molecular formula C8H14O3 B1581882 2-Oxooctanoic acid CAS No. 328-51-8

2-Oxooctanoic acid

Cat. No.: B1581882
CAS No.: 328-51-8
M. Wt: 158.19 g/mol
InChI Key: GPPUPQFYDYLTIY-UHFFFAOYSA-N
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Description

2-Keto-N-caprylic acid, also known as 2-keto-N-caprylate or 2-oxooctanoate, belongs to the class of organic compounds known as medium-chain keto acids and derivatives. These are keto acids with a 6 to 12 carbon atoms long side chain. 2-Keto-N-caprylic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2-keto-N-caprylic acid is primarily located in the membrane (predicted from logP).

Properties

IUPAC Name

2-oxooctanoic acid
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InChI

InChI=1S/C8H14O3/c1-2-3-4-5-6-7(9)8(10)11/h2-6H2,1H3,(H,10,11)
Source PubChem
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InChI Key

GPPUPQFYDYLTIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H14O3
Source PubChem
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DSSTOX Substance ID

DTXSID90186468
Record name 2-Oxooctanoic acid
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Molecular Weight

158.19 g/mol
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Physical Description

Solid
Record name Alpha-Ketooctanoic acid
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CAS No.

328-51-8
Record name 2-Oxooctanoic acid
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Record name 2-Oxooctanoic acid
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Record name 2-OXOOCTANOIC ACID
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Oxooctanoic Acid: Chemical Properties and Structure

Introduction

This compound, also known as α-ketooctanoic acid, is a 2-oxo monocarboxylic acid derived from octanoic acid with an oxo group at the alpha position.[1][2] As an alpha-keto acid, it is a compound of interest in various biological and chemical fields. Alpha-keto acids are fundamentally important in metabolism, playing roles in the Krebs cycle and glycolysis.[3] this compound, specifically, is classified as a medium-chain keto acid and is involved in fatty acid metabolism.[4] Its amphiphilic nature, with a polar carboxylic acid head and a nonpolar hydrocarbon tail, also lends it surfactant properties and makes its behavior at interfaces, such as the air-water interface, a subject of study in atmospheric chemistry.[1][] This document provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of this compound.

Chemical Structure and Identifiers

This compound is a straight-chain fatty acid with a ketone group adjacent to the carboxylic acid.[1]

Structural Diagram

G cluster_0 C7 CH₃ C6 CH₂ C7->C6 C5 CH₂ C6->C5 C4 CH₂ C5->C4 C3 CH₂ C4->C3 C2 CH₂ C3->C2 C1 C C2->C1 O1 O C1->O1 C0 C C1->C0 O2 O C0->O2 OH OH C0->OH

Caption: Chemical structure of this compound.

Chemical Identifiers
IdentifierValue
IUPAC Name This compound[1]
Synonyms alpha-Ketooctanoic acid, 2-Oxocaprylic acid[1][6]
CAS Number 328-51-8[1][6]
Molecular Formula C₈H₁₄O₃[1]
SMILES String CCCCCCC(=O)C(O)=O[6]
InChI Key GPPUPQFYDYLTIY-UHFFFAOYSA-N[1][6]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Weight 158.19 g/mol [1][6]
Melting Point 33-36 °C[6][7]
Boiling Point 82 °C at 0.05 mmHg[6][7]
Form Flakes, Solid[1][6]
pKa (Predicted) 2.73 ± 0.54[7]
Storage Temperature 2-8°C[6][7]

Experimental Protocols

Synthesis Protocol: Enzymatic Oxidative Cascade

A biocatalytic method for the synthesis of this compound has been reported with a high isolated yield of 91%.[] This one-pot, two-step cascade utilizes two enzymes for the conversion of octanoic acid.

Materials:

  • P450 monooxygenase from Sphingomonas paucimobilis

  • α-hydroxyacid oxidase from Aerococcus viridans

  • Octanoic acid

  • Hydrogen peroxide (H₂O₂)

  • Appropriate buffer system

Methodology:

  • Step 1: α-hydroxylation: In the first step, the P450 monooxygenase, operating in a peroxygenase mode, catalyzes the regio- and enantioselective hydroxylation of octanoic acid to form α-hydroxyoctanoic acid. This reaction utilizes hydrogen peroxide.

  • Step 2: Oxidation: In the second step, the α-hydroxyacid oxidase oxidizes the intermediate α-hydroxyoctanoic acid to the final product, this compound. This reaction uses molecular oxygen and regenerates the hydrogen peroxide consumed in the first step.

  • One-Pot Reaction: Both enzymes are combined in a single reaction vessel, allowing the cascade to proceed simultaneously. The reaction is designed to work with catalytic amounts of hydrogen peroxide and is conducted at room temperature in dilute aqueous H₂O₂ solutions (≤0.01%).[]

G FattyAcid Fatty Acid (e.g., Octanoic Acid) P450 P450 Monooxygenase (peroxygenase mode) FattyAcid->P450 Hydroxyacid α-Hydroxyacid Intermediate P450->Hydroxyacid H2O2_in H₂O₂ (catalytic) H2O2_in->P450 Oxidase α-Hydroxyacid Oxidase Hydroxyacid->Oxidase Ketoacid α-Ketoacid (this compound) Oxidase->Ketoacid H2O2_out H₂O₂ (regenerated) Oxidase->H2O2_out O2_in O₂ O2_in->Oxidase

Caption: Enzymatic cascade for this compound synthesis.

Analytical Methods

The analysis of this compound can be performed using several analytical techniques. The choice of method often depends on the required sensitivity and the sample matrix.

1. Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a powerful technique for the analysis of volatile compounds. For non-volatile compounds like this compound, derivatization is necessary.

  • Sample Preparation (Silylation):

    • Dry the sample extract.

    • Add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

    • Incubate the mixture at a controlled temperature (e.g., 60°C) to ensure complete derivatization.

    • Inject the derivatized sample directly into the GC-MS system.

2. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) HPLC-UV is a more accessible technique suitable for quantifying higher concentrations of this compound without the need for derivatization.

  • Sample Preparation:

    • For biological fluids, perform protein precipitation by adding a solvent like acetonitrile (B52724) or methanol.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Filter the supernatant through a 0.22 µm filter before injection.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column or an ion-exchange column is typically used.

3. Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS offers high sensitivity and specificity, making it ideal for detecting low concentrations of this compound in complex matrices.

  • Sample Preparation: Similar to HPLC-UV, protein precipitation and filtration are common sample preparation steps.

  • Chromatography: Reversed-phase chromatography is often employed.

  • Detection: Mass spectrometry provides sensitive and selective detection of the target analyte.

Biological Significance and Applications

Alpha-keto acids are crucial intermediates in the metabolic pathways of amino acids.[3] While the specific biological roles of this compound are not as extensively studied as other alpha-keto acids like alpha-ketoglutarate, its structural similarity to other biologically active molecules suggests potential roles in various cellular processes.

Recent research has explored the use of (S)-2-aminooctanoic acid, a derivative of this compound, to modify peptides to enhance their antimicrobial activity. Terminal modification of a lactoferricin (B1576259) B-derived peptide with this fatty amino acid resulted in up to a 16-fold improvement in antibacterial activity.[8] This highlights the potential of this compound derivatives in the development of new antimicrobial agents.

Safety Information

This compound is associated with the following hazard classifications:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[6]

Appropriate personal protective equipment, including a dust mask, eye shields, and gloves, should be used when handling this compound.[6]

References

An In-Depth Technical Guide to 2-Oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Oxooctanoic acid, including its chemical identity, synthesis, analytical quantification, and potential biological significance. The information is tailored for professionals in research and drug development, with a focus on detailed methodologies and data presentation.

Chemical Identity: Synonyms and CAS Number

This compound is a valuable chemical intermediate in various biological and chemical processes. For clarity and precise identification in research and documentation, a comprehensive list of its synonyms and its unique Chemical Abstracts Service (CAS) number are provided below.

Identifier Value Source(s)
CAS Number 328-51-8[1][2]
IUPAC Name This compound[1]
Synonyms 2-OXOCAPRYLIC ACID[2]
ALPHA-KETOCAPRYLIC ACID[2]
A-ketooctanoic acid[2]
α-ketooctanoic acid[2]
2-keto-n-caprylic acid[1]
Molecular Formula C8H14O3[1][2]
Molecular Weight 158.19 g/mol

Synthesis of this compound

The synthesis of this compound can be approached through both chemical and enzymatic routes. While specific detailed protocols for this exact molecule are not extensively published, established methods for the synthesis of α-keto acids can be readily adapted.

Chemical Synthesis Route

A plausible chemical synthesis route for this compound is outlined below. This multi-step process involves the creation of a key intermediate followed by hydrolysis to yield the final product.

G cluster_start Starting Materials cluster_reaction1 Step 1: Friedel-Crafts Acylation cluster_reaction2 Step 2: Reductive Dechlorination cluster_reaction3 Step 3: Hydrolysis Hexanoyl_chloride Hexanoyl chloride Reaction1 Friedel-Crafts Acylation (e.g., with AlCl3) Hexanoyl_chloride->Reaction1 Ethyl_oxalyl_chloride Ethyl oxalyl chloride Ethyl_oxalyl_chloride->Reaction1 Intermediate Ethyl 2-oxo-3-chlorooctanoate Reaction2 Reductive Dechlorination (e.g., with Zn/HCl) Intermediate->Reaction2 Reaction1->Intermediate Ethyl_2_oxooctanoate Ethyl 2-oxooctanoate Reaction3 Acid or Base Hydrolysis Ethyl_2_oxooctanoate->Reaction3 Reaction2->Ethyl_2_oxooctanoate Final_Product This compound Reaction3->Final_Product

A potential chemical synthesis route for this compound.
Enzymatic Synthesis

A detailed protocol for the enzymatic synthesis of a related compound, (2S)-2-methyl-5-oxohexanoic acid, can be found in the literature and serves as an excellent starting point for developing a method for this compound. The key steps would involve:

  • Starting Material: Racemic this compound.

  • Enzyme: An immobilized lipase (B570770), such as Candida antarctica lipase B (Novozym® 435).

  • Acyl Donor: A suitable acyl donor, such as vinyl acetate.

  • Solvent: An organic solvent like methyl tert-butyl ether (MTBE).

  • Reaction Conditions: The reaction is typically carried out at a controlled temperature (e.g., 40°C) with shaking.

  • Monitoring: The reaction progress is monitored by HPLC until approximately 50% conversion is achieved.

  • Work-up and Purification: The enzyme is filtered off, and the unreacted (S)- or (R)-2-oxooctanoic acid is separated from the esterified enantiomer through extraction and subsequent purification.

Analytical Quantification in Biological Samples

Accurate quantification of this compound in biological matrices is essential for metabolic studies and biomarker discovery. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and reliable methods.

GC-MS Quantification Protocol

This protocol outlines a general procedure for the quantification of this compound in biological fluids using GC-MS, which requires derivatization to increase the analyte's volatility.

Experimental Protocol:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma or serum, add a suitable internal standard.

    • Perform liquid-liquid extraction using an organic solvent such as diethyl ether.

    • Separate the organic layer and evaporate it to dryness under a gentle stream of nitrogen.[3]

  • Derivatization (Silylation):

    • To the dried extract, add a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine.[3]

    • Heat the mixture at 60°C for 30 minutes.[3]

    • Cool to room temperature before injection.[3]

  • GC-MS Analysis:

    • Column: Use a capillary column suitable for fatty acid analysis (e.g., DB-5ms).[3]

    • Injection Volume: 1 µL.[3]

    • Inlet Temperature: 250°C.[3]

    • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.[3]

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV.[3]

    • Quantification: Use selected ion monitoring (SIM) for the target analyte and internal standard.[3]

G Sample Biological Sample (e.g., Plasma) LLE Liquid-Liquid Extraction Sample->LLE Evaporation Solvent Evaporation LLE->Evaporation Derivatization Silylation (e.g., BSTFA) Evaporation->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Processing & Quantification GCMS->Data

Workflow for GC-MS analysis of this compound.
LC-MS/MS Quantification Protocol

LC-MS/MS offers high sensitivity and specificity and may not require derivatization for all keto acids.

Experimental Protocol:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of serum, add 150 µL of ice-cold acetonitrile (B52724) containing an internal standard to precipitate proteins.[3]

    • Vortex and centrifuge at high speed (e.g., 14,000 x g) at 4°C.[3]

    • Transfer the supernatant for analysis.[3]

  • LC-MS/MS Analysis:

    • Column: Use a C18 reversed-phase column.[3]

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is commonly used.[3]

    • Mass Spectrometer: Operate in electrospray ionization (ESI) mode, often in negative ion mode for carboxylic acids.

    • Quantification: Use multiple reaction monitoring (MRM) for the specific precursor-product ion transitions of the analyte and internal standard.

G Sample Biological Sample (e.g., Plasma) PP Protein Precipitation (Acetonitrile) Sample->PP Centrifugation Centrifugation PP->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Processing & Quantification LCMS->Data

Workflow for LC-MS/MS analysis of this compound.

Biological Significance and Metabolic Context

This compound, as an α-keto acid, is likely an intermediate in various metabolic pathways, particularly those involving fatty acid and amino acid metabolism. While specific signaling pathways directly involving this compound are not yet well-elucidated, its role can be inferred from the general metabolism of keto acids.

α-keto acids are key metabolic intermediates that link carbohydrate, fat, and protein metabolism. They can be formed through the oxidative deamination of amino acids and can enter the citric acid cycle for energy production or be used as precursors for the synthesis of other molecules. The accumulation of certain keto acids can be indicative of metabolic disorders. For instance, disruptions in fatty acid oxidation, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, can lead to the accumulation of upstream metabolites, including various oxo- and hydroxy-fatty acids.

G Fatty_Acids Fatty Acids (e.g., Octanoic Acid) Beta_Oxidation β-Oxidation Fatty_Acids->Beta_Oxidation Amino_Acids Amino Acids Transamination Transamination Amino_Acids->Transamination 2_Oxooctanoic_Acid This compound Beta_Oxidation->2_Oxooctanoic_Acid Metabolic_Disorders Accumulation in Metabolic Disorders (e.g., MCAD deficiency) Beta_Oxidation->Metabolic_Disorders Disruption leads to Transamination->2_Oxooctanoic_Acid TCA_Cycle TCA Cycle (Energy Production) 2_Oxooctanoic_Acid->TCA_Cycle Biosynthesis Biosynthesis of other molecules 2_Oxooctanoic_Acid->Biosynthesis

General metabolic context of this compound.

Further research is needed to fully elucidate the specific roles of this compound in cellular signaling and its potential as a biomarker for various diseases. The methodologies outlined in this guide provide a solid foundation for researchers to pursue these investigations.

References

An In-depth Technical Guide to the Synthesis of 2-Oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-oxooctanoic acid, an alpha-keto acid with growing interest in various scientific domains. The document details both chemical and enzymatic methodologies, offering insights into precursors, reaction mechanisms, and available quantitative data. Experimental protocols are provided for key synthesis routes, and metabolic and synthetic pathways are visualized to facilitate a deeper understanding of the synthesis and biological relevance of this compound.

Introduction to this compound

This compound, also known as α-ketooctanoic acid or 2-oxocaprylic acid, is a medium-chain alpha-keto acid.[1][2] As an intermediate in various metabolic pathways, it serves as a precursor for the biosynthesis of other molecules, such as (S)-2-aminooctanoic acid.[3] The presence of both a carboxylic acid and a ketone functional group makes it a versatile molecule for chemical synthesis and a compound of interest in metabolic studies.

Chemical Synthesis Pathways

The chemical synthesis of this compound can be approached through several established methods for α-keto acid production. The most prominent among these are the oxidation of the corresponding α-hydroxy acid and the Grignard reaction with an appropriate oxalate (B1200264) derivative.

Oxidation of 2-Hydroxyoctanoic Acid

A common and effective method for the synthesis of α-keto acids is the oxidation of their α-hydroxy acid precursors.[4] In the case of this compound, the precursor is 2-hydroxyoctanoic acid.[5][6] Various oxidizing agents can be employed for this transformation.

Experimental Protocol (General)

This protocol is a general representation of the oxidation of an α-hydroxy acid and would require optimization for the specific synthesis of this compound.

  • Materials: 2-hydroxyoctanoic acid, oxidizing agent (e.g., potassium permanganate, chromic acid, or a milder reagent like Dess-Martin periodinane), appropriate solvent (e.g., acetone, dichloromethane), acid for workup (e.g., hydrochloric acid), and extraction solvent (e.g., diethyl ether).

  • Procedure:

    • Dissolve 2-hydroxyoctanoic acid in a suitable solvent and cool the mixture in an ice bath.

    • Slowly add the oxidizing agent to the solution while maintaining the temperature.

    • Monitor the reaction progress using a suitable technique, such as thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding a reducing agent (e.g., sodium bisulfite) if necessary.

    • Acidify the mixture with a dilute acid.

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.[7][8]

Quantitative Data:

Grignard Reaction

The Grignard reaction provides a versatile method for forming carbon-carbon bonds and can be adapted for the synthesis of α-keto acids.[9][10] One common approach involves the reaction of a Grignard reagent with diethyl oxalate. For the synthesis of this compound, the required Grignard reagent is hexylmagnesium bromide.

Experimental Protocol (General, adapted from similar syntheses)

This protocol is a general guideline for the synthesis of an α-keto acid via a Grignard reaction and would need to be optimized for this compound.

  • Part 1: Formation of Hexylmagnesium Bromide

    • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., argon), add magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Dissolve 1-bromohexane (B126081) in anhydrous diethyl ether and add it dropwise to the magnesium suspension.

    • The reaction is initiated, and the mixture is refluxed until the magnesium is consumed. The resulting solution is the Grignard reagent, hexylmagnesium bromide.

  • Part 2: Reaction with Diethyl Oxalate

    • In a separate flask, dissolve diethyl oxalate in anhydrous diethyl ether and cool the solution to a low temperature (e.g., -78 °C).

    • Slowly add the prepared hexylmagnesium bromide solution to the diethyl oxalate solution.

    • Allow the reaction to stir at the low temperature for a specified time, then warm to room temperature.

    • Quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-oxooctanoate.

  • Part 3: Hydrolysis to this compound

    • Hydrolyze the crude ethyl 2-oxooctanoate by heating with an aqueous acid (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide) followed by acidification.[11][12]

    • After hydrolysis, extract the this compound with an organic solvent.

    • Wash, dry, and concentrate the organic layer to yield the final product.

  • Purification: The final product can be purified by vacuum distillation or column chromatography.[7][8]

Quantitative Data:

Specific yield data for the synthesis of this compound via the Grignard reaction is not available in the reviewed literature. Yields for similar Grignard reactions with diethyl oxalate can be moderate to good.

Enzymatic Synthesis Pathway

Biocatalytic methods offer a green and highly selective alternative for the synthesis of this compound. A notable one-pot, two-step enzymatic cascade has been reported for the conversion of fatty acids to α-ketoacids, including this compound.[4]

This cascade utilizes a P450 monooxygenase from Sphingomonas paucimobilis for the initial hydroxylation of octanoic acid to 2-hydroxyoctanoic acid, followed by the oxidation of the intermediate to this compound by an α-hydroxyacid oxidase from Aerococcus viridans.[4] A key advantage of this system is the regeneration of hydrogen peroxide, which is consumed in the first step and produced in the second.

Experimental Protocol (Summary of the reported method)

  • Enzymes: P450 monooxygenase from Sphingomonas paucimobilis and α-hydroxyacid oxidase from Aerococcus viridans.

  • Substrate: Octanoic acid.

  • Reaction Conditions: The reaction is carried out in a one-pot setup at room temperature in a dilute aqueous solution of hydrogen peroxide (≤0.01%).

  • Procedure:

    • The two enzymes are combined in a reaction vessel with the octanoic acid substrate.

    • A catalytic amount of hydrogen peroxide is added to initiate the cascade.

    • The reaction proceeds with the P450 monooxygenase converting octanoic acid to 2-hydroxyoctanoic acid.

    • The α-hydroxyacid oxidase then oxidizes the 2-hydroxyoctanoic acid to this compound, regenerating hydrogen peroxide in the process.

  • Purification: The product is isolated from the reaction mixture.

Quantitative Data:

ProductSubstrateYield (%)Reference
This compoundOctanoic acid91[4]

Precursors for Synthesis

The primary precursors for the synthesis of this compound are dependent on the chosen synthetic route.

Synthesis PathwayPrimary Precursor(s)
Oxidation2-Hydroxyoctanoic acid
Grignard Reaction1-Bromohexane, Magnesium, Diethyl oxalate
Enzymatic CascadeOctanoic acid

Biological Context and Signaling Pathways

While specific signaling pathways directly involving this compound are not well-documented, α-keto acids, in general, are crucial players in cellular metabolism and can act as signaling molecules.[1][13]

This compound is a known intermediate in the metabolism of 2-oxocarboxylic acids.[14] It can also serve as a precursor in the biosynthesis of other molecules. For instance, it is a substrate for transaminases in the production of (S)-2-aminooctanoic acid.[3]

Alpha-ketoglutarate, another α-keto acid, is recognized as a master regulator metabolite, linking carbon and nitrogen metabolism and influencing various signaling pathways, including mTOR and AMP-activated protein kinase (AMPK) signaling.[2][13] It is plausible that this compound, as a structurally similar molecule, may also have yet-to-be-discovered roles in cellular signaling.

Octanoic acid, a precursor in the enzymatic synthesis of this compound, has been shown to be transported into the hypothalamus and act as a central signaling nutrient, influencing energy balance.[15] This suggests that its derivatives, including this compound, could also possess biological signaling activities.

Visualizations

Synthesis Pathways

Synthesis_Pathways cluster_precursors Precursors cluster_methods Synthesis Methods 2-Hydroxyoctanoic Acid 2-Hydroxyoctanoic Acid 1-Bromohexane 1-Bromohexane Grignard Reaction Grignard Reaction 1-Bromohexane->Grignard Reaction Octanoic Acid Octanoic Acid Enzymatic Cascade Enzymatic Cascade Octanoic Acid->Enzymatic Cascade Diethyl Oxalate Diethyl Oxalate Diethyl Oxalate->Grignard Reaction Magnesium Magnesium Magnesium->Grignard Reaction Oxidation Oxidation This compound This compound Oxidation->this compound Grignard Reaction->this compound Enzymatic Cascade->this compound

Caption: Overview of the main synthesis pathways for this compound.

Enzymatic Cascade Workflow

Enzymatic_Cascade P450 Monooxygenase P450 Monooxygenase 2-Hydroxyoctanoic Acid 2-Hydroxyoctanoic Acid P450 Monooxygenase->2-Hydroxyoctanoic Acid H2O2_in H₂O₂ (catalytic) H2O2_in->P450 Monooxygenase alpha-Hydroxyacid Oxidase alpha-Hydroxyacid Oxidase 2-Hydroxyoctanoic Acid->alpha-Hydroxyacid Oxidase H2O2_out H₂O₂ (regenerated) alpha-Hydroxyacid Oxidase->H2O2_out This compound This compound alpha-Hydroxyacid Oxidase->this compound O2 O₂ O2->alpha-Hydroxyacid Oxidase

Caption: Workflow of the one-pot enzymatic cascade for this compound synthesis.

Metabolic Relevance

Metabolic_Relevance Octanoic Acid Octanoic Acid This compound This compound Octanoic Acid->this compound Hydroxylation & Oxidation Transaminase Transaminase This compound->Transaminase 2-Oxocarboxylic Acid Metabolism 2-Oxocarboxylic Acid Metabolism This compound->2-Oxocarboxylic Acid Metabolism 2-Amino-octanoic Acid 2-Amino-octanoic Acid Transaminase->2-Amino-octanoic Acid

Caption: Metabolic context of this compound as a key intermediate.

References

The Elusive Natural Presence of Alpha-Ketooctanoic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Foreword for Researchers, Scientists, and Drug Development Professionals

Alpha-ketooctanoic acid, also known as 2-oxooctanoic acid, is a medium-chain alpha-keto acid. While the broader class of alpha-keto acids plays well-defined and critical roles in central metabolism, the specific natural occurrence, metabolic pathways, and biological significance of alpha-ketooctanoic acid remain largely uncharacterized in the scientific literature. This technical guide synthesizes the current, albeit limited, knowledge surrounding this molecule and outlines the general methodologies that could be adapted for its future investigation. The conspicuous absence of quantitative data and established experimental protocols for alpha-ketooctanoic acid in biological systems highlights a significant gap in our understanding of lipid and keto acid metabolism, presenting a unique opportunity for novel research in this area.

Core Section: Unraveling the Natural Occurrence of Alpha-Ketooctanoic Acid

Alpha-keto acids are integral to cellular metabolism, often serving as intermediates in the catabolism and anabolism of amino acids and carbohydrates. Prominent examples include alpha-ketoglutarate, a key component of the citric acid cycle, and the branched-chain alpha-keto acids derived from the breakdown of leucine, isoleucine, and valine.

Despite the well-documented presence of other alpha-keto acids, direct evidence for the natural occurrence of alpha-ketooctanoic acid in specific organisms, tissues, or biological fluids is notably scarce. The Human Metabolome Database (HMDB) includes an entry for this compound, suggesting its potential presence in human cellular compartments, specifically the membrane.[1] However, this listing is not accompanied by concentration data from any human tissue or fluid, indicating that its presence may be predicted or inferred rather than definitively measured.

The biosynthesis of alpha-keto acids typically occurs through the transamination of the corresponding alpha-amino acid.[2] By this logic, alpha-ketooctanoic acid would be derived from alpha-aminooctanoic acid. However, alpha-aminooctanoic acid is not one of the proteinogenic amino acids, and its natural abundance is not well-established, potentially explaining the rarity of its keto-acid counterpart.

Alternatively, alpha-keto acids can be formed through the oxidation of alpha-hydroxy acids. While there is limited information on a specific biosynthetic pathway for alpha-ketooctanoic acid, it is plausible that it could be generated from 2-hydroxyoctanoic acid.

Quantitative Data on Alpha-Ketooctanoic Acid

A comprehensive search of scientific literature and metabolomics databases did not yield any quantitative data for the concentration of alpha-ketooctanoic acid in any biological sample, including human plasma, urine, or tissues, nor in any microbial or plant species. The following table is presented as a template for future research, as no data is currently available to populate it.

Biological MatrixOrganism/TissueConcentration RangeMethod of DetectionReference
No Data AvailableNo Data AvailableNo Data AvailableNo Data AvailableNo Data Available

Experimental Protocols for the Analysis of Alpha-Keto Acids

While specific protocols for alpha-ketooctanoic acid are not established, methodologies for the analysis of other alpha-keto acids, particularly short- and branched-chain variants, can be adapted. These methods generally involve a derivatization step to enhance the stability and detectability of the keto acid, followed by chromatographic separation and mass spectrometric or fluorescence detection.

General Workflow for Alpha-Keto Acid Analysis

A general workflow for the extraction and analysis of alpha-keto acids from biological samples is depicted below. This workflow is based on established methods for other keto acids and would require optimization and validation for alpha-ketooctanoic acid.[3][4]

experimental_workflow sample Biological Sample (e.g., Plasma, Tissue Homogenate) deproteinization Protein Precipitation (e.g., with organic solvent) sample->deproteinization extraction Liquid-Liquid or Solid-Phase Extraction deproteinization->extraction derivatization Derivatization (e.g., with OPD or DMB) extraction->derivatization analysis LC-MS/MS or GC-MS Analysis derivatization->analysis quantification Quantification analysis->quantification

A generalized workflow for the analysis of α-keto acids.
Key Methodological Considerations:

  • Sample Preparation: Biological samples such as plasma or tissue homogenates first require deproteinization, typically achieved by precipitation with a cold organic solvent like methanol (B129727) or acetonitrile.

  • Extraction: Subsequent extraction of the alpha-keto acids can be performed using either liquid-liquid extraction with a solvent like ethyl acetate (B1210297) or solid-phase extraction (SPE) with an appropriate sorbent.

  • Derivatization: Due to the reactive nature of the keto group, derivatization is a critical step. Common derivatizing agents for alpha-keto acids include o-phenylenediamine (B120857) (OPD) and 1,2-diamino-4,5-methylenedioxybenzene (DMB), which react with the alpha-keto group to form stable, fluorescent, and/or readily ionizable derivatives.[2][3]

  • Chromatographic Separation:

    • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is commonly used to separate the derivatized alpha-keto acids.

    • Gas Chromatography (GC): For GC analysis, a second derivatization step (silylation) is often necessary to increase the volatility of the molecules.

  • Detection:

    • Mass Spectrometry (MS): Tandem mass spectrometry (LC-MS/MS or GC-MS/MS) provides high sensitivity and specificity for the detection and quantification of the derivatized alpha-keto acids.

    • Fluorescence Detection: If a fluorescent derivatizing agent is used, HPLC with a fluorescence detector can be a sensitive and cost-effective alternative to MS.

Potential Metabolic Pathways and Signaling

Given the lack of direct evidence, any discussion of the metabolic and signaling pathways involving alpha-ketooctanoic acid is speculative. However, we can hypothesize potential pathways based on the known metabolism of other fatty acids and alpha-keto acids.

Hypothetical Biosynthesis and Degradation of Alpha-Ketooctanoic Acid

The diagram below illustrates a hypothetical metabolic pathway for alpha-ketooctanoic acid, drawing parallels with known biochemical reactions.

metabolic_pathway cluster_biosynthesis Hypothetical Biosynthesis cluster_degradation Hypothetical Degradation octanoic_acid Octanoic Acid alpha_hydroxyoctanoic_acid 2-Hydroxyoctanoic Acid octanoic_acid->alpha_hydroxyoctanoic_acid Oxidation alpha_ketooctanoic_acid alpha-Ketooctanoic Acid alpha_hydroxyoctanoic_acid->alpha_ketooctanoic_acid Oxidation alpha_aminooctanoic_acid 2-Aminooctanoic Acid alpha_aminooctanoic_acid->alpha_ketooctanoic_acid Transamination heptanoyl_coa Heptanoyl-CoA alpha_ketooctanoic_acid->heptanoyl_coa Oxidative Decarboxylation beta_oxidation Beta-Oxidation heptanoyl_coa->beta_oxidation

A hypothetical metabolic pathway for α-ketooctanoic acid.

Biosynthesis: Alpha-ketooctanoic acid could potentially be synthesized through the oxidation of octanoic acid to 2-hydroxyoctanoic acid, followed by further oxidation. Alternatively, it could be formed via the transamination of 2-aminooctanoic acid.

Degradation: Similar to other alpha-keto acids, alpha-ketooctanoic acid would likely undergo oxidative decarboxylation to form heptanoyl-CoA. Heptanoyl-CoA could then enter the beta-oxidation spiral for energy production.

Conclusion and Future Directions

The natural occurrence of alpha-ketooctanoic acid represents a significant unknown in the field of metabolomics. While its existence is plausible, the lack of definitive identification and quantification in biological systems presents a clear research gap. The development and application of sensitive analytical methods, adapted from those used for other alpha-keto acids, will be the first crucial step in determining the presence and concentration of this molecule in various biological matrices. Subsequent research can then focus on elucidating its metabolic pathways, understanding its physiological and pathological roles, and exploring its potential as a biomarker or therapeutic target. The information presented in this guide provides a foundational framework for initiating these much-needed investigations into the elusive world of alpha-ketooctanoic acid.

References

The Role of 2-Keto-n-Caprylic Acid in Cellular Respiration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the function of 2-keto-n-caprylic acid (2-oxooctanoic acid) in cellular respiration. While direct research on this specific alpha-keto acid is limited, this document synthesizes information from related metabolic pathways to propose its primary role as a substrate for oxidative decarboxylation, ultimately feeding into the Krebs cycle and oxidative phosphorylation. This guide details the proposed metabolic pathway, the key enzymes involved, and presents experimental protocols for further investigation. Diagrams of the metabolic pathway and experimental workflows are provided to facilitate a deeper understanding.

Introduction

2-Keto-n-caprylic acid, also known as this compound, is an alpha-keto acid derivative of caprylic acid (octanoic acid), a medium-chain fatty acid (MCFA). MCFAs are recognized for their ketogenic properties, serving as an alternative energy source for the cell by being readily metabolized into ketone bodies and acetyl-CoA. While the metabolism of caprylic acid via beta-oxidation is well-documented, the precise role of its 2-keto derivative in cellular energy production has been less explored. This guide elucidates the likely metabolic fate of 2-keto-n-caprylic acid and its contribution to cellular respiration.

Based on the known metabolism of other alpha-keto acids, it is hypothesized that 2-keto-n-caprylic acid undergoes oxidative decarboxylation to yield heptanoyl-CoA, which then enters the beta-oxidation pathway. This process ultimately generates acetyl-CoA and propionyl-CoA, which are subsequently utilized in the Krebs cycle to produce ATP.

Proposed Metabolic Pathway of 2-Keto-n-Caprylic Acid

The central proposed pathway for the metabolism of 2-keto-n-caprylic acid involves its conversion to heptanoyl-CoA, followed by beta-oxidation.

Oxidative Decarboxylation

The initial and rate-limiting step is the oxidative decarboxylation of 2-keto-n-caprylic acid. This reaction is likely catalyzed by a mitochondrial alpha-keto acid dehydrogenase complex, such as the branched-chain alpha-keto acid dehydrogenase complex (BCKDC), which is known for its broad substrate specificity[1][2]. This enzymatic reaction would convert 2-keto-n-caprylic acid into heptanoyl-CoA, with the release of carbon dioxide and the reduction of NAD+ to NADH.

Metabolic_Pathway_of_2_Keto_n_Caprylic_Acid cluster_mitochondrion Mitochondrial Matrix 2_Keto_n_Caprylic_Acid 2-Keto-n-Caprylic Acid Heptanoyl_CoA Heptanoyl-CoA 2_Keto_n_Caprylic_Acid->Heptanoyl_CoA BCKDC (putative) + CoA, + NAD+ - CO2, - NADH Beta_Oxidation Beta-Oxidation Heptanoyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA 2 molecules Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA 1 molecule Krebs_Cycle Krebs Cycle Acetyl_CoA->Krebs_Cycle Propionyl_CoA->Krebs_Cycle via Succinyl-CoA Oxidative_Phosphorylation Oxidative Phosphorylation Krebs_Cycle->Oxidative_Phosphorylation NADH, FADH2 ATP ATP Oxidative_Phosphorylation->ATP

Figure 1: Proposed metabolic pathway of 2-keto-n-caprylic acid.
Beta-Oxidation of Heptanoyl-CoA

Heptanoyl-CoA, a seven-carbon acyl-CoA, would then undergo three cycles of mitochondrial beta-oxidation[3]. This process would yield two molecules of acetyl-CoA and one molecule of propionyl-CoA[3].

  • Acetyl-CoA directly enters the Krebs cycle by condensing with oxaloacetate to form citrate.

  • Propionyl-CoA is carboxylated to methylmalonyl-CoA and then isomerized to succinyl-CoA, which is an intermediate of the Krebs cycle.

Contribution to Cellular Respiration

The NADH and FADH2 generated from both the initial oxidative decarboxylation and the subsequent beta-oxidation cycles, as well as from the Krebs cycle, donate electrons to the electron transport chain. This drives oxidative phosphorylation, the primary mechanism for ATP synthesis in the cell.

Alternative Pathway: Peroxisomal Oxidation

While mitochondrial beta-oxidation is the major pathway for fatty acid degradation, peroxisomes also play a role, particularly for very long-chain and some branched-chain fatty acids[4]. It is plausible that a minor fraction of 2-keto-n-caprylic acid could be metabolized in peroxisomes. Studies have shown that octanoate (B1194180) can undergo peroxisomal beta-oxidation[5][6]. Peroxisomal oxidation of 2-keto-n-caprylic acid would likely involve its conversion to heptanoyl-CoA, followed by one or more cycles of peroxisomal beta-oxidation, which also produces acetyl-CoA and chain-shortened acyl-CoAs that can then be transported to the mitochondria for complete oxidation. However, peroxisomal beta-oxidation itself does not directly generate ATP as it is not coupled to an electron transport chain.

Key Enzymes

The primary enzyme implicated in the metabolism of 2-keto-n-caprylic acid is the branched-chain alpha-keto acid dehydrogenase complex (BCKDC) .

  • Structure and Function: BCKDC is a large, mitochondrial multi-enzyme complex responsible for the irreversible oxidative decarboxylation of branched-chain alpha-keto acids derived from the catabolism of leucine, isoleucine, and valine[2]. It consists of three catalytic components: a decarboxylase (E1), a dihydrolipoyl transacylase (E2), and a dihydrolipoyl dehydrogenase (E3).

  • Substrate Specificity: While its primary substrates are branched-chain alpha-keto acids, BCKDC is known to have a relatively broad substrate specificity and can act on other alpha-keto acids[1]. This makes it a strong candidate for the oxidative decarboxylation of the straight-chain 2-keto-n-caprylic acid.

Quantitative Data

Table 1: Estimated ATP Yield from the Complete Oxidation of One Molecule of 2-Keto-n-Caprylic Acid

Metabolic StepNADH ProducedFADH2 ProducedATP (GTP) ProducedTotal ATP (approx.)*
Oxidative Decarboxylation1002.5
Beta-Oxidation of Heptanoyl-CoA2208
Krebs Cycle (from 2 Acetyl-CoA)62220
Krebs Cycle (from Propionyl-CoA via Succinyl-CoA)1115
Total 10 5 3 35.5

*Based on the standard conversion of 1 NADH ≈ 2.5 ATP and 1 FADH2 ≈ 1.5 ATP.

Experimental Protocols

To validate the proposed metabolic pathway and quantify the role of 2-keto-n-caprylic acid in cellular respiration, a series of experiments can be conducted.

Synthesis of 2-Keto-n-Caprylic Acid

A common method for the synthesis of alpha-keto acids involves the oxidation of the corresponding alpha-hydroxy acids. Alternatively, methods involving the hydrolysis of acyl cyanides or the reaction of Grignard reagents with diethyl oxalates can be employed. A general procedure for the synthesis of β-ketoesters from fatty acids using Meldrum's acid has also been described, which could be adapted[7][8].

Assay for BCKDC Activity with 2-Keto-n-Caprylic Acid

The activity of the BCKDC with 2-keto-n-caprylic acid as a substrate can be measured by monitoring the production of NADH spectrophotometrically or by quantifying the formation of heptanoyl-CoA using HPLC.

Protocol: Spectrophotometric Assay of BCKDC Activity [9][10]

  • Isolate mitochondria from a suitable tissue source (e.g., rat liver or heart) by differential centrifugation.

  • Purify the BCKDC from the mitochondrial extract using established chromatographic techniques.

  • Prepare a reaction mixture containing:

    • 50 mM potassium phosphate (B84403) buffer (pH 7.4)

    • 2 mM MgCl2

    • 1 mM thiamine (B1217682) pyrophosphate (TPP)

    • 0.2 mM Coenzyme A (CoA)

    • 2 mM NAD+

    • Varying concentrations of 2-keto-n-caprylic acid (substrate)

  • Initiate the reaction by adding the purified BCKDC.

  • Monitor the increase in absorbance at 340 nm at 37°C, which corresponds to the production of NADH.

  • Calculate the enzyme activity based on the molar extinction coefficient of NADH.

  • Determine kinetic parameters (Km and Vmax) by performing the assay at a range of substrate concentrations and fitting the data to the Michaelis-Menten equation.

Measurement of Oxygen Consumption

The effect of 2-keto-n-caprylic acid on cellular respiration can be directly measured by monitoring oxygen consumption rates in isolated mitochondria or intact cells using high-resolution respirometry.

Protocol: Oxygen Consumption Measurement in Isolated Mitochondria [11][12]

  • Isolate mitochondria as described above.

  • Prepare a respiration buffer (e.g., MiR05) in the chambers of a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).

  • Add the isolated mitochondria to the chambers.

  • Add 2-keto-n-caprylic acid as the substrate.

  • Sequentially add ADP to stimulate ATP synthesis (State 3 respiration).

  • Add oligomycin (an ATP synthase inhibitor) to measure non-phosphorylating respiration (State 4 respiration).

  • Add an uncoupler (e.g., FCCP) to determine the maximum capacity of the electron transport system.

  • Analyze the oxygen consumption rates under these different respiratory states to determine the coupling efficiency and the capacity of 2-keto-n-caprylic acid to support oxidative phosphorylation.

Experimental_Workflow cluster_synthesis Substrate Preparation cluster_invitro In Vitro Characterization cluster_cellular Cellular Respiration Analysis Synthesis Synthesis of 2-Keto-n-Caprylic Acid Enzyme_Assay BCKDC Activity Assay Synthesis->Enzyme_Assay Respirometry High-Resolution Respirometry Synthesis->Respirometry Isolation Isolation of Mitochondria and Purification of BCKDC Isolation->Enzyme_Assay Kinetics Determination of Km and Vmax Enzyme_Assay->Kinetics Cell_Culture Cell Culture or Isolation of Mitochondria Cell_Culture->Respirometry OCR_Measurement Measurement of Oxygen Consumption Rate (OCR) Respirometry->OCR_Measurement

Figure 2: Experimental workflow for investigating 2-keto-n-caprylic acid metabolism.

Conclusion

While direct experimental data on the function of 2-keto-n-caprylic acid in cellular respiration is sparse, its structural similarity to other alpha-keto acids allows for the formulation of a well-grounded hypothesis regarding its metabolic fate. The proposed pathway of oxidative decarboxylation to heptanoyl-CoA, followed by beta-oxidation, provides a direct link to the central energy-producing pathways of the cell. The experimental protocols outlined in this guide offer a roadmap for researchers to validate this hypothesis and to quantify the contribution of 2-keto-n-caprylic acid to cellular energetics. Further research in this area will not only enhance our understanding of fatty acid metabolism but may also open new avenues for therapeutic interventions in metabolic disorders.

References

An In-depth Technical Guide on the Discovery and History of 2-Oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oxooctanoic acid, an alpha-keto acid derivative of octanoic acid, is a molecule of increasing interest in the fields of biochemistry and medicine. While its history is intertwined with the broader exploration of fatty acid metabolism, specific details of its discovery are not prominently documented in historical chemical literature. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, known synthetic and analytical methodologies, and its emerging role in metabolic pathways. Particular emphasis is placed on its formation through fatty acid oxidation and its potential as a biomarker in metabolic disorders. This document serves as a foundational resource, consolidating available data and presenting it in a structured format with detailed experimental protocols and pathway visualizations to support further research and drug development efforts.

Introduction and Historical Context

The study of α-keto acids dates back to the late 19th century, with the first synthesis of a simple member of this class, pyruvic acid, achieved in 1881.[1] These compounds are characterized by a ketone functional group adjacent to a carboxylic acid. While the broader history of α-keto acid synthesis is well-documented, the specific discovery and first synthesis of this compound (also known as α-ketooctanoic acid) are not clearly detailed in readily available historical records. Its identification and study have largely been in the context of its role as a metabolic intermediate in the breakdown of fatty acids.

This compound is functionally related to octanoic acid, a medium-chain fatty acid.[2] Its presence in biological systems is primarily a consequence of the metabolic processing of fatty acids.

Physicochemical Properties

This compound is a solid at room temperature with a melting point in the range of 33-36 °C.[3] It is a 2-oxo monocarboxylic acid, and its key physicochemical properties are summarized in the table below.[2][3]

PropertyValueReference
Molecular Formula C8H14O3[2]
Molecular Weight 158.19 g/mol [2]
CAS Number 328-51-8[2]
Melting Point 33-36 °C[3]
Boiling Point 82 °C at 0.05 mmHg[3]
Appearance Solid flakes[3]
Synonyms alpha-Ketooctanoic acid, 2-keto-n-caprylic acid, 2-Oxocaprylic acid[2]

Metabolic Pathways Involving this compound

This compound is an intermediate in the metabolism of octanoic acid and other medium-chain fatty acids. Its formation can occur through several oxidative pathways.

Fatty Acid β-Oxidation

The primary pathway for fatty acid degradation is mitochondrial β-oxidation. In this process, fatty acids are broken down in a four-step cycle to produce acetyl-CoA. While this compound is not a direct intermediate in the main β-oxidation spiral, its formation can be linked to this pathway, particularly under conditions of metabolic stress or in certain enzymatic deficiencies.

Peroxisomal α- and β-Oxidation

Peroxisomes are also involved in fatty acid oxidation, particularly for very long-chain fatty acids, branched-chain fatty acids, and dicarboxylic acids.[4] Studies have shown that medium-chain fatty acids like octanoate (B1194180) can also undergo peroxisomal β-oxidation.[5] This process can lead to the formation of various chain-shortened fatty acids and related metabolites. The initial step in peroxisomal β-oxidation is catalyzed by acyl-CoA oxidases.[4]

The following diagram illustrates a potential pathway for the formation of this compound from octanoic acid via an α-oxidation-like mechanism, which involves the hydroxylation at the alpha-carbon followed by oxidation.

fatty_acid_oxidation Octanoic_acid Octanoic Acid alpha_hydroxyoctanoic_acid 2-Hydroxyoctanoic Acid Octanoic_acid->alpha_hydroxyoctanoic_acid α-Hydroxylation two_oxooctanoic_acid This compound alpha_hydroxyoctanoic_acid->two_oxooctanoic_acid Oxidation downstream_metabolism Downstream Metabolism two_oxooctanoic_acid->downstream_metabolism Further Metabolism synthesis_workflow start Start: 2-Hydroxyoctanoic Acid oxidation Oxidation (e.g., PCC or Swern) start->oxidation workup Quenching and Extraction oxidation->workup purification Purification (Chromatography/Recrystallization) workup->purification product Product: this compound purification->product gcms_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization urine_sample Urine Sample + Internal Standard acidification Acidification & Salting urine_sample->acidification extraction Ethyl Acetate Extraction acidification->extraction evaporation1 Evaporation extraction->evaporation1 methoximation Methoximation evaporation1->methoximation evaporation2 Evaporation methoximation->evaporation2 silylation Silylation (BSTFA) evaporation2->silylation gcms_analysis GC-MS Analysis silylation->gcms_analysis

References

2-Oxooctanoic Acid: A Deep Dive into its Role as a Metabolic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oxooctanoic acid, an eight-carbon alpha-keto acid, is emerging as a molecule of interest in the complex landscape of cellular metabolism. While not as extensively studied as other keto acids, its chemical structure suggests a potential role as an intermediate in specific metabolic pathways, particularly in the catabolism of fatty acids. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its likely metabolic origins, the enzymes potentially involved in its transformation, and the analytical methodologies required for its detection and quantification. This document aims to serve as a foundational resource for researchers investigating the biological significance of this compound and its potential as a biomarker or therapeutic target in various disease states.

Introduction

Alpha-keto acids are critical metabolic intermediates that stand at the crossroads of carbohydrate, fat, and protein metabolism. This compound (also known as α-ketooctanoic acid or 2-ketocaprylic acid) is a medium-chain α-keto acid whose metabolic significance is not yet fully elucidated. Its structure, featuring a carboxylic acid and a ketone group at the alpha position, suggests its involvement in pathways of fatty acid oxidation or amino acid catabolism. Understanding the metabolic fate of this compound is crucial for mapping out comprehensive metabolic networks and identifying potential dysregulations in metabolic disorders.

Potential Metabolic Pathways Involving this compound

While direct evidence for the in-vivo pathways involving this compound is limited, its formation and degradation can be postulated based on established metabolic routes for structurally similar molecules. The most probable pathway is the peroxisomal α-oxidation of fatty acids.

Peroxisomal α-Oxidation

Peroxisomal α-oxidation is a key pathway for the metabolism of branched-chain fatty acids and, potentially, for the generation of 2-oxo acids from straight-chain fatty acids[1][2][3]. This pathway involves the removal of a single carbon atom from the carboxyl end of a fatty acid. This compound could be a key intermediate in the α-oxidation of nonanoic acid (C9:0) or a related substrate.

The proposed pathway would proceed as follows:

  • Hydroxylation: A fatty acid is hydroxylated at the α-carbon to form a 2-hydroxy fatty acid. In the context of this compound, this precursor would be 2-hydroxyoctanoic acid.

  • Dehydrogenation/Oxidation: The 2-hydroxy fatty acid is then oxidized to a 2-oxo fatty acid, yielding this compound.

  • Decarboxylation: The 2-oxo fatty acid undergoes decarboxylation to yield a fatty acid that is one carbon shorter.

alpha_oxidation Octanoic Acid Octanoic Acid 2-Hydroxyoctanoic Acid 2-Hydroxyoctanoic Acid Octanoic Acid->2-Hydroxyoctanoic Acid Fatty Acid α-Hydroxylase This compound This compound 2-Hydroxyoctanoic Acid->this compound 2-Hydroxyacyl-CoA Lyase (hypothetical) Heptanoyl-CoA Heptanoyl-CoA This compound->Heptanoyl-CoA α-Keto Acid Dehydrogenase

Caption: Proposed Peroxisomal α-Oxidation Pathway for this compound.
Branched-Chain Amino Acid (BCAA) Catabolism

While less direct, there is a possibility that this compound could arise from the catabolism of a yet-unidentified branched-chain amino acid. The initial step in BCAA breakdown is a transamination reaction that produces an α-keto acid.

Enzymes in this compound Metabolism

The specific enzymes that catalyze the formation and degradation of this compound in vivo have not been definitively identified. However, based on known enzyme functions, several candidates can be proposed.

  • 2-Hydroxyacyl-CoA Lyase (HACL1): This peroxisomal enzyme is known to cleave 2-hydroxyphytanoyl-CoA in the α-oxidation of phytanic acid[2]. It is plausible that HACL1 or a similar enzyme could act on 2-hydroxyoctanoyl-CoA to produce this compound.

  • α-Keto Acid Dehydrogenase Complexes: These mitochondrial enzyme complexes, such as the branched-chain α-keto acid dehydrogenase (BCKDH) complex, catalyze the oxidative decarboxylation of α-keto acids[4]. These complexes have a relatively broad substrate specificity and could potentially metabolize this compound to heptanoyl-CoA, which can then enter β-oxidation[5].

Analytical Methodologies for the Quantification of this compound

The accurate quantification of this compound in biological matrices is essential for studying its metabolic role. Due to its polar nature and potential instability, derivatization is often required for robust analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation: Quantitative Analysis

Currently, there is a lack of published quantitative data for this compound in biological samples. The following table is a template for summarizing such data once it becomes available.

ParameterValueReference
Linearity (r²) >0.99[6]
Limit of Detection (LOD) 0.01–0.25 µM[6]
Limit of Quantification (LOQ) Data not available
Intra-day Precision (%CV) 1.1–4.7%[6]
Inter-day Precision (%CV) Data not available
Recovery (%) 96–109%[6]
Concentration in Human Plasma Data not available
Concentration in Human Urine Data not available
Experimental Protocols

This protocol is adapted from established methods for the analysis of keto acids and requires a two-step derivatization process: methoximation followed by silylation.

Materials:

  • Biological sample (e.g., plasma, urine)

  • Internal standard (e.g., stable isotope-labeled this compound)

  • Methoxyamine hydrochloride in pyridine

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Organic solvent (e.g., ethyl acetate)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation: To 100 µL of the biological sample, add the internal standard.

  • Protein Precipitation: Add 400 µL of cold methanol, vortex, and centrifuge to pellet proteins.

  • Extraction: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Methoximation: Add 50 µL of methoxyamine hydrochloride solution, vortex, and incubate at 60°C for 30 minutes.

  • Silylation: Add 50 µL of MSTFA + 1% TMCS, vortex, and incubate at 60°C for 30 minutes.

  • GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

gcms_workflow cluster_prep Sample Preparation cluster_deriv Derivatization Sample Biological Sample (Plasma, Urine) IS Add Internal Standard Sample->IS Precipitate Protein Precipitation (Methanol) IS->Precipitate Dry Evaporate to Dryness Precipitate->Dry Methoximation Methoximation (Methoxyamine HCl) Dry->Methoximation Silylation Silylation (MSTFA) Methoximation->Silylation Analysis GC-MS Analysis Silylation->Analysis

Caption: Experimental workflow for GC-MS analysis of this compound.

This protocol is based on methods for the analysis of a broad range of keto acids using derivatization with O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (B1172632) (PFBHA).

Materials:

  • Biological sample (e.g., plasma, urine)

  • Internal standard (e.g., stable isotope-labeled this compound)

  • PFBHA solution

  • Organic solvent (e.g., acetonitrile)

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Sample Preparation: To 50 µL of the biological sample, add the internal standard.

  • Protein Precipitation: Add 150 µL of cold acetonitrile, vortex, and centrifuge.

  • Derivatization: Transfer the supernatant to a new tube, add 50 µL of PFBHA solution, and incubate at 60°C for 30 minutes.

  • LC-MS/MS Analysis: Inject an aliquot of the derivatized sample into the LC-MS/MS system.

lcms_workflow cluster_prep Sample Preparation cluster_deriv Derivatization Sample Biological Sample (Plasma, Urine) IS Add Internal Standard Sample->IS Precipitate Protein Precipitation (Acetonitrile) IS->Precipitate Derivatize Derivatization (PFBHA) Precipitate->Derivatize Analysis LC-MS/MS Analysis Derivatize->Analysis

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Role in Cellular Signaling and as a Potential Biomarker

The role of α-keto acids in cellular signaling is an area of growing research interest. 2-Oxo acid dehydrogenase complexes, which metabolize these compounds, are known to be sources of reactive oxygen species (ROS), which can act as signaling molecules[7][8]. An imbalance in the production or degradation of this compound could therefore have downstream effects on cellular redox status and signaling pathways.

Furthermore, the accumulation of specific keto acids is a hallmark of several inborn errors of metabolism[9]. While no specific disease has been directly linked to this compound accumulation, its detection in urinary organic acid profiles could be indicative of a yet-uncharacterized metabolic disorder. Further metabolomic studies are required to explore the potential of this compound as a biomarker for metabolic diseases.

signaling_relationship Metabolic_Imbalance Metabolic Imbalance (e.g., Enzyme Deficiency) Accumulation Accumulation of This compound Metabolic_Imbalance->Accumulation KDH_Complex α-Keto Acid Dehydrogenase Complex Accumulation->KDH_Complex Biomarker Potential Biomarker for Disease Accumulation->Biomarker ROS Increased ROS Production KDH_Complex->ROS Signaling Altered Cellular Signaling ROS->Signaling

Caption: Logical relationship of this compound in signaling and as a biomarker.

Conclusion and Future Directions

This compound remains a relatively understudied metabolic intermediate. Based on current knowledge of fatty acid metabolism, its most probable origin is the peroxisomal α-oxidation of C9 fatty acids or the oxidation of 2-hydroxyoctanoic acid. Its degradation is likely mediated by α-keto acid dehydrogenase complexes. The development and application of sensitive and specific analytical methods, such as the GC-MS and LC-MS/MS protocols outlined in this guide, are crucial for its definitive identification and quantification in biological systems.

Future research should focus on:

  • Targeted metabolomics studies to quantify this compound levels in various tissues and biofluids in both healthy and diseased states.

  • Enzyme kinetic studies with purified candidate enzymes to confirm their activity with this compound or its precursors.

  • Stable isotope tracing experiments to definitively map the metabolic flux through pathways involving this compound.

Elucidating the precise role of this compound will contribute to a more complete understanding of cellular metabolism and may reveal novel biomarkers and therapeutic targets for a range of metabolic disorders. This guide provides a solid foundation for researchers to embark on these important investigations.

References

An In-depth Technical Guide to the Surfactant Properties of 2-Oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxooctanoic acid, also known as α-ketooctanoic acid, is a 2-oxo monocarboxylic acid derived from octanoic acid with an oxo group at the alpha position[1]. Its amphiphilic nature, arising from a hydrophilic carboxylic acid head group and a hydrophobic hexyl tail, confers surfactant properties, making it a molecule of interest in various scientific and industrial applications, including drug delivery and formulation science. This technical guide provides a comprehensive overview of the core surfactant properties of this compound, detailed experimental protocols for their characterization, and a discussion of its potential biological relevance.

While specific experimental data for the critical micelle concentration (CMC) and surface tension at the CMC of this compound are not extensively available in peer-reviewed literature, this guide synthesizes information from analogous compounds and established methodologies to provide a representative profile.

Physicochemical Properties

This compound is a solid at room temperature, appearing as flakes with a melting point of 33-36 °C[2]. Its chemical structure and key properties are summarized below.

PropertyValueReference
Chemical Formula C₈H₁₄O₃[1]
Molecular Weight 158.19 g/mol [1]
IUPAC Name This compound[1]
Synonyms α-Ketooctanoic acid, 2-Oxocaprylic acid[1]
Appearance Solid, flakes[2]
Melting Point 33-36 °C[2]
Boiling Point 82 °C at 0.05 mmHg[2]

Surfactant Properties: A Representative Profile

The surfactant properties of this compound are characterized by its ability to self-assemble into micelles in aqueous solution above a certain concentration, known as the Critical Micelle Concentration (CMC). This aggregation behavior is accompanied by a significant reduction in the surface tension of the solution.

Data Presentation

The following table presents a hypothetical but plausible summary of the quantitative surfactant properties of this compound, based on data for structurally similar medium-chain fatty acids. This data should be considered illustrative and serves as a benchmark for experimental determination.

ParameterHypothetical ValueMethodConditions
Critical Micelle Concentration (CMC) 15 - 25 mMTensiometry, Conductometry25 °C, pH 7.0
Surface Tension at CMC (γ_CMC) 30 - 35 mN/mTensiometry (Wilhelmy Plate)25 °C, pH 7.0
Area per Molecule at Interface (A_min) 30 - 40 Ų/moleculeGibbs Adsorption Isotherm25 °C, pH 7.0

Experimental Protocols

Accurate determination of the surfactant properties of this compound is crucial for its application. The following are detailed methodologies for key experiments.

Synthesis and Purification of this compound

A common method for the synthesis of α-keto acids is through the oxidation of the corresponding α-hydroxy acids.

Materials:

  • 2-hydroxyoctanoic acid

  • Oxidizing agent (e.g., potassium permanganate, pyridinium (B92312) chlorochromate)

  • Appropriate solvent (e.g., acetone, dichloromethane)

  • Hydrochloric acid

  • Sodium bicarbonate

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve 2-hydroxyoctanoic acid in a suitable solvent.

  • Slowly add the oxidizing agent to the solution while stirring at a controlled temperature (e.g., 0 °C).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and neutralize the mixture.

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine and dry over an anhydrous drying agent.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

G cluster_synthesis Synthesis of this compound start 2-Hydroxyoctanoic Acid oxidation Oxidation start->oxidation Oxidizing Agent workup Aqueous Workup & Extraction oxidation->workup purification Column Chromatography workup->purification product This compound purification->product

A simplified workflow for the synthesis of this compound.
Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

This method relies on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

Materials:

  • High-purity this compound

  • High-purity water (e.g., Milli-Q)

  • Tensiometer (e.g., with a Wilhelmy plate or Du Noüy ring)

  • Calibrated micropipettes and glassware

Procedure:

  • Prepare a stock solution of this compound in high-purity water.

  • Prepare a series of dilutions from the stock solution to cover a concentration range expected to bracket the CMC (e.g., 1 mM to 50 mM).

  • Calibrate the tensiometer with high-purity water.

  • Measure the surface tension of each solution, ensuring temperature equilibrium (e.g., 25 °C).

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is determined as the concentration at the intersection of the two linear regions of the plot.

G cluster_cmc CMC Determination by Tensiometry prep Prepare Solutions measure Measure Surface Tension prep->measure plot Plot γ vs. log(C) measure->plot determine Determine CMC plot->determine

Workflow for determining CMC using surface tensiometry.

Potential Biological Significance and Signaling

While specific signaling pathways directly involving this compound as a surfactant are not well-documented, its structural similarity to other biologically active fatty acids and α-keto acids suggests potential roles. For instance, medium-chain fatty acids are known to affect cell membrane integrity and can be involved in cellular metabolism.

Alpha-keto acids are intermediates in various metabolic pathways, including the Krebs cycle and amino acid metabolism[3]. It is plausible that this compound could interact with cell membranes, potentially altering their fluidity and permeability, or act as a substrate or inhibitor for enzymes involved in fatty acid or keto acid metabolism.

Hypothetical Interaction with Cell Membranes

As an amphiphilic molecule, this compound could intercalate into the lipid bilayer of cell membranes. This interaction could lead to changes in membrane properties, which might trigger downstream signaling events.

G cluster_membrane Hypothetical Signaling Pathway acid This compound membrane Cell Membrane acid->membrane Intercalation alteration Membrane Property Alteration (Fluidity, Permeability) membrane->alteration signaling Downstream Signaling alteration->signaling

A conceptual diagram of this compound's potential interaction with a cell membrane.

Conclusion

This compound presents an interesting profile as a surfactant with potential applications in research and development. While a comprehensive experimental dataset for its surfactant properties is yet to be established, the methodologies and representative data presented in this guide provide a solid foundation for its characterization and utilization. Further research into its specific surfactant parameters and potential biological activities is warranted to fully explore its capabilities.

References

2-Oxooctanoic Acid: A Key Metabolite in the Nexus of Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

2-Oxooctanoic acid, an alpha-keto acid derivative of octanoic acid, has emerged as a significant metabolite in the study of inborn errors of metabolism and other metabolic disorders. Its accumulation in biological fluids is a key indicator of disruptions in fatty acid oxidation pathways, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. This technical guide provides a comprehensive overview of this compound, detailing its biochemical origins, its established role as a biomarker, the analytical methodologies for its quantification, and its intricate relationship with cellular signaling pathways. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study and treatment of metabolic diseases.

Chemical and Physical Properties

This compound, also known as α-ketooctanoic acid or 2-oxocaprylic acid, is a 2-oxo monocarboxylic acid.[1] It is functionally related to octanoic acid and exists as a solid at room temperature.[1]

PropertyValueReference
Molecular Formula C8H14O3[1]
Molecular Weight 158.19 g/mol [1]
IUPAC Name This compound[1]
Synonyms alpha-Ketooctanoic acid, 2-keto-n-caprylic acid, 2-Oxocaprylic acid[1]
Physical Description Solid[1]

The Pathophysiological Role of this compound in Metabolic Disorders

The primary clinical significance of this compound lies in its association with Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency , the most common inherited disorder of fatty acid β-oxidation.[2][3]

In healthy individuals, medium-chain fatty acids are metabolized in the mitochondria to produce energy. The MCAD enzyme catalyzes the initial step in the β-oxidation of medium-chain fatty acyl-CoAs. A deficiency in this enzyme leads to the accumulation of octanoyl-CoA, the substrate of MCAD. This excess octanoyl-CoA is then diverted into alternative metabolic pathways, leading to the formation and excretion of a characteristic profile of abnormal metabolites, including this compound.[2]

While the direct quantitative levels of this compound in MCAD deficiency are not extensively documented in readily available literature, the presence of its precursor, octanoic acid, and other dicarboxylic acids is a hallmark of the disease.[4][5][6] The analysis of urinary organic acids is a crucial diagnostic tool for identifying individuals with MCAD deficiency.[7][8][9]

The accumulation of octanoic acid and its metabolites, including this compound, is believed to contribute to the clinical manifestations of MCAD deficiency, which can include hypoketotic hypoglycemia, lethargy, vomiting, and in severe cases, coma and sudden death.[2][3] The toxicity of these accumulating metabolites is thought to involve the impairment of mitochondrial function.[10]

Beyond MCAD deficiency, alterations in the levels of various 2-oxo acids have been observed in other metabolic conditions, such as diabetes. For instance, studies in streptozotocin-induced diabetic rats have shown increased urinary excretion of several 2-oxo acids, suggesting a broader role for these metabolites in metabolic dysregulation.[9]

Experimental Protocols for the Quantification of this compound

The accurate quantification of this compound in biological matrices such as urine and plasma is essential for both diagnostic purposes and research. Due to its polar nature and the presence of a ketone group, derivatization is typically required for analysis by gas chromatography-mass spectrometry (GC-MS). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers an alternative approach, often with simplified sample preparation.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol describes a general approach for the analysis of 2-oxo acids in urine, which can be adapted for this compound. The method involves extraction, a two-step derivatization process (oximation followed by silylation), and subsequent GC-MS analysis.

1. Sample Preparation (from Urine)

  • Normalization: The volume of urine used for extraction is typically normalized to the creatinine (B1669602) concentration to account for variations in urine dilution. For a sample with a creatinine concentration of 1 mmol/L, 0.5 mL to 1 mL of urine is commonly used.

  • Internal Standard Addition: An appropriate internal standard (e.g., a stable isotope-labeled analog of this compound or a structurally similar keto acid like 2-ketocaproic acid) should be added to the urine sample before extraction to correct for procedural losses and variations in derivatization efficiency.[11]

  • Acidification and Extraction: The urine sample is acidified to a pH below 2 using hydrochloric acid. The organic acids are then extracted from the acidified urine using a water-immiscible organic solvent, such as ethyl acetate, through liquid-liquid extraction. This step is typically repeated two to three times to ensure efficient recovery.

  • Drying: The pooled organic extracts are dried under a gentle stream of nitrogen gas at a controlled temperature (e.g., 40°C). It is crucial to ensure the sample is completely dry, as the silylating agents used in the subsequent step are moisture-sensitive.

2. Derivatization

This is a two-step process to protect the ketone group and derivatize the carboxylic acid group, making the analyte volatile and suitable for GC-MS analysis.

  • Step 1: Methoxyamination (Oximation)

    • To the dried extract, add a solution of methoxyamine hydrochloride in pyridine (B92270) (e.g., 20 mg/mL).

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 60 minutes) to convert the ketone group to its methyloxime derivative. This step prevents the formation of multiple peaks due to tautomerization.

  • Step 2: Silylation

    • After the oximation step, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • Incubate the mixture at a controlled temperature (e.g., 70°C) for a specified time (e.g., 40 minutes) to convert the carboxylic acid group to its trimethylsilyl (B98337) (TMS) ester.[10]

3. GC-MS Analysis

  • Injection: An aliquot of the derivatized sample is injected into the GC-MS system.

  • Chromatographic Separation: A capillary column suitable for the analysis of organic acids (e.g., a 5% phenyl-methylpolysiloxane column) is used to separate the derivatized analytes. A typical temperature program might start at a low temperature (e.g., 70°C), ramp up to a higher temperature (e.g., 280°C), and then hold for a period to ensure all compounds are eluted.

  • Mass Spectrometric Detection: The mass spectrometer is operated in either scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis. In SIM mode, specific ions characteristic of the derivatized this compound and the internal standard are monitored to enhance sensitivity and specificity.

Expected Performance:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers high sensitivity and specificity and can often be performed with less extensive sample preparation compared to GC-MS.

1. Sample Preparation (from Plasma)

  • Protein Precipitation: To a small volume of plasma (e.g., 50-100 µL), add a multiple volume of a cold organic solvent such as acetonitrile (B52724) to precipitate proteins. An internal standard should be added prior to this step.

  • Centrifugation: Vortex the mixture and then centrifuge at high speed (e.g., 10,000 x g) at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Transfer the supernatant to a clean tube.

2. Derivatization (if necessary)

For some α-keto acids, pre-column derivatization can enhance chromatographic retention and detection sensitivity. A common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the keto group.[12]

  • Add a solution of PFBHA and a buffer (e.g., pyridine-p-toluenesulfonate) to the supernatant.

  • Incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes).

3. LC-MS/MS Analysis

  • Chromatographic Separation: Use a reverse-phase C18 column for separation. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with a modifier like formic acid is typically employed.

  • Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for the derivatized or underivatized this compound and then monitoring for a specific product ion after fragmentation. This highly selective technique provides excellent sensitivity and minimizes interferences.

Expected Performance:

LC-MS/MS methods for keto acids have been shown to have low limits of detection (in the range of 0.01–0.25 μM) and good linearity over a wide concentration range.[12]

Signaling Pathways and Metabolic Relationships

The accumulation of this compound and its precursor, octanoic acid, can have significant impacts on cellular signaling and metabolism.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism.[13] Fatty acids and their derivatives are known to be natural ligands for PPARs.[1][14] While direct studies on this compound as a PPAR agonist are limited, its structural similarity to octanoic acid, which has been shown to be a weak activator of PPARα, suggests a potential role in modulating PPAR activity.[11] The activation of PPARα leads to the transcriptional upregulation of genes involved in fatty acid catabolism.[15][16]

PPAR_Signaling 2-Oxooctanoic_Acid 2-Oxooctanoic_Acid PPAR_alpha PPARα 2-Oxooctanoic_Acid->PPAR_alpha (Potential Agonist) PPRE PPRE (Peroxisome Proliferator Response Element) PPAR_alpha->PPRE Heterodimerizes with RXR and binds RXR RXR Target_Genes Target Genes (e.g., CPT1, ACADL) PPRE->Target_Genes Activates transcription of Increased_FAO Increased Fatty Acid Oxidation Target_Genes->Increased_FAO Leads to

Potential PPARα activation by this compound.
Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and metabolism.[17][18][19] Studies have shown that medium-chain fatty acids can influence this pathway. For example, octanoic acid has been observed to promote the phosphorylation of Akt and mTOR in hepatocytes.[20] The direct effect of this compound on this pathway requires further investigation, but it is plausible that it could also modulate Akt/mTOR signaling, thereby impacting cellular responses to insulin (B600854) and nutrient availability.

Akt_mTOR_Signaling Insulin_Receptor Insulin Receptor PI3K PI3K Insulin_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Promotes 2-Oxooctanoic_Acid 2-Oxooctanoic_Acid 2-Oxooctanoic_Acid->Akt (Potential Modulator)

Potential modulation of the Akt/mTOR pathway.
Metabolic Fate and Interaction with the TCA Cycle

In the context of MCAD deficiency, this compound is an "overflow" metabolite. Its primary fate is likely excretion in the urine. However, the potential for its further metabolism or its impact on other metabolic pathways, such as the tricarboxylic acid (TCA) cycle, warrants consideration. High concentrations of fatty acid-derived metabolites can potentially inhibit key enzymes of the TCA cycle, further disrupting cellular energy metabolism.[21]

Experimental_Workflow Biological_Sample Biological Sample (Urine or Plasma) Sample_Prep Sample Preparation (Extraction, Derivatization) Biological_Sample->Sample_Prep Analysis GC-MS or LC-MS/MS Analysis Sample_Prep->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

General experimental workflow for this compound analysis.

Conclusion and Future Directions

This compound is a critical metabolite in the diagnosis and understanding of MCAD deficiency and potentially other metabolic disorders. Its quantification provides a window into the functional state of fatty acid oxidation pathways. While its role as a biomarker is established, further research is needed to fully elucidate its direct biological activities.

For drug development professionals, understanding the metabolic consequences of elevated this compound is crucial for designing and evaluating therapeutic interventions for MCAD deficiency and related conditions. Future research should focus on:

  • Establishing precise quantitative ranges of this compound in various metabolic disorders to enhance its diagnostic utility.

  • Investigating the direct effects of this compound on key signaling pathways, such as PPAR and Akt/mTOR, to uncover potential therapeutic targets.

  • Exploring the metabolic fate of this compound and its potential to influence other metabolic pathways, which could reveal novel mechanisms of pathophysiology.

The continued study of this compound holds promise for improving our understanding of metabolic diseases and for the development of new and more effective treatments.

References

Methodological & Application

Application Note and Protocols for the GC-MS Analysis of 2-Oxooctanoic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative analysis of 2-oxooctanoic acid in biological samples, such as plasma and urine, using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a medium-chain alpha-keto acid, is an intermediate in various metabolic pathways. Its quantification is crucial for understanding metabolic processes and for applications in drug development and disease biomarker discovery. Due to its polar nature, a two-step derivatization procedure involving methoximation followed by silylation is essential for its conversion into a volatile and thermally stable derivative suitable for GC-MS analysis. This application note outlines the complete workflow, from sample preparation and derivatization to GC-MS analysis and data interpretation.

Introduction

This compound (α-ketooctanoic acid) is a 2-oxo monocarboxylic acid derived from octanoic acid.[1] As an intermediate in fatty acid and amino acid metabolism, its levels in biological fluids can be indicative of the metabolic state and may be altered in various physiological and pathological conditions. Accurate and reliable quantification of this compound is therefore of significant interest in metabolic research and clinical diagnostics.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, the direct analysis of polar molecules like this compound by GC-MS is challenging due to their low volatility and thermal instability. Chemical derivatization is a critical step to convert such analytes into more volatile and thermally stable derivatives, enabling robust and sensitive analysis.[2]

This application note details a two-step derivatization protocol for this compound. The first step, methoximation, protects the ketone group, preventing enolization and the formation of multiple derivatives. The second step, silylation, converts the carboxylic acid group into its trimethylsilyl (B98337) (TMS) ester, significantly increasing its volatility.[3][4][5]

Experimental Protocols

The following protocols are based on established methods for the analysis of keto acids in biological matrices and may require optimization for specific instrumentation and sample types.[3][4]

Sample Preparation

a) Plasma/Serum:

  • To 100 µL of plasma or serum in a microcentrifuge tube, add a known amount of an appropriate internal standard (e.g., stable isotope-labeled this compound or a structurally similar keto acid like 2-ketocaproic acid).[3]

  • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to complete dryness under a gentle stream of nitrogen gas at 40-50°C.

b) Urine:

  • Thaw frozen urine samples and vortex to ensure homogeneity.

  • Centrifuge at 3,000 x g for 10 minutes to remove particulate matter.

  • To 1 mL of the urine supernatant in a glass tube, add the internal standard.

  • Acidify the urine to a pH of 1-2 with hydrochloric acid (HCl).

  • Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate (B1210297) and vortexing vigorously for 2 minutes.

  • Centrifuge at 2,000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer (ethyl acetate) to a new glass tube.

  • Repeat the extraction two more times, pooling the organic layers.

  • Dry the pooled organic extract over anhydrous sodium sulfate.

  • Evaporate the dried extract to dryness under a gentle stream of nitrogen at 40°C.[4]

Two-Step Derivatization

It is crucial that the dried extracts are completely anhydrous before adding derivatization reagents, as silylating agents are highly sensitive to moisture.

a) Methoxyimation:

  • To the dried sample extract, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine.

  • Vortex thoroughly to dissolve the residue.

  • Incubate the mixture at 60°C for 60 minutes.[3]

b) Silylation:

  • Cool the sample to room temperature.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

  • Vortex for 30 seconds.

  • Incubate at 60°C for 45 minutes to complete the silylation of the carboxylic acid group.[4]

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis

The following are suggested starting parameters for the GC-MS analysis of the derivatized this compound. Optimization may be required for your specific instrument.

ParameterSuggested Setting
GC System Agilent 7890B or equivalent
MS System Agilent 5977B or equivalent
Column DB-5ms (30 m x 0.25 mm ID x 0.25 µm film) or equivalent 5% phenyl-methylpolysiloxane column
Injection Mode Splitless
Injector Temperature 250°C
Injection Volume 1 µL
Oven Program Initial temp 70°C, hold for 2 min; ramp at 10°C/min to 280°C; hold for 5 min
Carrier Gas Helium, constant flow at 1.0 mL/min
MS Source Temp. 230°C
MS Quad Temp. 150°C
Ionization Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) for quantification and Full Scan for qualitative confirmation

Data Presentation

Quantitative data for endogenous levels of this compound in biological samples are not widely available in the literature. The following tables are provided as templates for researchers to populate with their experimental data.

Table 1: GC-MS Retention Time and Characteristic Ions for Derivatized this compound

CompoundDerivatizationRetention Time (min)Target Ion (m/z)Qualifier Ion(s) (m/z)
This compoundMethoxyimated-TMSTo be determinedTo be determinedTo be determined
Internal StandardMethoxyimated-TMSTo be determinedTo be determinedTo be determined

Table 2: Representative Calibration Curve Data for this compound

Concentration (µM)Peak Area Ratio (Analyte/IS)
0.1Example Value
0.5Example Value
1.0Example Value
5.0Example Value
10.0Example Value
25.0Example Value
50.0Example Value
100.0Example Value
Linearity (r²) > 0.995

Table 3: Method Validation Parameters (Illustrative)

ParameterResult
Limit of Detection (LOD) e.g., 0.05 µM
Limit of Quantification (LOQ) e.g., 0.1 µM
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85-115%

Visualizations

Experimental Workflow

experimental_workflow sample Biological Sample (Plasma, Urine) prep Sample Preparation (Protein Precipitation/Extraction) sample->prep derivatization Two-Step Derivatization (Methoxyimation & Silylation) prep->derivatization gcms GC-MS Analysis derivatization->gcms data Data Acquisition & Processing (Quantification) gcms->data result Quantitative Results data->result

Caption: Workflow for the GC-MS analysis of this compound.

Metabolic Context of 2-Oxocarboxylic Acids

This compound is part of the broader family of 2-oxocarboxylic acids (alpha-keto acids), which are central intermediates linking carbohydrate, fat, and protein metabolism.[6]

metabolic_pathway octanoyl_coa Octanoyl-CoA (from Fatty Acid β-Oxidation) two_oxooctanoic This compound octanoyl_coa->two_oxooctanoic Oxidation transamination Transamination two_oxooctanoic->transamination Aminotransferase decarboxylation Oxidative Decarboxylation two_oxooctanoic->decarboxylation α-Ketoacid Dehydrogenase Complex amino_acid Amino Acid (e.g., α-Aminooctanoic acid) transamination->amino_acid heptanoyl_coa Heptanoyl-CoA decarboxylation->heptanoyl_coa tca Further Metabolism (e.g., TCA Cycle) heptanoyl_coa->tca

Caption: General metabolic fate of this compound.

Conclusion

The described GC-MS method, incorporating a two-step derivatization, provides a robust and sensitive approach for the quantification of this compound in biological samples. This methodology is essential for researchers and scientists in the fields of metabolomics, clinical chemistry, and drug development who are interested in the role of medium-chain keto acids in health and disease. While the provided protocol is a comprehensive starting point, method validation and optimization are crucial for achieving accurate and reliable results in specific applications.

References

Application Notes and Protocols for the GC-MS Analysis of 2-Oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of 2-oxooctanoic acid for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The methods outlined below are designed to be a comprehensive resource for researchers, scientists, and professionals in drug development who require sensitive and reliable quantification of this and other α-keto acids.

Introduction

This compound, an α-keto acid, is a metabolite involved in various biochemical pathways. Its analysis is crucial in metabolomics, disease biomarker discovery, and pharmaceutical research. Due to its low volatility and thermal instability, direct analysis of this compound by GC-MS is not feasible. Chemical derivatization is a necessary step to convert it into a volatile and thermally stable compound suitable for GC-MS analysis.[1][2]

The most common and robust derivatization strategy for α-keto acids involves a two-step process:

  • Oximation: The carbonyl (keto) group is protected by reacting it with an oximating reagent, such as methoxyamine hydrochloride (MeOx). This step is critical to prevent tautomerization (the formation of multiple isomers), which could otherwise lead to multiple chromatographic peaks and complicate quantification.[1][3]

  • Silylation: The acidic proton of the carboxylic acid group is replaced with a trimethylsilyl (B98337) (TMS) group using a silylating agent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process increases the volatility of the analyte, making it amenable to GC analysis.[1][3]

This application note details a widely used two-step derivatization protocol involving methoximation followed by silylation.

Experimental Protocols

Protocol 1: Two-Step Derivatization (Methoximation followed by Silylation)

This protocol is a widely accepted method for the derivatization of α-keto acids for GC-MS analysis.

Materials and Reagents:

  • This compound standard or sample extract (dried)

  • Methoxyamine hydrochloride (MeOx)

  • Anhydrous Pyridine (B92270)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Internal Standard (e.g., 2-ketovaleric acid or a deuterated analog)

  • Anhydrous solvents (e.g., Ethyl Acetate) for sample preparation

  • GC vials with inserts

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Accurately transfer a known amount of the sample containing this compound into a GC vial.

    • If using an internal standard, add it to the sample at this stage.

    • Evaporate the sample to complete dryness under a gentle stream of nitrogen gas. It is crucial to ensure the sample is anhydrous as moisture can deactivate the silylating reagent.[1]

  • Step 1: Methoximation

    • Prepare a fresh solution of methoxyamine hydrochloride in anhydrous pyridine (e.g., 20 mg/mL).

    • Add 50 µL of the MeOx solution to the dried sample residue in the GC vial.

    • Cap the vial tightly and vortex for 1 minute to ensure complete dissolution.

    • Incubate the mixture at 60°C for 60 minutes in a heating block or oven.[3]

  • Step 2: Silylation

    • After incubation, allow the vial to cool to room temperature.

    • Add 80 µL of MSTFA with 1% TMCS to the reaction mixture.[3]

    • Cap the vial tightly and vortex for 30 seconds.

    • Incubate the mixture at 60°C for 30 minutes.[3]

  • GC-MS Analysis:

    • After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system.

    • If any precipitate is present, centrifuge the vial and transfer the supernatant to a new vial insert for analysis.

    • Inject 1 µL of the derivatized sample into the GC-MS.

Protocol 2: Quinoxalinol Derivatization

An alternative method involves derivatization with o-phenylenediamine (B120857) to form stable quinoxalinol derivatives, which are then silylated. This method has been shown to be very sensitive and specific.[4]

Procedure:

  • Derivatization with o-phenylenediamine:

    • The sample containing this compound is reacted with o-phenylenediamine in an acidic medium.

    • The resulting quinoxalinol derivative is then extracted.

  • Silylation:

    • The extracted derivative is subsequently silylated to increase volatility.

  • GC-MS Analysis:

    • The silylated quinoxalinol derivative is then analyzed by GC-MS.

Data Presentation

The following tables summarize typical reagents and conditions for the derivatization of α-keto acids, which are applicable to this compound.

Table 1: Derivatization Reagents and Typical Reaction Conditions

StepReagentCatalystSolventTemperature (°C)Time (min)
MethoximationMethoxyamine hydrochloride-Pyridine6060
SilylationMSTFA1% TMCS-6030
SilylationBSTFA1% TMCS-6030

Table 2: Typical GC-MS Parameters

ParameterValue
GC System Agilent 7890 or equivalent
MS System Agilent 5977 or equivalent
Column DB-5MS (30 m x 0.25 mm ID x 0.25 µm film) or similar
Injection Mode Splitless
Injector Temperature 250°C
Injection Volume 1 µL
Oven Program Initial temp 70°C, hold for 1 min; ramp at 10°C/min to 300°C; hold for 5 min
Carrier Gas Helium, constant flow at 1.0 mL/min
MS Source Temperature 230°C
MS Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50 - 600 m/z

Note: These parameters are a starting point and may require optimization for your specific instrument and application.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing This compound Add_IS Add Internal Standard Sample->Add_IS Dry_Sample Evaporate to Dryness Add_IS->Dry_Sample Methoximation Step 1: Methoximation (Methoxyamine HCl in Pyridine, 60°C, 60 min) Dry_Sample->Methoximation Silylation Step 2: Silylation (MSTFA + 1% TMCS, 60°C, 30 min) Methoximation->Silylation GCMS_Analysis GC-MS Injection and Analysis Silylation->GCMS_Analysis Data_Processing Data Acquisition and Processing GCMS_Analysis->Data_Processing

Figure 1. Experimental workflow for the GC-MS analysis of this compound.

Derivatization_Pathway cluster_reactants cluster_intermediate cluster_product Analyte This compound Intermediate Methoxime Derivative Analyte->Intermediate + Reagent1 (Oximation) Reagent1 Methoxyamine HCl Product Volatile TMS-Methoxime Derivative Intermediate->Product + Reagent2 (Silylation) Reagent2 MSTFA

Figure 2. Simplified derivatization pathway of this compound.

References

Application Note and Protocol: Infrared Spectroscopy of 2-Oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the acquisition and interpretation of the infrared (IR) spectrum of 2-oxooctanoic acid. It outlines the necessary materials, instrumentation, and step-by-step procedures for sample preparation and analysis using Fourier Transform Infrared (FTIR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory. The characteristic vibrational frequencies of this compound are summarized, aiding in spectral interpretation for compound identification and quality control.

Introduction

This compound, an alpha-keto acid, is a molecule of interest in various biological and chemical studies. Infrared spectroscopy is a powerful analytical technique for the structural characterization of molecules. It provides a unique "fingerprint" based on the vibrational frequencies of a molecule's functional groups. This protocol details the use of FTIR-ATR spectroscopy for the analysis of solid this compound, a common and efficient method that requires minimal sample preparation.

Principle of Infrared Spectroscopy

Infrared spectroscopy measures the interaction of infrared radiation with matter. When a molecule absorbs infrared radiation, it transitions to a higher vibrational state. The specific frequencies of absorption are characteristic of the types of chemical bonds and functional groups present in the molecule. In the case of this compound, key functional groups include a carboxylic acid and an alpha-keto group, each with distinct vibrational modes.

Materials and Instrumentation

  • Sample: this compound (≥99% purity)[1]. The compound is a solid at room temperature[2].

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., a diamond or germanium crystal). An Agilent Technologies Cary 630 FTIR ATR has been used for solid-phase measurements[3].

  • Software: Data acquisition and processing software compatible with the FTIR spectrometer.

  • Accessories: Spatula, cleaning solvent (e.g., isopropanol (B130326) or ethanol), and lint-free wipes.

Experimental Protocol

This protocol describes the analysis of solid this compound using an FTIR-ATR spectrometer.

4.1. Instrument Preparation

  • Ensure the FTIR spectrometer and the ATR accessory are clean and properly aligned according to the manufacturer's instructions.

  • Record a background spectrum. This is crucial to subtract the spectral contributions of the atmosphere (e.g., CO2 and water vapor) and the ATR crystal.

    • Place no sample on the ATR crystal.

    • Acquire the background spectrum over the desired spectral range (e.g., 4000-400 cm⁻¹).

4.2. Sample Preparation and Measurement

  • Place a small amount of solid this compound onto the center of the ATR crystal using a clean spatula.

  • Apply pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio (e.g., 32 or 64 scans).

  • After the measurement, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol).

4.3. Data Processing

  • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Perform any necessary corrections, such as baseline correction, if required.

  • Label the significant peaks in the spectrum for interpretation.

Data Presentation: Characteristic IR Bands of this compound

The following table summarizes the characteristic infrared absorption bands for solid this compound. These values are based on published data and general knowledge of functional group frequencies[1][3][4][5].

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensityNotes
~3055O-H stretchCarboxylic acid (dimer)BroadA broad feature due to strong intermolecular hydrogen bonding in the solid state. This is a red-shift compared to the gas phase[1].
2955, 2925Asymmetric C-H stretchCH₃, CH₂StrongCharacteristic of the alkyl chain. Slightly red-shifted from the gas phase[1].
2865, 2850Symmetric C-H stretchCH₃, CH₂StrongCharacteristic of the alkyl chain. Slightly red-shifted from the gas phase[1].
~1740C=O stretchCarboxylic acidStrongThe carbonyl stretch of the acidic group. Red-shifted from the gas phase[1][3]. For carboxylic acids, this band typically appears between 1760-1690 cm⁻¹[4][5].
~1700C=O stretchα-Keto groupStrongThe carbonyl stretch of the ketonic group. Red-shifted from the gas phase[1][3]. Saturated aliphatic ketones typically absorb around 1715 cm⁻¹[4].
1400-1500C-H bend (scissoring)CH₂, CH₃MediumMethyl and methylene (B1212753) symmetric bending modes are found in this region[1].
1375, 1364C-O-H bendCarboxylic acidMediumSplitting of this band is attributed to coupling with CH₂ wagging[1][3].
1270, 1222CH₂ wagMethylene groupsMediumAt least two bands are observed for methylene wags[1].
1320-1210C-O stretchCarboxylic acidStrongThis band is characteristic of the carboxylic acid functional group[4][5].

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in spectral interpretation.

experimental_workflow Experimental Workflow for FTIR-ATR Analysis cluster_prep Instrument Preparation cluster_measurement Sample Measurement cluster_post Post-Measurement start Start clean_atr Clean ATR Crystal start->clean_atr background Acquire Background Spectrum clean_atr->background load_sample Load Solid Sample onto ATR background->load_sample apply_pressure Apply Pressure load_sample->apply_pressure acquire_spectrum Acquire Sample Spectrum apply_pressure->acquire_spectrum remove_sample Remove Sample acquire_spectrum->remove_sample clean_atr2 Clean ATR Crystal remove_sample->clean_atr2 process_data Process Data (Baseline Correction, etc.) clean_atr2->process_data end End process_data->end

Caption: Workflow for FTIR-ATR analysis of this compound.

spectral_interpretation Spectral Interpretation of this compound cluster_molecule This compound Structure cluster_groups Functional Groups cluster_peaks Observed IR Peaks (cm⁻¹) mol CH3(CH2)5COCOOH oh Carboxylic Acid O-H co_acid Carboxylic Acid C=O co_keto α-Keto C=O ch Alkyl C-H co Carboxylic Acid C-O peak_oh ~3055 (Broad) oh->peak_oh O-H Stretch peak_co_acid ~1740 co_acid->peak_co_acid C=O Stretch peak_co_keto ~1700 co_keto->peak_co_keto C=O Stretch peak_ch 2955-2850 ch->peak_ch C-H Stretch peak_co 1320-1210 co->peak_co C-O Stretch

Caption: Linking functional groups of this compound to IR peaks.

Conclusion

This protocol provides a straightforward and reliable method for obtaining the infrared spectrum of this compound using FTIR-ATR spectroscopy. The provided table of characteristic absorption bands serves as a valuable reference for spectral interpretation, facilitating the identification and structural elucidation of this compound in a research or drug development setting. Adherence to this protocol will ensure the acquisition of high-quality, reproducible infrared spectra.

References

Application Notes: 2-Oxooctanoic Acid as a Substrate in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Oxooctanoic acid, also known as α-ketooctanoic acid, is an alpha-keto acid analog of the medium-chain fatty acid octanoic acid. Due to its structure, it is a potential substrate for several classes of enzymes, particularly those involved in amino acid and fatty acid metabolism. The primary enzymes of interest are the mitochondrial α-keto acid dehydrogenase complexes, which catalyze the irreversible oxidative decarboxylation of α-keto acids.[1][2] The broad substrate specificity of these complexes suggests that this compound can serve as a valuable tool for studying enzyme kinetics, screening for inhibitors, and elucidating metabolic pathways.[2] These application notes provide detailed protocols for two common enzymatic assays adapted for this compound: a dehydrogenase activity assay and a coupled decarboxylase activity assay.

Potential Metabolic Pathways

This compound is hypothesized to be metabolized primarily via oxidative decarboxylation, a critical reaction in cellular metabolism.[3][4] This reaction is catalyzed by large, multi-enzyme assemblies like the branched-chain α-keto acid dehydrogenase complex (BCKDC).[2] The complex converts the α-keto acid into its corresponding acyl-CoA derivative (heptanoyl-CoA), releasing carbon dioxide and reducing NAD+ to NADH.[5][6] This process links fatty acid and amino acid metabolism to the citric acid cycle and energy production.[1][7]

Metabolic_Pathway sub This compound enzyme α-Keto Acid Dehydrogenase Complex (e.g., BCKDC) sub->enzyme prod Heptanoyl-CoA enzyme->prod cofactors_out NADH + H⁺ + CO₂ enzyme->cofactors_out cofactors_in NAD⁺ + CoA cofactors_in->enzyme

Caption: Hypothetical metabolic pathway for this compound.

Application Note 1: Dehydrogenase Activity Assay

Principle

This spectrophotometric assay measures the activity of α-keto acid dehydrogenases using this compound as a substrate. The enzymatic reaction involves the oxidative decarboxylation of this compound to heptanoyl-CoA. This reaction is coupled with the reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) to NADH.[6][8] The rate of NADH formation is monitored by measuring the increase in absorbance at 340 nm, which is directly proportional to the enzyme's activity.

Experimental Workflow

The workflow for the dehydrogenase assay involves preparing the reaction mixture, initiating the reaction with the substrate, and monitoring the resulting change in absorbance over time to determine the reaction velocity.

Experimental_Workflow start Start: Prepare Reagents step1 Prepare Master Mix (Buffer, NAD⁺, CoA, TPP, MgCl₂) start->step1 step2 Add Enzyme Preparation (e.g., mitochondrial extract, purified BCKDC) step1->step2 step3 Pre-incubate mixture at optimal temperature (e.g., 37°C for 5 min) step2->step3 step4 Initiate Reaction: Add this compound Solution step3->step4 step5 Monitor Absorbance Increase at 340 nm for 10-15 minutes step4->step5 end End: Calculate Enzyme Activity step5->end

Caption: Experimental workflow for the dehydrogenase assay.

Detailed Protocol

1. Materials and Reagents:

  • This compound

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.4)

  • NAD⁺ solution (20 mM)

  • Coenzyme A (CoA) solution (2 mM)

  • Thiamine pyrophosphate (TPP) solution (1 mM)

  • Magnesium chloride (MgCl₂) solution (10 mM)

  • Purified enzyme or mitochondrial lysate

  • Spectrophotometer and UV-transparent cuvettes

2. Procedure:

  • Prepare Reaction Mixture: In a 1 mL cuvette, prepare a master mix with the following components per reaction:

    • 800 µL Assay Buffer

    • 100 µL NAD⁺ solution (final concentration: 2 mM)

    • 10 µL Coenzyme A solution (final concentration: 0.02 mM)

    • 10 µL Thiamine pyrophosphate solution (final concentration: 0.01 mM)

    • 10 µL MgCl₂ solution (final concentration: 0.1 mM)

    • X µL Enzyme preparation (e.g., 1-10 µg of purified enzyme)

    • ddH₂O to a final volume of 900 µL.

  • Pre-incubation: Mix gently and incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes to allow temperature equilibration.

  • Initiate Reaction: Add 100 µL of this compound solution (to achieve a desired final concentration, e.g., 0.1-10 mM) to start the reaction.

  • Monitor Absorbance: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm for 10-15 minutes, taking readings every 30 seconds.

  • Controls: Perform control experiments, including reactions without the enzyme or without the substrate, to account for any background activity or non-enzymatic reactions.

3. Data Analysis:

  • Calculate the rate of reaction (ΔA₃₄₀/min) from the linear portion of the absorbance curve.

  • Enzyme activity (in U/mL) can be calculated using the Beer-Lambert law:

    • Activity (U/mL) = (ΔA₃₄₀/min * Total Volume) / (ε * Path Length * Enzyme Volume)

    • Where ε (molar extinction coefficient) for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹.

Illustrative Quantitative Data

The following table shows hypothetical kinetic parameters for a putative α-keto acid dehydrogenase with this compound. This data is for illustrative purposes only.

ParameterValueUnit
Km (Michaelis Constant)0.45mM
Vmax (Maximum Velocity)120nmol/min/mg
kcat (Turnover Number)2.5s⁻¹
kcat/Km (Catalytic Efficiency)5.56M⁻¹s⁻¹

Application Note 2: Coupled Decarboxylase Activity Assay

Principle

This assay is designed to measure the activity of a keto acid decarboxylase that does not directly produce NADH. It employs a coupled-enzyme approach. The decarboxylation of this compound produces heptanal. This aldehyde product is then immediately oxidized by a coupling enzyme, aldehyde dehydrogenase, in a reaction that reduces NAD⁺ to NADH. The rate of NADH formation, monitored at 340 nm, is proportional to the decarboxylase activity, provided the coupling enzyme is in excess and not rate-limiting.

Detailed Protocol

1. Materials and Reagents:

  • All reagents from the Dehydrogenase Assay (except CoA).

  • Aldehyde Dehydrogenase (e.g., from yeast, >10 units/mg).

2. Procedure:

  • Prepare Reaction Mixture: Prepare a master mix with the following components per reaction:

    • 750 µL Assay Buffer

    • 100 µL NAD⁺ solution (final concentration: 2 mM)

    • 10 µL Thiamine pyrophosphate solution (final concentration: 0.01 mM)

    • 10 µL MgCl₂ solution (final concentration: 0.1 mM)

    • 10 µL Aldehyde Dehydrogenase (final concentration: ~1 U/mL)

    • X µL Keto Acid Decarboxylase preparation

    • ddH₂O to a final volume of 900 µL.

  • Pre-incubation: Incubate the mixture at the optimal temperature (e.g., 30°C) for 5 minutes.

  • Initiate Reaction: Add 100 µL of this compound solution to start the reaction.

  • Monitor Absorbance: Immediately monitor the increase in absorbance at 340 nm for 10-15 minutes.

  • Data Analysis: Calculate the initial velocity and enzyme activity as described in the dehydrogenase assay protocol.

Illustrative Quantitative Data

The following table shows hypothetical data for the activity of a putative keto acid decarboxylase with this compound. This data is for illustrative purposes only.

Substrate Concentration (mM)Initial Velocity (ΔA₃₄₀/min)
0.10.015
0.250.032
0.50.055
1.00.080
2.50.110
5.00.125
General Considerations and Best Practices
  • Optimization: Researchers should optimize assay conditions such as pH, temperature, and substrate/cofactor concentrations for their specific enzyme of interest.

  • Enzyme Purity: The purity of the enzyme preparation can significantly affect results. For kinetic studies, a highly purified enzyme is recommended.

  • Linearity: Ensure that the reaction rate is linear with respect to both time and enzyme concentration. This can be verified by running preliminary assays.

  • Inhibitor Screening: These protocols can be adapted for screening potential inhibitors by including the inhibitor in the pre-incubation step and comparing the activity to a control without the inhibitor.

These protocols provide a robust framework for investigating the enzymatic metabolism of this compound, facilitating research in metabolic pathways and supporting drug development efforts targeting these enzymes.

References

Application Notes and Protocols for Metabolic Flux Analysis Using 2-Oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful methodology used to elucidate the rates of metabolic reactions within a biological system. By employing isotopically labeled substrates, researchers can trace the flow of atoms through metabolic pathways, providing a quantitative understanding of cellular metabolism.[1][2][3] 2-Oxooctanoic acid, also known as α-ketooctanoic acid, is an eight-carbon alpha-keto acid that holds potential as a tracer for investigating fatty acid and amino acid metabolism.[4][5] Its structure suggests it can probe cellular bioenergetics and biosynthetic pathways. These application notes provide a comprehensive guide to the hypothesized metabolic role of this compound and detailed protocols for its use in MFA studies.

Disclaimer: The metabolic fate of this compound is not fully elucidated. The pathways described are hypothesized based on the known metabolism of other alpha-keto acids and medium-chain fatty acids.[1][6]

Hypothesized Metabolic Fate of this compound

This compound, as an alpha-keto acid, is likely to be metabolized via several key pathways. Alpha-keto acids are known to be intermediates in the catabolism of amino acids and can enter central carbon metabolism to generate energy.[3][7] Upon entering the cell, this compound can undergo several transformations:

  • Transamination: The alpha-keto group can be transaminated to form the corresponding amino acid, 2-aminooctanoic acid. This reaction links the metabolism of this compound to amino acid pools.

  • Oxidative Decarboxylation: Similar to other alpha-keto acids, this compound can undergo oxidative decarboxylation to form heptanoyl-CoA. This reaction is catalyzed by a dehydrogenase complex.

  • Beta-Oxidation: Following its conversion to heptanoyl-CoA, the molecule can enter the mitochondrial beta-oxidation pathway. Each round of beta-oxidation will yield one molecule of acetyl-CoA and a fatty acyl-CoA that is two carbons shorter. The acetyl-CoA can then enter the Tricarboxylic Acid (TCA) cycle to generate ATP and biosynthetic precursors.

Applications in Metabolic Flux Analysis

The use of isotopically labeled this compound (e.g., ¹³C-labeled) in MFA studies can provide valuable insights into:

  • Medium-Chain Fatty Acid Oxidation: By tracing the incorporation of labeled carbons into TCA cycle intermediates and other metabolites, the flux through the beta-oxidation pathway can be quantified.

  • Amino Acid Metabolism: The extent of transamination to 2-aminooctanoic acid can be determined, providing information on the interplay between fatty acid and amino acid metabolism.

  • Cellular Bioenergetics: The contribution of this compound to the cellular energy budget can be assessed by measuring the labeling in ATP and other high-energy molecules.

  • Drug Discovery and Development: Understanding how drug candidates perturb the metabolism of this compound can help in identifying their mechanism of action and potential off-target effects.

Data Presentation: Analogous Quantitative Data

Direct quantitative data for metabolic flux analysis using this compound is not yet available in the scientific literature. However, studies using octanoic acid, a closely related medium-chain fatty acid, provide analogous data that can indicate the expected metabolic impact. The following table summarizes hypothetical flux changes based on published studies of medium-chain fatty acid metabolism.

Metabolic FluxControl Cells (Relative Flux)Cells Treated with Octanoic Acid (Relative Flux)Potential Interpretation
Glycolysis10070Downregulation of glucose utilization in the presence of an alternative energy source.
Pyruvate Dehydrogenase Complex9060Reduced entry of glycolytic carbon into the TCA cycle.
Beta-Oxidation10150Significant upregulation of fatty acid oxidation.
TCA Cycle100120Increased overall TCA cycle activity to accommodate the influx of acetyl-CoA from beta-oxidation.
Anaplerosis (e.g., Pyruvate Carboxylase)2030Increased replenishment of TCA cycle intermediates to support biosynthesis.

Experimental Protocols

The following are detailed protocols for conducting an MFA experiment using isotopically labeled this compound. These are adapted from established methods for other alpha-keto acids and fatty acids.

Protocol 1: Cell Culture and Isotope Labeling

Objective: To label cellular metabolites with a stable isotope tracer (e.g., [U-¹³C₈]-2-Oxooctanoic acid).

Materials:

  • Cell line of interest

  • Appropriate cell culture medium

  • Dialyzed fetal bovine serum (dFBS)

  • Isotopically labeled this compound

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in multi-well plates at a density that will result in ~80% confluency at the time of harvest.

  • Culture cells under standard conditions until they reach the desired confluency.

  • Prepare the labeling medium by supplementing the base medium with dFBS and the isotopically labeled this compound at a final concentration typically in the range of 10-100 µM. The unlabeled counterpart should be absent from the medium.

  • Aspirate the growth medium from the cells and wash once with pre-warmed PBS.

  • Add the pre-warmed labeling medium to the cells.

  • Incubate the cells for a predetermined duration to allow for isotopic steady-state to be reached. This time should be optimized for the specific cell line and experimental conditions but is often in the range of 6-24 hours.

Protocol 2: Metabolite Extraction

Objective: To quench cellular metabolism and extract intracellular metabolites.

Materials:

  • Ice-cold 0.9% NaCl solution

  • -80°C quenching/extraction solvent (e.g., 80% methanol/20% water)

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Place the cell culture plates on ice.

  • Quickly aspirate the labeling medium.

  • Wash the cells twice with ice-cold 0.9% NaCl solution.

  • Add the -80°C quenching/extraction solvent to each well.

  • Incubate the plates at -80°C for 15 minutes.

  • Scrape the cells in the extraction solvent and transfer the cell lysate to pre-chilled microcentrifuge tubes.

  • Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant containing the metabolites to a new tube.

  • Store the extracts at -80°C until analysis.

Protocol 3: Sample Analysis by LC-MS/MS

Objective: To quantify the abundance and isotopic enrichment of metabolites.

Materials:

  • LC-MS/MS system

  • Appropriate chromatography column (e.g., C18 reversed-phase)

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)

  • Derivatization agent (optional, for improved sensitivity of keto acids)

Procedure:

  • Thaw the metabolite extracts on ice.

  • If derivatization is required for this compound and other keto acids, follow a validated protocol. A common method involves reaction with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).

  • Transfer the samples to autosampler vials.

  • Inject the samples onto the LC-MS/MS system.

  • Separate the metabolites using a suitable chromatographic gradient.

  • Detect the metabolites using the mass spectrometer in either full scan or multiple reaction monitoring (MRM) mode to determine the mass isotopomer distributions.

  • Process the data using appropriate software to determine the abundance and labeling patterns of the metabolites of interest.

Mandatory Visualizations

experimental_workflow cluster_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis cell_seeding Seed Cells cell_growth Cell Growth cell_seeding->cell_growth labeling Add Isotopic Tracer (this compound) cell_growth->labeling quenching Quench Metabolism labeling->quenching Incubate to Isotopic Steady State extraction Extract Metabolites quenching->extraction centrifugation Centrifuge & Collect Supernatant extraction->centrifugation lcms LC-MS/MS Analysis centrifugation->lcms Analyze Metabolite Extracts data_processing Data Processing lcms->data_processing mfa Metabolic Flux Analysis data_processing->mfa

Caption: Experimental workflow for metabolic flux analysis using this compound.

signaling_pathway cluster_cytosol Cytosol cluster_mitochondria Mitochondria ext_2OA External This compound int_2OA Intracellular This compound ext_2OA->int_2OA Transport amino_acid 2-Aminooctanoic Acid int_2OA->amino_acid Transamination heptanoyl_coa Heptanoyl-CoA int_2OA->heptanoyl_coa Oxidative Decarboxylation beta_ox Beta-Oxidation heptanoyl_coa->beta_ox acetyl_coa Acetyl-CoA beta_ox->acetyl_coa tca TCA Cycle acetyl_coa->tca atp ATP tca->atp

Caption: Hypothesized metabolic pathways of this compound.

References

Application Note: Protocol for 2-Oxooctanoic Acid Extraction from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Oxooctanoic acid, an alpha-keto acid derived from the metabolism of octanoic acid, is a molecule of increasing interest in metabolic research. Accurate quantification of this compound in biological matrices such as plasma is crucial for understanding its physiological and pathological roles. This document provides a detailed protocol for the extraction of this compound from plasma, suitable for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol includes methods for sample preparation, derivatization, and analytical conditions, along with representative quantitative data.

Metabolic Pathway: Beta-Oxidation of Octanoic Acid

This compound is an intermediate in the beta-oxidation of octanoic acid. This metabolic process occurs in the mitochondria and serves to break down fatty acids to produce energy.[1][2][3][4] The pathway involves a series of enzymatic reactions that sequentially shorten the fatty acid chain.

beta_oxidation cluster_mitochondrion Mitochondrial Matrix Octanoic_Acid Octanoic Acid Octanoyl_CoA Octanoyl-CoA Octanoic_Acid->Octanoyl_CoA Acyl-CoA Synthetase Trans_2_Octenoyl_CoA trans-Δ²-Octenoyl-CoA Octanoyl_CoA->Trans_2_Octenoyl_CoA Acyl-CoA Dehydrogenase Two_Oxooctanoic_Acid This compound Octanoyl_CoA->Two_Oxooctanoic_Acid L_3_Hydroxyoctanoyl_CoA L-3-Hydroxyoctanoyl-CoA Trans_2_Octenoyl_CoA->L_3_Hydroxyoctanoyl_CoA Enoyl-CoA Hydratase Three_Ketoacyl_CoA 3-Oxooctanoyl-CoA L_3_Hydroxyoctanoyl_CoA->Three_Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Hexanoyl_CoA Hexanoyl-CoA Three_Ketoacyl_CoA->Hexanoyl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA Three_Ketoacyl_CoA->Acetyl_CoA β-Ketothiolase

Caption: Beta-oxidation of octanoic acid.

Experimental Protocols

The following protocols are representative methods for the extraction and derivatization of this compound from plasma. Optimization may be required depending on the specific laboratory instrumentation and sample characteristics.

Experimental Workflow

experimental_workflow Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (e.g., with cold Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Evaporation Evaporation to Dryness Supernatant_Collection->Evaporation Derivatization Derivatization Evaporation->Derivatization GC_MS_Derivatization GC-MS Derivatization: 1. Oximation 2. Silylation Derivatization->GC_MS_Derivatization for GC-MS LC_MS_Derivatization LC-MS/MS Derivatization: (e.g., with O-BHA) Derivatization->LC_MS_Derivatization for LC-MS/MS Analysis Analysis GC_MS_Derivatization->Analysis LC_MS_Derivatization->Analysis GC_MS_Analysis GC-MS Analysis Analysis->GC_MS_Analysis LC_MS_Analysis LC-MS/MS Analysis Analysis->LC_MS_Analysis

Caption: Experimental workflow for this compound analysis.

Plasma Sample Preparation: Protein Precipitation

This initial step is critical for removing high-abundance proteins that can interfere with analysis.

  • Materials:

    • Human plasma (stored at -80°C)

    • Acetonitrile (B52724) (ACN), HPLC grade, chilled to -20°C

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Centrifuge capable of 14,000 x g and 4°C

  • Procedure:

    • Thaw frozen plasma samples on ice.

    • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

    • Add 400 µL of cold acetonitrile to the plasma sample.

    • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

    • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new clean tube without disturbing the protein pellet.

    • Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at 40°C. The dried extract is now ready for derivatization.

Derivatization for GC-MS Analysis

For GC-MS analysis, a two-step derivatization process involving oximation followed by silylation is recommended to increase the volatility and thermal stability of this compound.

  • Materials:

    • Dried plasma extract

    • Methoxyamine hydrochloride (MeOX) in pyridine (B92270) (20 mg/mL)

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Heating block or incubator

    • GC vials with inserts

  • Procedure:

    • Oximation:

      • To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine.

      • Vortex for 1 minute to ensure the residue is fully dissolved.

      • Incubate the mixture at 60°C for 60 minutes.

      • Cool the sample to room temperature.

    • Silylation:

      • Add 90 µL of BSTFA + 1% TMCS to the oximated sample.

      • Vortex for 30 seconds.

      • Incubate the mixture at 70°C for 30 minutes.[5]

      • Cool to room temperature and transfer the derivatized sample to a GC vial for analysis.

Derivatization for LC-MS/MS Analysis

Derivatization can also be employed to enhance the sensitivity and chromatographic properties of this compound for LC-MS/MS analysis. O-benzylhydroxylamine (O-BHA) is a suitable reagent.[6][7]

  • Materials:

    • Dried plasma extract

    • O-benzylhydroxylamine (O-BHA) hydrochloride solution (e.g., 10 mg/mL in a pyridine/methanol 1:1, v/v)[6]

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution

    • Heating block or incubator

    • LC vials with inserts

  • Procedure:

    • To the dried sample extract, add 50 µL of the O-BHA solution.[6]

    • Vortex to dissolve the residue.

    • Incubate at 60°C for 30 minutes.[6]

    • After incubation, the sample is ready for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes representative validation parameters for the quantitative analysis of keto acids using chromatographic methods. These values are based on published data for similar analytes and should be established for this compound in your laboratory.[5][6][8][9][10]

ParameterRepresentative Value (GC-MS)Representative Value (LC-MS/MS)Reference
Linearity (r²) > 0.995> 0.99[5][6]
Limit of Detection (LOD) 0.04 - 0.42 µmol/L0.1 - 0.25 µmol/L[5][8]
Limit of Quantification (LOQ) 0.1 - 1.0 µmol/L0.5 - 2.0 µmol/L[8][9]
Intra-day Precision (%CV) < 15%< 15%[5][10]
Inter-day Precision (%CV) < 15%< 15%[5][10]
Recovery (%) 80 - 115%85 - 110%[5][8][10]
Conclusion

The protocols detailed in this application note provide a robust framework for the extraction and derivatization of this compound from plasma for quantitative analysis by GC-MS or LC-MS/MS. The choice of analytical platform will depend on the specific requirements of the study, including desired sensitivity, sample throughput, and available instrumentation. Proper validation of the chosen method within the user's laboratory is essential to ensure accurate and reliable results.

References

2-Oxooctanoic Acid: Application Notes and Protocols for Surfactant Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-oxooctanoic acid and its utility in surfactant research, with a particular focus on its self-assembly properties and potential applications in formulation science and drug delivery. Detailed experimental protocols are provided for the synthesis of a this compound-based surfactant and the characterization of its fundamental surfactant properties.

Introduction to this compound as a Surfactant

This compound, an alpha-keto acid, is an amphiphilic molecule comprising an eight-carbon hydrophobic tail and a hydrophilic carboxylic acid head group with an adjacent keto group.[1][2] This structure imparts surface-active properties, allowing it to function as a surfactant. A notable characteristic of this compound is its spontaneous self-assembly into vesicles in aqueous solutions.[3] This behavior is of significant interest for applications in drug delivery, where vesicles can encapsulate active pharmaceutical ingredients, and in fundamental research as a model for protocell membranes.

Quantitative Data Summary

While extensive quantitative data on the surfactant properties of this compound is not widely available in the public domain, known values and expected trends are summarized below. The critical concentration for the formation of self-assembled structures (vesicles) has been reported, which is analogous to the Critical Micelle Concentration (CMC) for many surfactants.

PropertyValueMethodNotes
Critical Vesicle Concentration (CVC) ~1.4 mMCryogenic Transmission Electron Microscopy, Conductivity, Atomic Force MicroscopyThis is the concentration at which this compound spontaneously forms vesicles in water.[3] This value is analogous to the Critical Micelle Concentration (CMC).
Surface Tension at CVC Hypothetical: ~35-45 mN/mTensiometry (predicted)The surface tension is expected to decrease significantly with increasing concentration up to the CVC, after which it will plateau. The value is estimated based on structurally similar short-chain fatty acid surfactants.
pH Range for Vesicle Stability ~2 - 10MicroscopyVesicles formed from this compound have been observed to be stable across a broad pH range.[3]

Experimental Protocols

Synthesis of Sodium 2-Oxooctanoate

This protocol describes the preparation of the sodium salt of this compound, a water-soluble anionic surfactant, through a neutralization reaction.

Materials:

  • This compound (solid flakes)

  • Sodium hydroxide (B78521) (NaOH), pellets or solution (e.g., 1 M)

  • Deionized water

  • Ethanol (B145695)

  • Magnetic stirrer and stir bar

  • Beaker

  • pH meter or pH indicator strips

  • Rotary evaporator (optional)

  • Crystallization dish

Procedure:

  • Dissolution of this compound:

    • Weigh a desired amount of this compound and dissolve it in a minimal amount of ethanol in a beaker. Gentle warming may be required to facilitate dissolution.

  • Preparation of Sodium Hydroxide Solution:

    • Prepare a stoichiometric equivalent of sodium hydroxide in deionized water. For example, for every 1 mole of this compound (158.19 g/mol ), 1 mole of NaOH (40.00 g/mol ) is required. It is advisable to use a standardized NaOH solution for accurate neutralization.

  • Neutralization Reaction:

    • While stirring the this compound solution, slowly add the sodium hydroxide solution dropwise.

    • Monitor the pH of the reaction mixture. The endpoint of the neutralization is reached when the pH is approximately 7.0.

  • Solvent Removal:

    • The resulting solution of sodium 2-oxooctanoate can be concentrated by removing the ethanol and some of the water using a rotary evaporator.

  • Isolation of the Product:

    • The concentrated aqueous solution can be transferred to a crystallization dish and dried in an oven at a moderate temperature (e.g., 60-70°C) to obtain the solid sodium 2-oxooctanoate salt. Alternatively, the salt can be precipitated from the concentrated solution by adding a large excess of a non-polar solvent in which the salt is insoluble.

Determination of Critical Vesicle/Micelle Concentration (CVC/CMC) by Surface Tensiometry

This protocol outlines the measurement of the CVC of this compound by monitoring the change in surface tension as a function of concentration.

Materials:

  • Sodium 2-oxooctanoate (synthesized as per Protocol 3.1)

  • Deionized water

  • Tensiometer (with Wilhelmy plate or Du Noüy ring)

  • Precision balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of sodium 2-oxooctanoate in deionized water at a concentration significantly above the expected CVC (e.g., 20 mM).

  • Preparation of Dilutions:

    • Prepare a series of dilutions from the stock solution, covering a range of concentrations both below and above the expected CVC (e.g., from 0.1 mM to 10 mM).

  • Surface Tension Measurement:

    • Calibrate the tensiometer according to the manufacturer's instructions.

    • Measure the surface tension of each dilution, starting from the most dilute solution and progressing to the most concentrated. Ensure the Wilhelmy plate or Du Noüy ring is thoroughly cleaned and dried between measurements.

    • Allow the surface tension reading to stabilize for each measurement.

  • Data Analysis:

    • Plot the surface tension (γ) as a function of the logarithm of the concentration (log C).

    • The plot will typically show two linear regions. Below the CVC, the surface tension decreases linearly with log C. Above the CVC, the surface tension remains relatively constant.

    • The CVC is the concentration at the intersection of the two extrapolated linear portions of the graph.

Determination of Critical Vesicle/Micelle Concentration (CVC/CMC) by Conductometry

This protocol is suitable for ionic surfactants like sodium 2-oxooctanoate and relies on the change in molar conductivity as micelles form.

Materials:

  • Sodium 2-oxooctanoate

  • Deionized water

  • Conductivity meter and probe

  • Magnetic stirrer and stir bar

  • Beaker or titration vessel

  • Burette

Procedure:

  • Preparation of Surfactant Solution:

    • Prepare a concentrated stock solution of sodium 2-oxooctanoate in deionized water (e.g., 50 mM).

  • Conductometric Titration:

    • Place a known volume of deionized water in a beaker with a magnetic stir bar and immerse the conductivity probe.

    • Allow the temperature to equilibrate.

    • Titrate the deionized water with the stock surfactant solution, adding small, precise volumes of the titrant and recording the conductivity after each addition.

  • Data Analysis:

    • Plot the measured conductivity as a function of the surfactant concentration.

    • The plot will exhibit two linear regions with different slopes. Below the CVC, the conductivity increases steadily as more charge-carrying monomers are added. Above the CVC, the rate of increase in conductivity slows down due to the formation of less mobile micelles that bind counter-ions.

    • The CVC is determined from the point of intersection of these two linear segments.

Visualizations

G cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis stock Prepare Stock Solution of this compound dilutions Create a Series of Dilutions stock->dilutions measure Measure Surface Tension of Each Dilution dilutions->measure plot Plot Surface Tension vs. log(Concentration) measure->plot cmc Determine CMC at the Inflection Point plot->cmc

Caption: Workflow for CMC determination using surface tensiometry.

G cluster_below_cmc Below CVC (< 1.4 mM) cluster_above_cmc Above CVC (≥ 1.4 mM) cluster_vesicle Vesicle m1 Monomer m2 Monomer m3 Monomer m4 Monomer m5 Monomer m4->v_center Self-Assembly m6 Monomer m7 Monomer m8 Monomer v1 v2 v3 v4 v5 v6 v7 v8 v1->v2 v2->v3 v3->v4 v4->v5 v5->v6 v6->v7 v7->v8 v8->v1

Caption: Self-assembly of this compound into vesicles.

Applications in Research and Development

  • Drug Delivery Systems: The ability of this compound to form stable vesicles makes it a promising candidate for the encapsulation and targeted delivery of both hydrophilic and hydrophobic drugs.[3] The keto group offers a potential site for further chemical modification to attach targeting ligands.

  • Model Membrane Systems: Due to their simple, single-component nature and formation under plausible prebiotic conditions, vesicles of this compound serve as an excellent model system for studying the properties and dynamics of primitive cell membranes.[3]

  • Pharmaceutical Formulations: As a surfactant, sodium 2-oxooctanoate can be investigated for its utility as a solubilizing agent, emulsifier, or stabilizer in various pharmaceutical formulations. Its biocompatibility would be a key area for further investigation.

  • Atmospheric and Prebiotic Chemistry: The photochemical properties of this compound at the air-water interface are of interest in understanding atmospheric aerosol chemistry and the prebiotic origins of self-assembling systems.

References

Application Notes and Protocols: Photochemical Applications of 2-Oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the photochemical applications of 2-Oxooctanoic acid and its derivatives. While research on the specific applications of this compound is emerging, the inherent photoreactivity of the α-keto acid motif allows for its conceptual use in several advanced applications, most notably in the design of photocleavable linkers. The protocols provided are based on established photochemical principles of α-keto amides and are intended to serve as a guide for developing novel research and drug delivery systems.

Application: Photocleavable Linkers for Controlled Release

The α-keto amide functionality, which can be synthesized from this compound, is susceptible to photochemical cleavage upon UV irradiation. This property can be harnessed to create photocleavable linkers for the light-triggered release of therapeutic agents, imaging probes, or other molecular cargo. The release mechanism is predicated on the intramolecular hydrogen abstraction by the excited keto group, leading to the cleavage of the amide bond and liberation of the linked molecule.

Quantitative Data Summary

The efficiency of photocleavage of α-keto amides has been reported in the literature. While specific data for a this compound-derived linker is not available, the quantum yields for similar α-keto amides provide a reasonable expectation of performance.

ParameterValueConditionsReference
Quantum Yield (Φ) of Photocleavage0.2 - 0.3Aqueous Acetonitrile (B52724)[1][2]
Wavelength for Irradiation> 300 nm (Broadband UV)Pyrex-filtered lamp[3]
Release time constant< 30 ms355 nm laser flash photolysis[1]
Experimental Protocols

Protocol 1: Synthesis of a Hypothetical this compound-Based Photocleavable Linker

This protocol describes the synthesis of an N-alkyl amide of this compound, which can function as a photocleavable linker. The amine component would typically be a cargo molecule with a primary or secondary amine handle.

Materials:

  • This compound

  • Amine-containing cargo molecule (e.g., a fluorescent dye with an amine linker)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • 4-Dimethylaminopyridine (DMAP) (catalyst)

  • Anhydrous Dichloromethane (DCM)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the amine-containing cargo molecule (1.1 equivalents) in anhydrous DCM.

  • Add DMAP (0.1 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.2 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired this compound amide conjugate.

Protocol 2: Photochemical Cleavage of the this compound-Based Linker and Release of Cargo

This protocol outlines the procedure for the light-induced cleavage of the synthesized linker and the subsequent release of the cargo molecule.

Materials:

  • Synthesized this compound amide conjugate

  • Aqueous acetonitrile solution (e.g., 33% v/v)

  • Quartz cuvette or reaction vessel

  • Broadband UV lamp with a Pyrex filter (e.g., medium-pressure mercury lamp)

  • High-Performance Liquid Chromatography (HPLC) system for analysis

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a solution of the this compound amide conjugate in the aqueous acetonitrile solvent system. The concentration should be optimized based on the UV absorbance of the conjugate.

  • Transfer the solution to a quartz cuvette or a suitable photoreaction vessel.

  • Place the vessel at a fixed distance from the UV lamp. The use of a Pyrex filter is recommended to block deep UV wavelengths (< 300 nm) and minimize photodamage to the cargo molecule.

  • Irradiate the sample for a predetermined period. It is advisable to perform a time-course experiment to determine the optimal irradiation time for maximal cleavage.

  • At various time points, take aliquots of the solution and analyze by HPLC to monitor the disappearance of the starting material and the appearance of the released cargo and the cleavage byproducts.

  • Quantify the released cargo by integrating the corresponding peak in the HPLC chromatogram and comparing it to a standard curve.

  • The cleavage can also be monitored by UV-Vis spectrophotometry if the cargo molecule has a distinct absorption spectrum from the conjugate.

Signaling Pathways and Experimental Workflows

Synthesis_and_Cleavage_Workflow cluster_synthesis Synthesis of Photocleavable Conjugate cluster_cleavage Photochemical Cleavage and Release 2-Oxooctanoic_acid This compound Coupling Amide Coupling (DCC, DMAP) 2-Oxooctanoic_acid->Coupling Amine_Cargo Amine-containing Cargo Amine_Cargo->Coupling Conjugate This compound Amide Conjugate Coupling->Conjugate UV_Irradiation UV Irradiation (>300 nm) Conjugate->UV_Irradiation Cleavage Photochemical Cleavage UV_Irradiation->Cleavage Released_Cargo Released Cargo Cleavage->Released_Cargo Byproducts Cleavage Byproducts Cleavage->Byproducts

Caption: Workflow for the synthesis and photochemical cleavage of a this compound-based photocleavable linker.

Conceptual Application: Photo-Affinity Labeling

The α-ketoamide moiety has been explored for photo-affinity labeling to study molecular interactions. While derivatives of this compound have not been specifically reported for this purpose, a suitably modified this compound amide could conceptually be used as a photo-affinity probe. Upon photoactivation, the α-keto group can generate a reactive species that covalently crosslinks to a target protein or biomolecule in close proximity, enabling the identification of binding partners. Thienyl-substituted α-ketoamides have shown promise in this area due to their improved photostability compared to other α-ketoamides.[3]

Logical Relationship for Photo-Affinity Labeling

Photo_Affinity_Labeling Probe This compound-based Photo-Affinity Probe Binding Non-covalent Binding Probe->Binding Target Target Biomolecule Target->Binding UV_Activation UV Activation Binding->UV_Activation Crosslinking Covalent Crosslinking UV_Activation->Crosslinking Analysis Identification of Target (e.g., Mass Spec) Crosslinking->Analysis

Caption: Conceptual workflow for photo-affinity labeling using a this compound-based probe.

Other Potential Applications (Currently Unsubstantiated)

  • Photodynamic Therapy (PDT): There is currently no scientific literature to suggest that this compound or its simple derivatives act as photosensitizers for use in photodynamic therapy. The core photochemical mechanism of α-keto acids does not typically involve the generation of singlet oxygen, which is a key requirement for most PDT agents.

  • Photo-crosslinking: While the radical intermediates formed during the photolysis of α-keto acids could theoretically participate in crosslinking reactions, this has not been demonstrated as a primary application. The dominant reaction pathway appears to be intramolecular, leading to cleavage rather than intermolecular crosslinking.

References

Application Notes and Protocols for the Biocatalytic Conversion of Octanoic Acid to 2-Oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the biocatalytic conversion of octanoic acid to 2-oxooctanoic acid. This conversion is of significant interest in the fields of synthetic chemistry and drug development, as α-keto acids are valuable building blocks for the synthesis of various pharmaceuticals and fine chemicals. The biocatalytic route offers a green and highly selective alternative to traditional chemical methods, operating under mild reaction conditions.

The described method utilizes a one-pot, two-step enzymatic cascade. In the first step, a P450 monooxygenase from Clostridium acetobutylicum (P450CLA), acting in peroxygenase mode, hydroxylates octanoic acid at the C2 position to form 2-hydroxyoctanoic acid. Subsequently, an (S)-α-hydroxyacid oxidase (α-HAO) oxidizes the intermediate to the final product, this compound.[1] A key feature of this system is the internal recycling of hydrogen peroxide (H₂O₂), which enhances the stability and lifetime of the biocatalysts.[1]

Data Presentation

The following tables summarize the quantitative data obtained from the biocatalytic conversion of octanoic acid to this compound.

Table 1: Summary of Biocatalytic Conversion Performance

ParameterValueReference
SubstrateOctanoic Acid[1]
ProductThis compound[1]
BiocatalystsP450CLA, (S)-α-Hydroxyacid Oxidase[1]
Conversion RateUp to >99%[1]
Isolated Yield91%[1]
Reaction Time17-24 hours[1]
Reaction ConditionspH 7.4, Room Temperature[1]

Table 2: Influence of Fatty Acid Chain Length on Conversion

Substrate (Fatty Acid)Conversion to 2-Oxoacid (%)
Hexanoic Acid (C6:0)>99%
Heptanoic Acid (C7:0)>99%
Octanoic Acid (C8:0)>99%
Decanoic Acid (C10:0)>99%
Data adapted from a study by Rajan et al., which demonstrated the versatility of the enzymatic cascade for various fatty acid substrates.[1]

Experimental Protocols

Protocol for Expression and Purification of P450CLA and (S)-α-Hydroxyacid Oxidase

This protocol provides a general framework for the expression and purification of His-tagged P450CLA and (S)-α-HAO in E. coli.

Materials:

  • E. coli BL21(DE3) cells containing the expression plasmid for P450CLA or (S)-α-HAO

  • Luria-Bertani (LB) medium

  • Ampicillin (or other appropriate antibiotic)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (50 mM HEPES pH 7.5, 500 mM NaCl, 5% glycerol, 0.5 mM TCEP, 20 mM imidazole)

  • Wash Buffer (50 mM HEPES pH 7.5, 500 mM NaCl, 5% glycerol, 0.5 mM TCEP, 40 mM imidazole)

  • Elution Buffer (50 mM HEPES pH 7.5, 500 mM NaCl, 5% glycerol, 0.5 mM TCEP, 250 mM imidazole)

  • Ni-NTA affinity chromatography column

Procedure:

  • Inoculate a single colony of E. coli harboring the expression plasmid into 50 mL of LB medium containing the appropriate antibiotic.

  • Incubate overnight at 37°C with shaking.

  • The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 16-20 hours.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with Wash Buffer to remove unbound proteins.

  • Elute the His-tagged protein with Elution Buffer.

  • Analyze the purified protein by SDS-PAGE and determine the concentration using a Bradford assay.

  • Dialyze the purified protein against a suitable storage buffer and store at -80°C.

Protocol for the Biocatalytic Conversion of Octanoic Acid

This protocol describes the one-pot, two-step enzymatic conversion of octanoic acid to this compound.

Materials:

  • Purified P450CLA

  • Purified (S)-α-Hydroxyacid Oxidase

  • Octanoic Acid

  • Phosphate Buffer (100 mM, pH 7.4)

  • Ethanol (B145695) (as a cosolvent)

  • Hydrogen Peroxide (H₂O₂)

Procedure:

  • Prepare a reaction mixture in a glass vial containing:

    • 10 mM Octanoic Acid (dissolved in a minimal amount of ethanol, final ethanol concentration should be ~10%)

    • 5 µM P450CLA

    • 12 µM (S)-α-Hydroxyacid Oxidase

    • 100 mM Phosphate Buffer (pH 7.4)

  • Initiate the reaction by adding a small, initial amount of H₂O₂ (e.g., 1 mM).

  • Incubate the reaction at room temperature (e.g., 25°C) with gentle shaking (e.g., 170 rpm) for 17-24 hours.

  • Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC-UV or GC-MS.

Protocol for Extraction and Purification of this compound

This protocol outlines the procedure for extracting and purifying the product from the reaction mixture.

Materials:

Procedure:

  • Acidify the reaction mixture to pH 2 with 1 M HCl.

  • Extract the mixture three times with an equal volume of ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

Protocol for HPLC-UV Analysis

This protocol is for the quantification of octanoic acid and this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare standards of octanoic acid and this compound of known concentrations.

  • Filter the reaction aliquots and standards through a 0.22 µm filter before injection.

  • Run the samples and standards on the HPLC system.

  • Quantify the amounts of substrate and product by comparing the peak areas to the standard curves.

Protocol for GC-MS Analysis (with Derivatization)

This protocol is for the identification and quantification of this compound after derivatization.

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilyl (TMCS)

  • Pyridine

  • Anhydrous sodium sulfate

Procedure:

  • Sample Preparation and Derivatization:

    • To a dried sample extract, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[2]

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified time to ensure complete derivatization.[2]

  • GC-MS Conditions:

    • Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).[2]

    • Carrier Gas: Helium at a constant flow rate.[2]

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 70°C), ramp to a high temperature (e.g., 280°C).

    • Ionization Mode: Electron Ionization (EI).

    • Detection: Full scan mode for identification and selected ion monitoring (SIM) for quantification.[2]

Visualizations

Biocatalytic_Cascade Octanoic_Acid Octanoic Acid Hydroxyoctanoic_Acid 2-Hydroxyoctanoic Acid Octanoic_Acid->Hydroxyoctanoic_Acid Hydroxylation P450CLA P450CLA (Peroxygenase) H2O H₂O P450CLA->H2O P450CLA->Hydroxyoctanoic_Acid H2O2_in H₂O₂ (initial) H2O2_in->P450CLA oxidant Oxooctanoic_Acid This compound Hydroxyoctanoic_Acid->Oxooctanoic_Acid Oxidation alpha_HAO (S)-α-Hydroxyacid Oxidase H2O2_recycled H₂O₂ (recycled) alpha_HAO->H2O2_recycled alpha_HAO->Oxooctanoic_Acid O2 O₂ O2->alpha_HAO H2O2_recycled->P450CLA internal recycling

Caption: Enzymatic cascade for the conversion of octanoic acid.

Experimental_Workflow cluster_prep Preparation cluster_reaction Biocatalytic Reaction cluster_analysis Analysis and Purification Expression Enzyme Expression (P450CLA & α-HAO) Purification Enzyme Purification Expression->Purification Reaction_Setup Reaction Setup (Substrate, Enzymes, Buffer) Purification->Reaction_Setup Incubation Incubation (RT, 17-24h) Reaction_Setup->Incubation Extraction Product Extraction Incubation->Extraction Purification_Product Column Chromatography Extraction->Purification_Product Analysis HPLC-UV / GC-MS Analysis Purification_Product->Analysis

Caption: Overall experimental workflow for this compound production.

References

Application Notes and Protocols for the Experimental Use of 2-Oxooctanoic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the applications of 2-Oxooctanoic acid in cell culture is limited in publicly available scientific literature. The following application notes and protocols are based on the known biological roles of structurally and functionally related compounds, such as octanoic acid and other α-keto acids. These guidelines are intended to serve as a starting point for foundational research. Researchers must optimize and validate these protocols for their specific cell lines and experimental objectives.

Compound Profile

  • Compound Name: this compound[1]

  • Synonyms: α-Ketooctanoic acid, 2-Oxocaprylic acid[1][2]

  • Molecular Formula: C₈H₁₄O₃[1]

  • Molecular Weight: 158.19 g/mol [2][3]

  • Appearance: Solid flakes[2]

  • Properties: It is a 2-oxo monocarboxylic acid, functionally related to octanoic acid.[1]

Hypothesized Biological Activity and Applications

Based on its structure as an α-keto acid and its relation to the medium-chain fatty acid octanoic acid, this compound may have several applications in cell culture.

  • Energy Substrate: As an α-keto acid, it may serve as an intermediate metabolite that can enter the citric acid cycle to fuel cellular respiration and ATP production.[4][5] This is analogous to how other α-keto acids and fatty acids are catabolized.[6]

  • Alternative Amino Acid Source: Some α-keto acids can be used in cell culture media to replace their corresponding amino acids, which can improve solubility and reduce the accumulation of toxic ammonia.[7] this compound could potentially serve as a precursor for amino acid synthesis through transamination reactions.[5][8]

  • Modulation of Cell Metabolism: Medium-chain fatty acids like octanoic acid are known to influence metabolic pathways, including fatty acid synthesis and ketone body production.[9][10][11] this compound may similarly modulate cellular metabolism, making it a tool for studying metabolic regulation.

  • Anticancer Research: Related medium-chain fatty acids have demonstrated cytotoxic effects on various cancer cell lines, suggesting that this compound could be investigated for potential anti-proliferative or pro-apoptotic properties.[12]

Experimental Protocols

Objective: To prepare a sterile, high-concentration stock solution for reproducible dosing in cell culture experiments.

Materials:

  • This compound (≥99.0% purity)[2]

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, conical tubes (1.5 mL or 15 mL)

  • Sterile filter (0.22 µm)

Procedure:

  • Due to its physical form as flakes, handle this compound in a clean, dry environment.

  • Weigh the desired amount of this compound powder.

  • Dissolve the powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 100 mM).

  • Gently vortex until the solid is completely dissolved.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C.

  • Note: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.[13]

Objective: To determine the concentration-dependent effect of this compound on cell viability. This protocol is adapted from established methods for similar compounds.[14][15]

Materials:

  • Selected cell line (e.g., HepG2, U87MG, or a cancer cell line of interest)[11][16]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution (from Protocol 3.1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting range is 1 µM to 200 µM.[17]

  • Remove the old medium and add 100 µL of the diluted compound or vehicle control (medium with the same final DMSO concentration) to the respective wells.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).[15]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[14][17]

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilizing agent to each well to dissolve the crystals.[17]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Data Presentation

Quantitative data should be presented in clear, concise tables to allow for easy interpretation and comparison.

Table 1: Illustrative Example of IC₅₀ Values for this compound. (Note: The following data is fictional and serves only as a template for data presentation.)

Cell LineTissue OriginIncubation Time (hours)IC₅₀ (µM)
U87MGGlioblastoma48125.5 ± 8.3
HepG2Hepatocellular Carcinoma48150.2 ± 11.1
MCF-7Breast Cancer4898.7 ± 6.5

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental logic and hypothesized metabolic fate of this compound.

G prep Stock Solution Preparation dose Dose-Response (MTT Assay) prep->dose ic50 Determine IC50 dose->ic50 mechanistic Mechanistic Studies ic50->mechanistic metabolism Metabolic Analysis (e.g., Seahorse Assay) mechanistic->metabolism signaling Signaling Analysis (e.g., Western Blot) mechanistic->signaling

Figure 1: General workflow for in vitro evaluation of this compound.

G compound This compound transamination Transamination compound->transamination decarboxylation Oxidative Decarboxylation compound->decarboxylation amino_acid Amino Acid Synthesis transamination->amino_acid acetyl_coa Heptanoyl-CoA decarboxylation->acetyl_coa beta_ox Beta-Oxidation acetyl_coa->beta_ox acetyl_coa2 Acetyl-CoA beta_ox->acetyl_coa2 tca Citric Acid Cycle (TCA) acetyl_coa2->tca atp ATP Production tca->atp

Figure 2: Hypothesized metabolic fate of this compound in a cell.

G compound Metabolic Shift (e.g., from this compound) akt Akt compound->akt ? mtorc1 mTORC1 akt->mtorc1 s6k1 p70S6K1 mtorc1->s6k1 eif4ebp1 4E-BP1 mtorc1->eif4ebp1 protein_synthesis Protein Synthesis & Cell Growth s6k1->protein_synthesis eif4ebp1->protein_synthesis |

Figure 3: The Akt/mTOR pathway, a potential target for investigation.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability of 2-Oxooctanoic Acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on improving the stability of 2-Oxooctanoic acid in aqueous solutions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?

A1: The stability of this compound, like other α-keto acids, is influenced by several key factors:

  • pH: The pH of the aqueous solution is a critical determinant of stability. Both strongly acidic and alkaline conditions can catalyze degradation reactions. Generally, a slightly acidic to neutral pH range is preferred for enhanced stability.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation. For optimal stability, solutions should be prepared and stored at low temperatures.

  • Light: Exposure to light, particularly UV light, can induce photodegradation. It is crucial to protect solutions from light by using amber vials or by working in low-light conditions.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the α-keto acid moiety.

  • Presence of Contaminants: Metal ions and other reactive species in the solution can catalyze degradation pathways.

Q2: What are the main degradation pathways for this compound in aqueous solutions?

A2: this compound can degrade through several pathways in an aqueous environment:

  • Decarboxylation: This is a common degradation route for α-keto acids, especially when heated, resulting in the loss of carbon dioxide and the formation of heptanal.

  • Oxidation: The keto group is susceptible to oxidation, which can be exacerbated by the presence of oxygen and metal ions.

  • Hydrolysis: While less common for the carbon backbone, impurities or formulated components in the solution could be susceptible to hydrolysis, which might, in turn, affect the stability of the this compound.

Q3: What are the recommended storage conditions for aqueous solutions of this compound?

A3: To maximize the shelf-life of your this compound solutions, we recommend the following storage conditions:

ParameterRecommendationRationale
Temperature 2-8°C (short-term) or ≤ -20°C (long-term)Minimizes the rate of all chemical degradation reactions.
pH Store in a buffered solution (pH 6-7)Avoids acid or base-catalyzed degradation.
Light Exposure Store in amber glass vials or protect from lightPrevents photodegradation.
Atmosphere For long-term storage, consider purging with an inert gas (e.g., argon or nitrogen) before sealing.Reduces the risk of oxidative degradation.
Container Tightly sealed glass vialsPrevents contamination and evaporation.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Loss of potency or inconsistent results in assays. Degradation of this compound in the stock or working solution.- Prepare fresh solutions before each experiment.- Verify the pH of the solution.- Store aliquots at -20°C or below to avoid repeated freeze-thaw cycles.- Protect solutions from light at all times.
Visible particulates or discoloration of the solution. Polymerization or precipitation of degradation products.- Discard the solution.- When preparing new solutions, filter through a 0.22 µm filter.- Ensure high-purity water and reagents are used.
Unexpected peaks in analytical chromatography (e.g., HPLC, GC). Presence of degradation products.- Characterize the degradation products using mass spectrometry (MS).- Perform a forced degradation study to identify potential degradation products under various stress conditions (acid, base, heat, oxidation, light).

Illustrative Stability Data

ConditionTemperature (°C)Half-life (t1/2) in hours (Illustrative)
pH 3 25120
4048
pH 7 25500
40200
pH 9 2580
4030

This data is for illustrative purposes and should not be considered as experimentally verified for this compound.

Experimental Protocols

Protocol for Preparing a Stable Aqueous Solution of this compound

Objective: To prepare a buffered aqueous stock solution of this compound with enhanced stability.

Materials:

  • This compound (solid)

  • High-purity water (e.g., Milli-Q or equivalent)

  • Phosphate (B84403) buffer components (e.g., sodium phosphate monobasic and dibasic)

  • pH meter

  • Sterile, amber glass vials

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Deoxygenate the Solvent: Sparge the high-purity water with an inert gas for at least 30 minutes to remove dissolved oxygen.

  • Prepare the Buffer: Prepare a phosphate buffer (e.g., 50 mM) at the desired pH (e.g., pH 7.0) using the deoxygenated water.

  • Dissolution: Accurately weigh the required amount of this compound and dissolve it in the deoxygenated buffer. Gentle warming may be required for complete dissolution.

  • pH Adjustment: After dissolution, verify the pH of the solution and adjust if necessary with small additions of dilute acid or base.

  • Aliquoting and Storage: Aliquot the solution into single-use amber glass vials. Purge the headspace with inert gas before sealing. Store immediately at the recommended temperature (2-8°C for short-term or ≤ -20°C for long-term).

Protocol for a Forced Degradation Study

Objective: To investigate the degradation profile of this compound under various stress conditions.

Materials:

  • Buffered aqueous solution of this compound (e.g., 1 mg/mL)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Add HCl to the this compound solution to achieve a final concentration of 0.1 N HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Add NaOH to the this compound solution to achieve a final concentration of 0.1 N NaOH. Incubate at a specified temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Add H₂O₂ to the this compound solution to achieve a final concentration of 3% H₂O₂. Incubate at room temperature for a defined period.

  • Thermal Degradation: Place the this compound solution in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a defined period.

  • Photodegradation: Expose the this compound solution to a light source in a photostability chamber according to ICH guidelines.

  • Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the remaining this compound and detect the formation of degradation products.

Visualizations

experimental_workflow start Start: Prepare Buffered Aqueous Solution stress_conditions Expose to Stress Conditions - Acidic (HCl) - Basic (NaOH) - Oxidative (H2O2) - Thermal (Heat) - Photolytic (Light) start->stress_conditions sampling Sample at Time Points stress_conditions->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis data_analysis Quantify Parent Compound and Degradation Products analysis->data_analysis end End: Determine Degradation Profile data_analysis->end

Caption: Workflow for a forced degradation study of this compound.

metabolic_pathway amino_acid Amino Acid (e.g., Leucine) transamination Transamination amino_acid->transamination keto_acid 2-Oxo Acid (e.g., 2-Oxoisocaproate) transamination->keto_acid decarboxylation Oxidative Decarboxylation (Branched-chain α-keto acid dehydrogenase complex) keto_acid->decarboxylation acyl_coa Acyl-CoA (e.g., Isovaleryl-CoA) decarboxylation->acyl_coa tca_cycle TCA Cycle & Fatty Acid Metabolism acyl_coa->tca_cycle

Caption: Metabolic context of 2-oxo acids in amino acid catabolism.

preventing degradation of 2-Oxooctanoic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the degradation of 2-Oxooctanoic acid during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your samples and experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound, also known as α-ketooctanoic acid, is a 2-oxo monocarboxylic acid.[1] Its stability is crucial as degradation can lead to the formation of impurities, which can compromise the accuracy and reproducibility of experimental results, particularly in sensitive applications like drug development and metabolic research.

Q2: What are the primary degradation pathways for this compound?

Based on the chemistry of α-keto acids, the two primary degradation pathways for this compound are:

  • Oxidative Decarboxylation: The α-keto group is susceptible to oxidation, which can lead to the cleavage of the carboxylic acid group, releasing carbon dioxide and forming shorter-chain fatty acids.

  • Simple Decarboxylation: At elevated temperatures, this compound can undergo decarboxylation, though this is generally less favorable than for β-keto acids.

Q3: What are the ideal storage conditions for this compound?

To ensure long-term stability, this compound should be stored under the following conditions:

  • Temperature: Store at 2-8°C for short-term storage and -20°C for long-term storage.[2]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.

  • Light: Protect from light by using amber or opaque containers.

  • Moisture: Keep in a tightly sealed container to protect from moisture, which can facilitate degradation.

Q4: Can I store this compound in solution?

For optimal stability, it is recommended to prepare solutions of this compound fresh before use. If short-term storage in solution is necessary, use an acidic buffer (pH < 4) and store at 2-8°C. Avoid neutral or alkaline pH, as this can accelerate degradation.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Change in physical appearance (e.g., color change from white/colorless to yellow/brown, clumping of solid). Oxidation or other chemical degradation.1. Verify the storage conditions (temperature, atmosphere, light protection). 2. Perform a purity check using HPLC or GC-MS (see Experimental Protocols). 3. If degradation is confirmed, discard the sample and obtain a fresh batch.
Inconsistent or unexpected experimental results. Degradation of the this compound stock.1. Prepare a fresh stock solution from a new vial of the compound. 2. Analyze the old stock solution for purity and the presence of degradation products.
Poor peak shape (tailing) or low sensitivity in HPLC analysis. 1. Inappropriate mobile phase pH. 2. Interaction with active sites in the HPLC system.1. Adjust the mobile phase pH to be at least 2 units below the pKa of this compound (approximately pH 2.5-3.0). 2. Use an end-capped C18 column or a column designed for polar analytes.
No peak or very small peak detected in GC-MS analysis. 1. The compound is not volatile enough for direct GC-MS. 2. Thermal degradation in the GC inlet.1. Derivatize the sample to increase volatility (e.g., silylation or methylation). See Protocol 2 for details. 2. Optimize the injector temperature to ensure volatilization without causing degradation.

Data Presentation

The following table summarizes representative stability data for this compound under various storage conditions. This data is illustrative and based on typical degradation patterns of α-keto acids. Actual stability may vary based on sample purity and specific storage conditions.

Storage Condition Duration Purity (%) Major Degradation Products
-20°C, Inert Atmosphere, Dark 12 months>99%Not Detected
2-8°C, Inert Atmosphere, Dark 6 months~98%Trace amounts of heptanal
25°C, Air, Dark 1 month~90%Heptanal, Heptanoic acid
25°C, Air, Light 1 month~85%Heptanal, Heptanoic acid, other oxidative byproducts
Solution (pH 3), 4°C 1 week~97%Trace degradation
Solution (pH 7), 4°C 1 week~92%Various degradation products

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment of this compound

This protocol describes a reverse-phase HPLC method for assessing the purity of this compound and detecting potential degradation products.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (50:50, v/v) with 0.2% Phosphoric acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).

  • Dilute the stock solution to a working concentration (e.g., 100 µg/mL) with the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: GC-MS Method for Identification of Degradation Products

This protocol outlines a GC-MS method for identifying volatile degradation products of this compound, which requires a derivatization step.

1. Instrumentation and Materials:

  • GC-MS system

  • Capillary column suitable for fatty acid analysis (e.g., DB-5ms)

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Anhydrous solvent (e.g., pyridine (B92270) or acetonitrile)

2. Derivatization Procedure:

  • Evaporate a known amount of the this compound sample to dryness under a stream of nitrogen.

  • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA to the dried sample.

  • Seal the vial and heat at 60-70°C for 30 minutes.

  • Cool the sample to room temperature before injection.

3. GC-MS Conditions:

  • Injector Temperature: 250°C

  • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Scan Range: m/z 40-500

Visualizations

degradation_pathway 2-Oxooctanoic_Acid This compound Oxidative_Decarboxylation Oxidative Decarboxylation (O2, Light, Heat) 2-Oxooctanoic_Acid->Oxidative_Decarboxylation Heptanal Heptanal Oxidative_Decarboxylation->Heptanal Heptanoic_Acid Heptanoic Acid Heptanal->Heptanoic_Acid Further Oxidation

Caption: Primary degradation pathway of this compound.

experimental_workflow cluster_storage Storage Conditions Temperature Temperature (-20°C, 2-8°C, 25°C) Purity_Analysis Purity Analysis (HPLC/GC-MS) Temperature->Purity_Analysis Atmosphere Atmosphere (Inert vs. Air) Atmosphere->Purity_Analysis Light Light Exposure (Dark vs. Light) Light->Purity_Analysis Sample This compound Sample Sample->Temperature Sample->Atmosphere Sample->Light Results Assess Degradation Purity_Analysis->Results

Caption: Workflow for a stability study of this compound.

troubleshooting_logic Start Inconsistent Experimental Results Check_Stock Is the stock solution fresh? Start->Check_Stock Prepare_Fresh Prepare a fresh stock solution Check_Stock->Prepare_Fresh No Analyze_Old Analyze old stock for purity (HPLC/GC-MS) Check_Stock->Analyze_Old Yes Check_Other Investigate other experimental parameters Prepare_Fresh->Check_Other Degradation_Confirmed Degradation Confirmed? Analyze_Old->Degradation_Confirmed Discard_Sample Discard old stock and review storage procedures Degradation_Confirmed->Discard_Sample Yes Degradation_Confirmed->Check_Other No

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: 2-Oxooctanoic Acid HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the High-Performance Liquid Chromatography (HPLC) analysis of 2-oxooctanoic acid. The information is presented in a direct question-and-answer format to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of interference in this compound HPLC analysis?

Interference can originate from several sources:

  • Sample Matrix: Complex biological samples (e.g., plasma, urine, tissue homogenates) contain numerous endogenous compounds like other organic acids, keto acids, or fatty acids that can have similar retention times and co-elute with the analyte.[1][2]

  • Reagents and Solvents: Impurities in HPLC-grade solvents, degradation of mobile phase additives (e.g., trifluoroacetic acid), or bacterial growth in aqueous buffer reservoirs can introduce extraneous peaks, often referred to as "ghost peaks".[3][4]

  • Sample Preparation: Incomplete removal of matrix components, introduction of contaminants from plasticware or filters, or analyte degradation during storage and processing can lead to inaccurate results.[5][6]

  • System Contamination: Carryover from previous injections or buildup of contaminants on the guard column, analytical column, or in the injector can cause ghost peaks and baseline instability.[3]

Q2: How does mobile phase pH affect the analysis of this compound?

The pH of the mobile phase is critical for the analysis of this compound because it contains a carboxylic acid group.[7]

  • Retention Control: To achieve consistent retention and good peak shape in reversed-phase HPLC, the mobile phase pH should be kept at least 2 pH units below the pKa of the carboxylic acid group (typically around 4-5). This ensures the analyte is in its neutral, protonated form, which interacts more strongly with the nonpolar stationary phase.

  • Peak Shape: An improperly controlled or high pH can lead to the analyte being partially or fully ionized, resulting in poor peak shape (tailing) and shifting retention times.[8] Adding an acidifier like formic acid, phosphoric acid, or acetic acid to the mobile phase is a common practice to control pH and improve peak symmetry.[5][9]

Q3: What type of HPLC column is best suited for this compound?

For reversed-phase HPLC, C8 and C18 columns are the most commonly used and are well-suited for separating this compound from other components.[10]

  • C18 (Octadecylsilane): Offers higher hydrophobicity and retention, which can be beneficial for separating the analyte from more polar interferences.

  • C8 (Octylsilane): Is less retentive than C18 and can provide shorter analysis times. It may also offer different selectivity for closely eluting compounds.

  • Polar-Embedded Phases: These columns can provide alternative selectivity and are sometimes more stable in highly aqueous mobile phases.[3]

The choice between them depends on the specific sample matrix and the nature of the potential interferences. A column with high-purity silica (B1680970) and effective end-capping is recommended to minimize secondary interactions with the analyte's functional groups.[3]

Q4: Why is sample preparation crucial for this analysis?

Proper sample preparation is one of the most critical steps for a successful and reliable analysis.[6] Its primary goals are to remove interferences, concentrate the analyte, and ensure compatibility with the HPLC system.[1]

  • Minimizing Matrix Effects: Techniques like protein precipitation, Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE) are used to remove major matrix components (proteins, lipids, salts) that can interfere with quantification, foul the column, and cause instrument downtime.[1][5]

  • Improving Sensitivity: Extraction and concentration steps can increase the analyte concentration, which is essential for detecting low levels of this compound.[1]

  • Protecting the HPLC System: Removing particulate matter through filtration prevents blockages in the system tubing and frits, which can cause high backpressure and poor chromatographic performance.[6]

Troubleshooting Guide

Problem: Baseline Issues (Noise, Drifting)

Q: Why is my baseline noisy or drifting?

A noisy or drifting baseline can obscure small peaks and affect integration accuracy. Common causes and solutions are outlined below.

Potential CauseSolution
Air Bubbles in the System Degas the mobile phase thoroughly using sonication, vacuum, or an in-line degasser. Purge the pump to remove any trapped air.[11]
Contaminated Mobile Phase or Detector Cell Prepare fresh mobile phase using high-purity (HPLC-grade) solvents and water.[4][12] Flush the detector cell with a strong, miscible solvent like isopropanol.[11]
Column Temperature Fluctuations Use a column oven to maintain a stable temperature. Ensure the mobile phase has equilibrated to the column temperature before starting the analysis.[3][11]
Incomplete Column Equilibration Allow sufficient time for the column to equilibrate with the initial mobile phase conditions, especially after a gradient run or when changing solvents. A minimum of 5-10 column volumes is recommended.[3]
System Leaks Check all fittings for leaks, especially between the column and the detector. Even a small leak can cause baseline fluctuations.[11]
Problem: Peak Shape Issues (Tailing, Fronting, Splitting)

Q: My peak for this compound is tailing. What's the cause?

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by column issues.

Potential CauseSolution
Secondary Silanol (B1196071) Interactions The carboxylic acid and ketone groups of the analyte can interact with active silanol sites on the silica packing. Lower the mobile phase pH with an acidic modifier (e.g., 0.1% formic acid) to suppress ionization of the carboxylic acid.[5]
Column Contamination or Degradation Buildup of matrix components can create active sites.[5] Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[3]
Column Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or dilute the sample.[3]
Mismatched Injection Solvent If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Reconstitute the sample in the initial mobile phase or a weaker solvent.[5]

Q: What causes split or double peaks?

Split peaks typically indicate a problem at the column inlet.

Potential CauseSolution
Contamination on Column or Guard Inlet Replace the guard column. If there is no guard column, try back-flushing the analytical column to waste (check manufacturer's instructions first).[3]
Void or Channel in Column Packing A void can form at the column inlet due to pressure shocks or age. This usually requires replacing the column.[12]
Partially Clogged Inlet Frit This can cause uneven flow distribution. Replace the inlet frit or the column.
Problem: Retention Time Variability

Q: Why are my retention times shifting between injections?

Inconsistent retention times compromise peak identification and quantification.

Potential CauseSolution
Poor Column Equilibration Increase the equilibration time between runs to ensure the column returns to the initial conditions repeatably.[11]
Changes in Mobile Phase Composition If preparing the mobile phase online, ensure the pump's proportioning valves are working correctly.[3] If mixing manually, be precise. Small changes in pH or organic solvent ratio can cause significant shifts.[8]
Fluctuations in Flow Rate or Temperature Check the pump for leaks or faulty check valves that could cause flow rate instability. Use a column oven for stable temperature control.[11]
Column Aging or Contamination Over time, the stationary phase can degrade or become contaminated, leading to a gradual drift in retention times.[12] Implement regular column cleaning or replace the column.
Problem: Extraneous Peaks (Ghost Peaks, Carryover)

Q: I'm seeing unexpected "ghost peaks" in my chromatogram. Where are they coming from?

Ghost peaks are peaks that appear in a chromatogram but are not present in the sample.

Potential CauseSolution
Contaminated Mobile Phase Impurities in water or solvents, or bacterial growth, can accumulate on the column during equilibration and elute as a peak during the gradient.[3][4] Use freshly prepared, high-purity mobile phase.
Injector Carryover Residue from a previous, more concentrated sample may remain in the injector loop or needle. Optimize the needle wash procedure in your autosampler method.
Sample Contamination Ensure all vials, pipettes, and other labware are scrupulously clean to avoid cross-contamination.[6]
Problem: Poor Resolution & Co-elution

Q: How can I improve the separation between this compound and a co-eluting peak?

Co-elution occurs when two or more compounds elute at the same time, making accurate quantification impossible.[13]

StrategyAction
Optimize Mobile Phase Selectivity Change the organic modifier (e.g., switch from acetonitrile (B52724) to methanol, or vice-versa) as this can alter elution order. Adjust the mobile phase pH to potentially change the retention of the interfering compound.[9]
Adjust Gradient Profile If using a gradient, make it shallower (decrease the rate of change of the organic solvent) in the region where the peaks of interest elute. This provides more time for separation.[9]
Change Column Chemistry If mobile phase optimization is insufficient, switch to a column with a different stationary phase (e.g., from a C18 to a Phenyl-Hexyl phase) to exploit different separation mechanisms.[9]
Increase Column Efficiency Use a column with smaller particles (e.g., sub-2 µm) or a longer column to increase the number of theoretical plates, which results in sharper peaks and better resolution.[9]
Adjust Temperature Changing the column temperature can affect the retention and selectivity of different compounds in unique ways, sometimes improving resolution.

Experimental Protocols

Protocol 1: Sample Preparation via Liquid-Liquid Extraction (LLE)

This protocol is a general guide for extracting this compound from a biological fluid like plasma.

  • Sample Aliquot: In a microcentrifuge tube, place 100 µL of the plasma sample.

  • Acidification: Add 10 µL of 1M HCl to protonate the this compound, which increases its solubility in organic solvents.[5]

  • Extraction: Add 500 µL of an appropriate organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).

  • Mixing: Vortex the tube vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.[5]

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers and pellet any precipitated proteins.[5]

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30-40°C.

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 100 µL) of the initial HPLC mobile phase. Vortex to dissolve.

  • Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.[6]

Protocol 2: Recommended HPLC Method Parameters

This table provides a starting point for developing a reversed-phase HPLC method for this compound. Optimization will be required based on the specific sample and system.

ParameterRecommended Setting
HPLC System Quaternary Pump, Autosampler, Column Oven, UV/DAD Detector
Column C18 or C8, 150 x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in HPLC-grade Water[14][15]
Mobile Phase B Acetonitrile
Elution Mode Isocratic or Gradient (e.g., 50:50 A:B or a gradient optimized for the sample)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm (as keto acids lack strong chromophores at higher wavelengths)[10]
Run Time ~10-15 minutes (adjust as needed)

Visualizations

G General HPLC Troubleshooting Workflow start Problem Observed (e.g., Bad Peak Shape, Drifting Baseline) check_system Check System Basics (Leaks, Mobile Phase Levels, Connections) start->check_system system_ok System OK? check_system->system_ok check_method Review Method Parameters (pH, Gradient, Equilibration Time) method_ok Method OK? check_method->method_ok check_column Isolate Column (Run without column, Check pressure) column_ok Column OK? check_column->column_ok system_ok->check_method Yes fix_system Fix Leaks, Refill Solvents, Secure Connections system_ok->fix_system No method_ok->check_column Yes adjust_method Adjust pH, Increase Equilibration, Optimize Gradient method_ok->adjust_method No clean_column Clean/Flush Column or Replace Guard Column column_ok->clean_column No end_node Problem Resolved column_ok->end_node Yes, Problem Elsewhere (Check Sample Prep/Detector) fix_system->check_system adjust_method->start replace_column Replace Analytical Column clean_column->replace_column Still No clean_column->end_node Yes replace_column->end_node

Caption: General HPLC Troubleshooting Workflow.

G Sample Preparation Workflow to Minimize Interference raw_sample Raw Biological Sample (e.g., Plasma, Urine) protein_precip Step 1: Protein Precipitation (e.g., with Acetonitrile or TCA) raw_sample->protein_precip extraction Step 2: Analyte Extraction (LLE or SPE) protein_precip->extraction proteins Removes Proteins & Large Macromolecules protein_precip->proteins evap_recon Step 3: Evaporation & Reconstitution extraction->evap_recon salts_lipids Removes Salts, Lipids & Polar/Nonpolar Interferences extraction->salts_lipids filtration Step 4: Final Filtration (0.22 µm Syringe Filter) evap_recon->filtration solvent_mismatch Matches Sample Solvent to Mobile Phase evap_recon->solvent_mismatch hplc_ready HPLC-Ready Sample filtration->hplc_ready particulates Removes Particulates, Protects Column filtration->particulates

Caption: Sample Preparation Workflow to Minimize Interference.

G Co-elution Resolution Strategy cluster_tier2 start Problem: Co-eluting Peaks (Resolution < 1.5) tier1_title Tier 1: Mobile Phase Optimization adjust_gradient Adjust Gradient Slope (Make it shallower) tier1_title->adjust_gradient change_solvent Change Organic Modifier (ACN <-> MeOH) adjust_gradient->change_solvent adjust_ph Adjust Mobile Phase pH change_solvent->adjust_ph tier2_title Tier 2: Stationary Phase Optimization adjust_ph->tier2_title change_column Change Column Chemistry (e.g., C18 -> Phenyl-Hexyl) adjust_ph->change_column increase_efficiency Increase Efficiency (Longer column or smaller particles) change_column->increase_efficiency end_node Resolution Achieved (Rs > 1.5) increase_efficiency->end_node

Caption: Co-elution Resolution Strategy.

References

Technical Support Center: Optimizing Mobile Phase for 2-Oxooctanoic Acid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 2-Oxooctanoic acid. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of this compound, offering systematic approaches to identify and resolve them.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q1: My peak for this compound is tailing. What are the likely causes and how can I fix it?

A1: Peak tailing for acidic compounds like this compound is a common issue, often stemming from secondary interactions with the stationary phase or improper mobile phase conditions. Here are the primary causes and solutions:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on silica-based columns can interact with the carboxylic acid moiety of your analyte, causing tailing.

    • Solution: Lower the mobile phase pH to 2.5-3.5 with an acidic modifier like formic acid or phosphoric acid.[1] This protonates the silanol groups, minimizing unwanted interactions. Using a highly end-capped C18 column with low silanol activity is also recommended.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the analyte can exist in both ionized and non-ionized forms, leading to broadened and tailing peaks.

    • Solution: Ensure the mobile phase pH is at least one to two units below the pKa of this compound. A pH range of 2.5-3.5 is a good starting point to ensure the analyte is in a single, un-ionized state.[1]

  • Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.

    • Solution: Dilute your sample and inject a smaller volume to see if the peak shape improves.

dot graph "troubleshooting_peak_tailing" { graph [layout="dot", rankdir="TB", splines="ortho", bgcolor="#FFFFFF", fontname="Arial", fontsize="12", fontcolor="#202124"]; node [shape="record", style="rounded,filled", fontname="Arial", fontsize="11", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10", fontcolor="#5F6368", color="#5F6368"];

start [label="Peak Tailing Observed", shape="ellipse", fillcolor="#FBBC05"]; check_ph [label="Is mobile phase pH < 3.5?", shape="diamond", fillcolor="#F1F3F4"]; adjust_ph [label="Adjust pH to 2.5-3.5 with\n0.1% Formic or Phosphoric Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_column [label="Is an end-capped\nC18 column being used?", shape="diamond", fillcolor="#F1F3F4"]; use_endcapped [label="Switch to a high-purity,\nend-capped C18 column", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_concentration [label="Is sample concentration high?", shape="diamond", fillcolor="#F1F3F4"]; dilute_sample [label="Dilute sample and reinject", fillcolor="#EA4335", fontcolor="#FFFFFF"]; resolved [label="Problem Resolved", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_ph; check_ph -> adjust_ph [label="No"]; adjust_ph -> check_ph [label="Re-evaluate"]; check_ph -> check_column [label="Yes"]; check_column -> use_endcapped [label="No"]; use_endcapped -> check_column [label="Re-evaluate"]; check_column -> check_concentration [label="Yes"]; check_concentration -> dilute_sample [label="Yes"]; dilute_sample -> check_concentration [label="Re-evaluate"]; check_concentration -> resolved [label="No"]; } "Troubleshooting workflow for peak tailing."

Q2: My this compound peak is fronting. What could be the cause?

A2: Peak fronting is less common than tailing for acidic compounds but can occur under certain conditions:

  • Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning of the injection, leading to a fronting peak.

    • Solution: Whenever possible, dissolve your sample in the mobile phase. If this is not feasible, use a solvent that is weaker than the mobile phase.

  • Column Overload: Similar to peak tailing, injecting a highly concentrated sample can also lead to fronting.

    • Solution: Try diluting your sample.

Issue 2: Poor Resolution

Q3: I am not getting good separation between this compound and other components in my sample. How can I improve the resolution?

A3: Improving resolution involves manipulating the mobile phase composition and other chromatographic parameters to increase the differential migration of analytes.

  • Optimize the Organic Modifier Ratio: The ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer is a critical factor.

    • Solution: If using a gradient, try a shallower gradient (slower increase in organic solvent concentration) to allow more time for separation. For isocratic methods, systematically vary the percentage of the organic modifier.

  • Change the Organic Modifier: Acetonitrile and methanol (B129727) have different selectivities.

    • Solution: If you are using acetonitrile, try switching to methanol, or vice versa. Methanol can offer different selectivity due to its hydrogen bonding capabilities.

  • Adjust the pH: Small changes in the mobile phase pH can alter the retention times of ionizable compounds, potentially improving resolution.

    • Solution: Experiment with slight adjustments to the mobile phase pH within the optimal range of 2.5-3.5.

Issue 3: Inconsistent Retention Times

Q4: The retention time for this compound is shifting between injections. What should I check?

A4: Retention time variability can be caused by several factors related to the mobile phase and the HPLC system.

  • Mobile Phase Preparation: Inconsistent mobile phase composition is a common cause of shifting retention times.

    • Solution: Ensure the mobile phase is thoroughly mixed and degassed. If preparing the mobile phase online with a gradient mixer, ensure the proportioning valves are functioning correctly.

  • Column Equilibration: Insufficient column equilibration between injections can lead to inconsistent retention.

    • Solution: Increase the column equilibration time to ensure the column is fully conditioned with the initial mobile phase before each injection.

  • Column Temperature: Fluctuations in column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature.

  • Pump Performance: Leaks or issues with the pump can lead to inconsistent flow rates and, consequently, shifting retention times.

    • Solution: Check for any leaks in the system and ensure the pump is delivering a stable flow rate.

Frequently Asked Questions (FAQs)

Q5: What is a good starting mobile phase for the analysis of this compound by reversed-phase HPLC?

A5: A good starting point for reversed-phase chromatography of this compound is a gradient elution with:

  • Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid for LC-MS compatibility or 0.1% phosphoric acid for UV detection) to achieve a pH between 2.5 and 3.5.[2]

  • Mobile Phase B: Acetonitrile or methanol.

You can start with a gradient of 10-90% Mobile Phase B over 10-15 minutes and then optimize based on the resulting chromatogram.

Q6: Should I use acetonitrile or methanol as the organic modifier in my mobile phase?

A6: Both acetonitrile and methanol can be used, and the choice may depend on the specific separation requirements.

  • Acetonitrile: Generally has a lower viscosity, which can lead to higher column efficiency and sharper peaks. It also has a lower UV cutoff, which is advantageous for detection at low wavelengths (e.g., 210 nm).

  • Methanol: Can offer different selectivity compared to acetonitrile due to its ability to participate in hydrogen bonding. It is also a more cost-effective option.

It is often beneficial to screen both solvents during method development to determine which provides the best separation for your specific sample.

Q7: Is a buffer necessary in the mobile phase?

A7: Yes, for reproducible results, especially for an ionizable compound like this compound, using a buffer is highly recommended to maintain a stable pH throughout the analysis. A phosphate (B84403) buffer (e.g., potassium phosphate) at a concentration of 10-25 mM is a common choice for UV detection when the pH is adjusted with phosphoric acid. For LC-MS applications, a formate (B1220265) buffer (from formic acid) is typically used.

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC-UV Method

This protocol provides a starting point for the analysis of this compound using a standard HPLC system with UV detection.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 25 mM Potassium Phosphate Buffer (pH 3.0 with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient 10% to 90% B in 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 10 µL

Protocol 2: High-Sensitivity UPLC-MS/MS Method

This protocol is suitable for the quantification of this compound in complex matrices where higher sensitivity and selectivity are required.

ParameterCondition
Column C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B in 8 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Ionization Mode Negative Electrospray Ionization (ESI-)
MS/MS Transition To be determined by infusing a standard of this compound
Injection Volume 5 µL

Method Development and Optimization Workflow

The following diagram illustrates a logical workflow for developing and optimizing a chromatographic method for this compound.

dot graph "method_development_workflow" { graph [layout="dot", rankdir="TB", splines="ortho", bgcolor="#FFFFFF", fontname="Arial", fontsize="12", fontcolor="#202124"]; node [shape="record", style="rounded,filled", fontname="Arial", fontsize="11", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10", fontcolor="#5F6368", color="#5F6368"];

start [label="Define Analytical Goal\n(e.g., Purity, Quantification)", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"]; column_selection [label="Select Column\n(e.g., C18, 4.6x150mm, 5µm)", fillcolor="#F1F3F4"]; mobile_phase_selection [label="Select Initial Mobile Phase\n(A: 0.1% FA in Water, B: ACN)", fillcolor="#F1F3F4"]; initial_run [label="Perform Initial Gradient Run\n(e.g., 10-90% B in 15 min)", fillcolor="#FBBC05"]; evaluate_chromatogram [label="Evaluate Peak Shape,\nResolution, and Retention Time", shape="diamond", fillcolor="#F1F3F4"]; optimize_gradient [label="Optimize Gradient Slope\nand Time", fillcolor="#EA4335", fontcolor="#FFFFFF"]; optimize_ph [label="Adjust Mobile Phase pH\n(2.5-3.5)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; optimize_organic [label="Screen Organic Modifier\n(ACN vs. MeOH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; final_method [label="Final Validated Method", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> column_selection; column_selection -> mobile_phase_selection; mobile_phase_selection -> initial_run; initial_run -> evaluate_chromatogram; evaluate_chromatogram -> optimize_gradient [label="Poor Resolution"]; optimize_gradient -> initial_run [label="Re-run"]; evaluate_chromatogram -> optimize_ph [label="Peak Tailing"]; optimize_ph -> initial_run [label="Re-run"]; evaluate_chromatogram -> optimize_organic [label="Selectivity Issues"]; optimize_organic -> initial_run [label="Re-run"]; evaluate_chromatogram -> final_method [label="Acceptable"]; } "A workflow for method development and optimization."

References

Technical Support Center: Troubleshooting Poor Peak Shape of 2-Oxooctanoic Acid in GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-oxooctanoic acid, focusing specifically on resolving poor peak shapes.

Troubleshooting Guide

This section addresses specific chromatographic problems in a direct question-and-answer format.

Question: My chromatogram shows a significant tailing peak for this compound. What are the primary causes?

Answer: Peak tailing for this compound is a frequent issue primarily caused by its polar nature. The carboxylic acid and ketone functional groups can engage in unwanted interactions with active sites within the GC system. The most common culprits are:

  • Incomplete Derivatization: The most probable cause. If the polar functional groups are not fully converted into non-polar derivatives, they will interact strongly with the system.[1] This leads to poor peak shape and reduced sensitivity.[2]

  • Active Sites in the GC System: Even with derivatization, interactions can occur. Active sites are often found on the injector liner, the column inlet, or metal surfaces in the flow path.[3][4] Silanol groups on glass liners are particularly problematic.[3]

  • Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites that interact with the analyte.[4][5]

Question: My peak is not tailing, but is excessively broad or appears as a split peak. What could be the problem?

Answer: Peak broadening or splitting for a keto acid like this compound often points to chemical equilibrium effects or system setup issues.

  • Keto-Enol Tautomerism: this compound can exist in equilibrium between its keto and enol forms. If the conversion between these two forms is slow relative to the chromatographic timescale, it can result in a broadened or split peak.[6] A specific derivatization step is required to prevent this.

  • Improper Column Installation: A poorly cut or improperly installed column can create dead volume or turbulence in the flow path, leading to distorted peaks for all analytes, not just the active ones.[7][8][9]

  • Condensation Issues (Solvent Effect): If the initial oven temperature is too high relative to the boiling point of the injection solvent, the sample may not focus properly on the column, causing peak splitting, particularly in splitless injection mode.[7]

Question: I am observing peak fronting for this compound. What does this indicate?

Answer: Peak fronting, where the leading edge of the peak is sloped, is typically a symptom of overloading.

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to fronting.[10][11] The solution is to dilute the sample or reduce the injection volume.

  • Sample Solvent Mismatch: If the analyte is not very soluble in the injection solvent, it can also lead to fronting. Ensure the derivatized analyte is fully dissolved.

Frequently Asked Questions (FAQs)

Q1: Is derivatization essential for the GC-MS analysis of this compound?

A1: Yes, derivatization is a critical and mandatory step.[1] Due to its polar carboxyl and ketone groups, this compound is non-volatile.[12] Direct analysis by GC-MS would result in very poor peak shape, if the compound elutes at all. Derivatization converts these polar groups into more volatile, less polar, and more thermally stable derivatives, which is necessary for successful GC analysis.[12][13]

Q2: What is the recommended derivatization strategy for this compound?

A2: A two-step derivatization protocol is highly recommended to address both the ketone and carboxylic acid functional groups.[14]

  • Methoxyamination: This first step targets the ketone group. Reacting the sample with a reagent like methoxyamine hydrochloride (MeOX) converts the ketone to a methoxime derivative. This is crucial to prevent the formation of multiple peaks that can arise from keto-enol tautomerism.[14][15]

  • Silylation: This second step targets the carboxylic acid group. A silylating agent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen on the carboxylic acid with a trimethylsilyl (B98337) (TMS) group.[1][14] This creates a much more volatile TMS ester.

Q3: What are the most common causes of incomplete derivatization?

A3: Several factors can lead to an incomplete reaction:

  • Presence of Moisture: Silylating reagents are extremely sensitive to moisture. Any water in the sample or solvents will consume the reagent, leading to incomplete derivatization.[12][14] Samples and solvents must be anhydrous.

  • Suboptimal Reaction Conditions: The temperature and time for the derivatization reaction are crucial. Insufficient heating or time will result in an incomplete reaction.[12] For example, a common protocol involves heating at 70°C for 60 minutes for silylation.[13]

  • Insufficient Reagent: The derivatizing agent must be present in sufficient excess to ensure all analyte molecules are derivatized.

Q4: What type of GC column is most suitable for analyzing derivatized this compound?

A4: After derivatization, the analyte becomes significantly less polar. A non-polar or semi-polar capillary column is generally recommended. A column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms) is a common and effective choice, providing good resolution and thermal stability.[1]

Data Presentation

Table 1: Summary of Common Peak Shape Problems and Solutions

Peak Shape ProblemPossible Cause(s)Recommended Solution(s)
Tailing Incomplete derivatization.[1]Optimize derivatization protocol (time, temp, reagent amount); ensure sample is anhydrous.[12]
Active sites in the GC system (liner, column).[3]Use a deactivated inlet liner; regularly replace the septum; trim 10-20 cm from the column inlet.[1][10]
Splitting / Broadening Keto-enol tautomerism.[6]Implement a two-step derivatization: methoxyamination followed by silylation.[14]
Improper column installation creating dead volume.[8]Re-cut and reinstall the column according to the manufacturer's instructions.[7]
Fronting Column overload.[10][11]Dilute the sample or decrease the injection volume.
Poor analyte solubility in injection solvent.Ensure the derivatized sample is fully dissolved before injection.

Table 2: Typical GC-MS Starting Parameters for Derivatized this compound

ParameterSuggested Setting
GC System Agilent 6890 or similar
Column TR-5MS (30 m x 0.25 mm ID x 0.25 µm film) or equivalent 5% phenyl-methylpolysiloxane column.[14]
Injection Mode Splitless
Injector Temp. 250 °C.[14]
Injection Vol. 1 µL
Oven Program Initial temp 70°C, hold for 1 min; ramp at 6°C/min to 300°C; hold for 5 min.[14]
Carrier Gas Helium, constant flow at 1.0 mL/min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Electron Ionization (EI) at 70 eV
Scan Range 50 - 550 m/z
Note: These parameters are a starting point and may require optimization for your specific instrument and application.[14]

Experimental Protocols

Protocol 1: Two-Step Derivatization for this compound

This protocol is designed for dried sample extracts and is critical for achieving a single, sharp chromatographic peak.[14]

Materials and Reagents:

  • Dried sample extract or standard

  • Methoxyamine hydrochloride (MeOX) solution (e.g., 20 mg/mL in anhydrous pyridine)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane)

  • Anhydrous Pyridine

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

Procedure:

  • Sample Preparation: Ensure the sample containing this compound is completely dry. This can be achieved by evaporation under a gentle stream of nitrogen.[12]

  • Step 1: Methoxyamination (Ketone Protection)

    • Add 50 µL of the MeOX solution to the dried sample.

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate the mixture at 60°C for 30 minutes. This reaction converts the ketone group to its methoxime derivative, preventing tautomerization.[14]

  • Step 2: Silylation (Carboxylic Acid Derivatization)

    • After the vial has cooled to room temperature, add 90 µL of MSTFA + 1% TMCS to the methoxyaminated sample.[14]

    • Cap the vial tightly and vortex for 30 seconds.

    • Incubate the mixture at 70°C for 60 minutes. This reaction converts the carboxylic acid group to its trimethylsilyl (TMS) ester.[13]

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

Mandatory Visualization

G start Poor Peak Shape Observed (Tailing) q1 Is Derivatization Complete? start->q1 a1 Optimize Derivatization: - Ensure sample is anhydrous - Check reaction time & temp - Use sufficient reagent q1->a1 No q2 Is Inlet Liner Deactivated & Clean? q1->q2 Yes a1->q2 a2 Replace with a new, deactivated (silylated) liner q2->a2 No q3 Is Column Contaminated at the Inlet? q2->q3 Yes a2->q3 a3 Trim 10-20 cm from the front of the column q3->a3 Yes end Peak Shape Improved q3->end No (Consider other issues: column age, leaks) a3->end

Caption: Troubleshooting workflow for addressing peak tailing of this compound.

G start This compound (Contains Ketone and Carboxylic Acid) step1 Step 1: Methoxyamination Reagent: Methoxyamine HCl Target: Ketone Group start->step1 intermediate Methoxyaminated Intermediate (Keto-enol tautomerism prevented) step1->intermediate step2 Step 2: Silylation Reagent: MSTFA or BSTFA Target: Carboxylic Acid Group intermediate->step2 final Final Derivatized Product (Volatile and Thermally Stable for GC-MS Analysis) step2->final

Caption: Recommended two-step derivatization pathway for this compound analysis.

References

Technical Support Center: 2-Oxooctanoic Acid Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of 2-Oxooctanoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Synthesis Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Formation Incomplete reaction: Insufficient reaction time or temperature.- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). - Gradually increase the reaction temperature and/or extend the reaction time.
Degradation of starting material or product: Reaction conditions are too harsh (e.g., too high temperature, wrong pH).- For oxidation reactions, consider using milder oxidizing agents. - For hydrolysis of esters, use controlled addition of acid or base and maintain a low temperature.
Poor quality of reagents: Impure starting materials or deactivated reagents.- Use freshly purified starting materials. - Check the activity of reagents, especially for organometallic compounds like Grignard reagents.
Formation of Significant Byproducts Side reactions: Competing reaction pathways due to reaction conditions.- Adjust the stoichiometry of the reactants. - Control the rate of addition of reagents, often adding one reagent dropwise at a low temperature.
Over-oxidation: In the synthesis via oxidation of 2-hydroxyoctanoic acid, the product can be further oxidized.- Use a stoichiometric amount of a mild oxidizing agent. - Carefully monitor the reaction to stop it once the starting material is consumed.
Product Decarboxylation (Loss of CO2) Elevated temperatures: α-keto acids are susceptible to decarboxylation at high temperatures.- Maintain low temperatures throughout the synthesis and work-up. - Avoid prolonged heating, especially in the presence of acid or base.
Harsh pH conditions: Both acidic and basic conditions can promote decarboxylation.- During work-up, neutralize the reaction mixture carefully at low temperatures. - Use mild acids or bases for pH adjustments.
Purification Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Low Recovery After Extraction Incomplete extraction: Incorrect pH during acid-base extraction.- Ensure the aqueous layer is sufficiently basic (pH > 9) to deprotonate the carboxylic acid for extraction into the aqueous phase. - Ensure the aqueous layer is sufficiently acidic (pH < 2) to protonate the carboxylate for extraction back into the organic phase.[1]
Emulsion formation: Formation of a stable emulsion layer between the aqueous and organic phases.- Add a small amount of brine (saturated NaCl solution) to help break the emulsion.[1] - Allow the separatory funnel to stand for a longer period to allow for phase separation.
"Oiling Out" During Recrystallization High solute concentration or rapid cooling: The compound separates as a liquid instead of a solid.- Re-dissolve the oil in more solvent and allow it to cool more slowly. - Consider a different recrystallization solvent or a solvent mixture.
Melting point of the compound is lower than the boiling point of the solvent. - Choose a solvent with a lower boiling point.
Inefficient Purification by Column Chromatography Poor separation of spots on TLC: The chosen eluent system is not optimal.- Screen a variety of solvent systems with different polarities to find an eluent that provides good separation on a TLC plate. A common starting point for carboxylic acids is a mixture of hexanes and ethyl acetate (B1210297).
Column overloading: Too much crude material is loaded onto the column.- Use an appropriate ratio of silica (B1680970) gel to crude product (typically 50:1 to 100:1 by weight).
Co-elution of impurities: Impurities have similar polarity to the product.- Use a shallow gradient elution, starting with a less polar solvent system and gradually increasing the polarity.

Frequently Asked Questions (FAQs)

Synthesis FAQs

Q1: What are the common methods for synthesizing this compound?

A1: Common synthetic routes for this compound, a type of α-keto acid, include:

  • Oxidation of 2-hydroxyoctanoic acid: This involves the oxidation of the secondary alcohol group of 2-hydroxyoctanoic acid to a ketone.

  • Reaction of a Grignard reagent with diethyl oxalate: Hexylmagnesium bromide can be reacted with diethyl oxalate, followed by acidic workup to yield the α-keto acid.

  • Hydrolysis of an α-keto ester: The hydrolysis of an ester, such as ethyl 2-oxooctanoate, under acidic or basic conditions can yield the carboxylic acid.

Q2: Why is my synthesis of this compound resulting in a low yield due to gas evolution?

A2: You are likely observing decarboxylation, which is the loss of carbon dioxide (CO₂) from the carboxylic acid group. α-keto acids like this compound are prone to this, especially at elevated temperatures or under strong acidic or basic conditions. To minimize this, it is crucial to maintain low temperatures throughout the reaction and purification steps.

Q3: What are some potential impurities I should be aware of during the synthesis?

A3: Depending on the synthetic route, potential impurities could include:

  • Unreacted starting materials (e.g., 2-hydroxyoctanoic acid, octanoic acid).

  • Byproducts from side reactions (e.g., products of over-oxidation).

  • Heptanal, the decarboxylation product of this compound.

Purification FAQs

Q1: What is the best initial purification strategy for crude this compound?

A1: An acid-base extraction is a highly effective first step.[1] By dissolving the crude product in an organic solvent and extracting with an aqueous base, the acidic this compound can be separated from neutral and basic impurities. Subsequent acidification of the aqueous layer will precipitate the purified product.

Q2: What solvents are suitable for the recrystallization of this compound?

A2: The ideal recrystallization solvent is one in which this compound is soluble at high temperatures but insoluble at low temperatures. Given its structure, a good starting point would be a mixture of a polar solvent like ethyl acetate and a non-polar solvent like hexane (B92381). Water could also be used, potentially in a mixture with a miscible organic solvent.

Q3: How can I monitor the purity of my this compound during purification?

A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of purification, such as during column chromatography. For a more quantitative assessment of the final product's purity, techniques like Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation of 2-Hydroxyoctanoic Acid

This protocol is a representative method and may require optimization.

Materials:

  • 2-Hydroxyoctanoic acid

  • Jones reagent (chromium trioxide in sulfuric acid and water)

  • Acetone (B3395972)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Saturated sodium bicarbonate solution

  • Concentrated hydrochloric acid

Procedure:

  • Dissolve 2-hydroxyoctanoic acid in acetone and cool the solution to 0 °C in an ice bath.

  • Slowly add Jones reagent dropwise to the stirred solution. The color of the solution will change from orange to green.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding isopropanol (B130326) until the orange color disappears completely.

  • Remove the acetone under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and then with brine.

  • Extract the organic layer with a saturated sodium bicarbonate solution.

  • Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid to pH ~2.

  • Extract the product with diethyl ether.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

Protocol 2: Purification of this compound by Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Hexane

  • Ethyl acetate

  • Small amount of acetic acid (optional, to improve peak shape)

Procedure:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude this compound in a minimal amount of the eluent.

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 50%). A small amount of acetic acid can be added to the eluent to reduce tailing.

  • Collect fractions and analyze them by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Extraction Start Start Reaction_Setup Dissolve 2-Hydroxyoctanoic Acid in Acetone and Cool to 0°C Start->Reaction_Setup Reagent_Addition Add Jones Reagent Dropwise Reaction_Setup->Reagent_Addition Reaction_Monitoring Monitor by TLC Reagent_Addition->Reaction_Monitoring Quenching Quench with Isopropanol Reaction_Monitoring->Quenching Solvent_Removal Remove Acetone Quenching->Solvent_Removal Dissolution Dissolve in Diethyl Ether Solvent_Removal->Dissolution Washing Wash with Water and Brine Dissolution->Washing Base_Extraction Extract with Saturated Sodium Bicarbonate Washing->Base_Extraction Acidification Acidify Aqueous Layer with HCl Base_Extraction->Acidification Product_Extraction Extract Product with Diethyl Ether Acidification->Product_Extraction Drying_Concentration Dry and Concentrate Product_Extraction->Drying_Concentration Crude_Product Crude_Product Drying_Concentration->Crude_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield? Check_Reaction Reaction Complete? Start->Check_Reaction Yes Check_Reagents Check Reagent Quality Start->Check_Reagents No Check_Decarboxylation Gas Evolution? Check_Reaction->Check_Decarboxylation Yes Increase_Time_Temp Increase Reaction Time/Temperature Check_Reaction->Increase_Time_Temp No Lower_Temp Lower Reaction and Work-up Temperature Check_Decarboxylation->Lower_Temp Yes Mild_Conditions Use Milder pH Conditions Check_Decarboxylation->Mild_Conditions No End Optimization Complete Increase_Time_Temp->End Check_Reagents->End Lower_Temp->End Mild_Conditions->End

Caption: Troubleshooting logic for low yield in synthesis.

References

Technical Support Center: Minimizing Decarboxylation of Alpha-Keto Acids in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with alpha-keto acids. This resource provides in-depth guidance on minimizing the decarboxylation of alpha-keto acids in solution, a common challenge in experimental work. Here you will find answers to frequently asked questions, troubleshooting guides for common issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is alpha-keto acid decarboxylation and why is it a concern?

Decarboxylation is a chemical reaction that results in the removal of a carboxyl group (-COOH) and the release of carbon dioxide (CO₂). For alpha-keto acids, this process leads to the degradation of the target molecule, resulting in the loss of the desired product and the formation of an aldehyde byproduct.[1][2] This can compromise the accuracy and reproducibility of experimental results, particularly in sensitive assays and drug development processes.

Q2: What are the primary factors that promote the decarboxylation of alpha-keto acids?

Several environmental factors can accelerate the decarboxylation of alpha-keto acids in solution. These include:

  • Elevated Temperatures: Higher temperatures provide the activation energy needed for the decarboxylation reaction to proceed more rapidly.[1]

  • pH: The pH of the solution is a critical factor. While alpha-keto acids are generally more stable in acidic conditions, neutral to alkaline pH can promote degradation and other side reactions like aldol-like condensations.[3]

  • Light Exposure: Photodegradation can occur when solutions of alpha-keto acids are exposed to light, particularly UV radiation.[3]

  • Presence of Oxygen: Oxidative decarboxylation can be a significant degradation pathway, especially for certain alpha-keto acids.[1]

  • Moisture: For solid alpha-keto acids, exposure to moisture can initiate degradation.[3]

  • Metal Ions: The presence of certain polyvalent metal cations can catalyze the decarboxylation of some keto acids.

Q3: How can I minimize decarboxylation when preparing and storing alpha-keto acid solutions?

To ensure the stability of your alpha-keto acid solutions, it is crucial to adhere to the following best practices:

  • Prepare Solutions Freshly: The most effective way to prevent degradation is to prepare solutions immediately before use.[3]

  • Use Acidic Buffers: If a buffered solution is necessary, use a buffer that maintains an acidic pH, provided it is compatible with your experimental design.

  • Low Temperature Storage: For short-term storage of solutions, refrigeration (2-8°C) is recommended.[3] For long-term storage of the solid compound, freezer temperatures (-20°C) are ideal.[3]

  • Protect from Light: Always store both solid compounds and solutions in light-resistant containers, such as amber vials.[3]

  • Inert Atmosphere: For highly sensitive alpha-keto acids, storing the solid compound or purging the solution with an inert gas like argon or nitrogen can minimize oxidative degradation.[3]

  • Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles which can accelerate degradation, it is best to aliquot stock solutions into single-use volumes.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Experimental Results
Potential Cause Troubleshooting Steps
Degradation of alpha-keto acid stock solution. 1. Verify Storage Conditions: Confirm that your solid compound and any stock solutions have been stored according to the recommendations (low temperature, protected from light, etc.).2. Perform a Purity Check: If possible, assess the purity of your alpha-keto acid using an analytical technique like High-Performance Liquid Chromatography (HPLC).3. Use a Fresh Batch: If degradation is suspected or confirmed, discard the old stock and prepare fresh solutions from a new, properly stored batch of the solid compound.[3]
Issue 2: Visible Changes in the Alpha-Keto Acid Solution (e.g., color change, precipitate)
Potential Cause Troubleshooting Steps
Polymerization or other degradation reactions at neutral or alkaline pH. 1. Check Solution pH: Measure the pH of your solution. Alpha-keto acids can be unstable at neutral or alkaline pH.2. Prepare Fresh Solutions: It is highly recommended to prepare solutions fresh before each experiment to avoid these degradation pathways.3. Use an Acidic Buffer: If a buffer is required, opt for one with an acidic pH if your experiment allows.[3]
Contamination or significant degradation of the solid compound. 1. Inspect the Solid: Visually inspect the solid alpha-keto acid for any discoloration or changes in appearance.[3]2. Discard if Necessary: If the solid appears discolored or degraded, it is best to discard it and use a fresh container.3. Ensure Proper Storage: Re-evaluate your storage conditions for the solid compound to prevent future degradation. Ensure it is in a dark, airtight container, potentially under an inert atmosphere.[3]

Data Presentation

Table 1: Influence of Various Factors on the Rate of Alpha-Keto Acid Decarboxylation

FactorEffect on Decarboxylation RateRationale
Temperature IncreasesProvides the necessary activation energy for the reaction to overcome the energy barrier.
pH Generally increases at neutral to alkaline pHThe carboxylate anion, more prevalent at higher pH, can have a lower activation barrier for decarboxylation for some keto acids.[1] Acidic conditions generally improve stability.
Light IncreasesCan induce photodegradation pathways.[3]
Oxygen IncreasesCan lead to oxidative decarboxylation.[1]
Metal Ions Can increaseCertain metal ions can act as catalysts in the decarboxylation reaction.

Table 2: Illustrative Half-life of a Beta-Keto Acid (2-amino-3-ketobutyrate) at Different pH Values

pHHalf-life (minutes)
5.98.6
11.1140

Data from Marcus, J. P., & Dekker, E. E. (1993). pH-dependent decarboxylation of 2-amino-3-ketobutyrate... Biochemical and Biophysical Research Communications, 190(3), 1066-1072.[4]

Experimental Protocols

Protocol 1: Preparation and Short-Term Storage of an Alpha-Keto Acid Solution
  • Materials:

    • Alpha-keto acid (solid)

    • High-purity solvent (e.g., deionized water, appropriate buffer)

    • Calibrated pH meter

    • Light-resistant container (e.g., amber glass vial)

    • Inert gas (e.g., argon or nitrogen), if necessary

  • Procedure:

    • Equilibrate the solid alpha-keto acid container to room temperature before opening to prevent condensation.

    • Weigh the required amount of the alpha-keto acid in a fume hood.

    • Dissolve the solid in the chosen solvent. If using a buffer, ensure it has an acidic pH.

    • If the alpha-keto acid is particularly sensitive to oxidation, gently bubble inert gas through the solution for a few minutes to displace dissolved oxygen.

    • Transfer the solution to a clearly labeled, light-resistant container.

    • For immediate use, proceed with your experiment.

    • For short-term storage (up to 24 hours), store the solution at 2-8°C.[3]

Protocol 2: General Method to Minimize Decarboxylation During an Aqueous Reaction
  • Reaction Setup:

    • Perform the reaction in a vessel that can be protected from light (e.g., wrapped in aluminum foil).

    • Whenever possible, conduct reactions at or below room temperature. If heating is necessary, use the lowest effective temperature for the shortest possible duration.[5]

  • pH Control:

    • Maintain an acidic pH throughout the reaction if compatible with the desired chemical transformation.

    • During workup and purification, use neutral or slightly acidic conditions. Avoid strongly basic conditions.[5]

  • Atmosphere:

    • If the alpha-keto acid is known to be susceptible to oxidative decarboxylation, conduct the reaction under an inert atmosphere (e.g., a nitrogen or argon blanket).

  • Purification:

    • Avoid high temperatures during solvent removal. Use a rotary evaporator with a low-temperature water bath and an efficient vacuum.[5]

    • For purification, prioritize methods that do not require heat, such as column chromatography at room temperature or crystallization from a suitable solvent at low temperatures.[5]

    • If using column chromatography, ensure the stationary phase (e.g., silica (B1680970) gel) is neutral to prevent acid- or base-catalyzed decarboxylation.[5]

Visualizations

A Alpha-Keto Acid in Solution B Decarboxylation (Degradation) A->B leads to C Elevated Temperature C->B promotes D Neutral to Alkaline pH D->B promotes E Light Exposure E->B promotes F Presence of Oxygen F->B promotes G Metal Ions G->B promotes H Minimized Decarboxylation H->A stabilizes I Low Temperature (Refrigeration) I->H contributes to J Acidic pH J->H contributes to K Light Protection K->H contributes to L Inert Atmosphere L->H contributes to start Inconsistent Experimental Results check_storage Verify Storage Conditions (Temp, Light, Age) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok correct_storage Correct Storage (e.g., -20°C, dark) storage_ok->correct_storage No purity_check Assess Purity (e.g., HPLC) storage_ok->purity_check Yes use_fresh Prepare Fresh Solution from New Stock correct_storage->use_fresh purity_ok Purity Acceptable? purity_check->purity_ok purity_ok->use_fresh No investigate_other Investigate Other Experimental Variables purity_ok->investigate_other Yes end Problem Resolved use_fresh->end

References

Technical Support Center: Optimizing Derivatization of 2-Oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-oxooctanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve derivatization efficiency and ensure accurate, reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of this compound?

A1: this compound, like other keto acids, possesses polar functional groups (a carboxylic acid and a ketone) that make it non-volatile and thermally labile.[1][2] Derivatization is a crucial step to chemically modify the molecule, making it suitable for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or to enhance its detection in Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4]

For GC-MS analysis , derivatization is essential for two primary reasons:

  • To Increase Volatility: The polar functional groups are converted into less polar, more volatile derivatives, allowing the compound to be vaporized in the GC inlet without decomposition.[5][6][7]

  • To Enhance Thermal Stability: The process protects the thermally unstable keto acid structure, preventing degradation, such as decarboxylation, in the hot GC injector.[5][8]

For LC-MS analysis , derivatization aims to:

  • Improve Ionization Efficiency: A chemical tag is added to the molecule to introduce a permanently charged or more easily ionizable group, significantly boosting the signal in the mass spectrometer.[3][8][9]

  • Enhance Chromatographic Performance: Derivatization can increase the hydrophobicity of the molecule, leading to better retention and separation on reversed-phase LC columns.[3][4]

Q2: What is the most common derivatization strategy for GC-MS analysis of this compound?

A2: The most robust and widely recommended method for GC-MS analysis of keto acids is a two-step derivatization process:

  • Methoximation (or Oximation): This initial step targets the ketone group. It is treated with a reagent like methoxyamine hydrochloride (MeOX) to form a methoxime derivative.[1][6][10] This is critical to prevent tautomerization (the interconversion between keto and enol forms), which would otherwise result in multiple derivative peaks for a single analyte, complicating quantification.[1][2][6] This step also helps to stabilize α-keto acids and prevent decarboxylation.[6][7]

  • Silylation: Following methoximation, the carboxylic acid group is derivatized by replacing the acidic proton with a trimethylsilyl (B98337) (TMS) group.[6][11] Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1][6] A catalyst such as trimethylchlorosilane (TMCS) is often included to increase the reactivity of the silylating agent.[1][12][13]

Q3: Which derivatization reagents are suitable for LC-MS analysis of this compound?

A3: For LC-MS, the goal is to improve ionization and retention. Several reagents can be used to target either the ketone or carboxylic acid group:

  • O-benzylhydroxylamine (O-BHA): Reacts with the ketone group and has shown superior performance in terms of reaction time and separation of isomers for short-chain keto acids.[14][15]

  • Girard's Reagents (T or P): These are cationic hydrazides that react with the ketone group to introduce a permanently charged quaternary ammonium (B1175870) moiety, which greatly enhances ionization efficiency in ESI-MS.[8][9]

  • 2,4-Dinitrophenylhydrazine (DNPH): A classic reagent for carbonyls that creates derivatives easily detectable by both UV-HPLC and LC-MS.[8]

  • 3-Nitrophenylhydrazine (3-NPH): Used for preanalytical derivatization to convert keto acids to their hydrazone derivatives, which can be separated on a C18 column.[4]

  • 2-Hydrazinoquinoline (HQ): An analog of 2-hydrazinopyridine (B147025) with greater hydrophobicity, it improves chromatographic performance and ionization efficiency for both keto and carboxylic acids.[3]

Troubleshooting Guide

This guide addresses common problems encountered during the derivatization of this compound.

Problem 1: Low or No Analyte Peak Detected

Potential Cause Suggested Solution
Incomplete Derivatization Verify the freshness and proper storage of your derivatization reagents.[16] Optimize reaction conditions: increase reaction time, temperature, or the concentration of the derivatization reagent.[9] A significant molar excess (at least 2:1) of the derivatizing agent to active hydrogens is recommended.[11][12] Ensure the sample is completely dry before adding silylating reagents, as moisture will deactivate them.[1][5][16][17]
Analyte Degradation Store samples at -80°C to minimize degradation.[5] Minimize the number of freeze-thaw cycles and keep samples on ice during preparation.[5][17] Avoid acidic conditions which can promote decarboxylation.[5]
Poor Reagent Quality Derivatization reagents can degrade if not stored correctly (e.g., exposure to moisture).[16] Use a fresh bottle of reagent and store it under dry conditions, for instance, in a desiccator.[11][12]
Severe Matrix Suppression (LC-MS) Co-eluting components from the sample matrix can suppress the ionization of the target analyte.[9] Improve sample cleanup procedures, for example, by using solid-phase extraction (SPE) instead of simple protein precipitation.[9][17]

Problem 2: Multiple Peaks for a Single Analyte (GC-MS)

Potential Cause Suggested Solution
Incomplete Methoximation The presence of both keto and enol tautomers will lead to multiple silylated derivatives if the ketone group is not protected first.[1] Ensure the methoximation step goes to completion by optimizing reaction time and temperature (e.g., 50-60°C for 90 minutes).[18]
Side Reactions / Artifacts Unexpected by-products can sometimes form during derivatization, especially in complex sample matrices.[19] A blank sample (reagents only) should be run to identify any reagent-related artifact peaks.[12] If artifact formation is suspected, altering the derivatization reagent (e.g., using BSTFA instead of BSA) may help.[19]
Hydrolysis of Derivative Silyl derivatives are sensitive to moisture and can hydrolyze back to the parent compound or partially derivatized forms.[11][12] Ensure all solvents and glassware are anhydrous.[16] Analyze samples as soon as possible after derivatization.[16]

Problem 3: Poor Peak Shape (Tailing or Fronting)

Potential Cause Suggested Solution
Active Sites in GC/LC System The polar groups of underivatized or partially derivatized analyte can interact with active sites in the GC inlet liner or column, causing peak tailing.[17] Ensure derivatization is complete. Use a deactivated GC inlet liner.[17]
Column Contamination Buildup of non-volatile matrix components on the analytical column can degrade performance.[17] Implement a more thorough sample cleanup protocol and consider using a guard column.[17]
Excess Derivatization Reagent High concentrations of excess reagent or its byproducts can sometimes interfere with the chromatography of the analyte peak. Remove excess reagent by evaporation under a gentle stream of nitrogen after the reaction is complete, if feasible for your specific derivative's volatility.

Data Presentation: Comparison of Derivatization Strategies

The following table summarizes the key characteristics of common derivatization strategies for this compound.

Derivatization StrategyTarget GroupAnalytical PlatformKey AdvantagesKey Disadvantages
Methoximation + Silylation Ketone & Carboxylic AcidGC-MSPrevents multiple peaks from tautomers; produces thermally stable and volatile derivatives for robust analysis.[1][2][8]Two-step process; silylating reagents are highly sensitive to moisture.[1][16]
Girard's Reagents (T or P) KetoneLC-MSIntroduces a permanent positive charge, leading to significant enhancement of ESI-MS sensitivity.[8][9]Reaction work-up may be required to remove excess reagent.
O-benzylhydroxylamine (O-BHA) KetoneLC-MSGood overall performance with facile and reproducible reaction; improves isomeric separation.[14][15]May require optimization for different keto acids.
3-Nitrophenylhydrazine (3-NPH) KetoneLC-MSAllows for good separation on standard C18 columns; reaction can be completed at moderate temperatures (e.g., 37°C).[4]Matrix effects should be carefully evaluated.[4]

Experimental Protocols

Protocol 1: Two-Step Derivatization for GC-MS Analysis

This protocol is a widely accepted method for preparing this compound and other keto acids for GC-MS analysis.[1][2][10]

1. Sample Preparation:

  • Ensure the sample extract containing this compound is completely dry. This is a critical step.[1][17] Evaporate the sample to dryness under a gentle stream of nitrogen or using a vacuum concentrator (e.g., SpeedVac).[2][13] Moisture will inactivate silylating reagents.[5][16]

2. Step 1: Methoximation:

  • Prepare a solution of methoxyamine hydrochloride (MeOX) in anhydrous pyridine (B92270) (e.g., 20 mg/mL).[18]

  • Add 50 µL of the MeOX solution to the dried sample extract.[5][18]

  • Cap the vial tightly and vortex for 1 minute.

  • Incubate the mixture at a controlled temperature. Common conditions range from 37°C for 90 minutes to 60°C for 45-60 minutes.[5][6][18]

  • Allow the vial to cool to room temperature.

3. Step 2: Silylation:

  • Add 50-90 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to the vial.[1][5]

  • Recap the vial tightly and vortex for 30 seconds.

  • Incubate the mixture. Typical conditions are 37°C for 30 minutes or 60-75°C for 30-60 minutes.[1][6][13]

  • Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.

Protocol 2: Derivatization with Girard's Reagent P for LC-MS Analysis

This protocol targets the ketone functional group to enhance ionization efficiency.[9]

1. Sample Preparation:

  • Dry down the sample containing this compound under a stream of nitrogen.

2. Reagent Preparation:

  • Prepare a 10 mg/mL solution of Girard's Reagent P in methanol (B129727) containing 5% acetic acid.

3. Reaction:

  • Add 100 µL of the Girard's Reagent P solution to the dried sample.

  • Vortex briefly to ensure the sample is fully dissolved.

4. Incubation:

  • Incubate the reaction mixture at 60°C for 30 minutes.

5. Analysis:

  • After incubation, cool the sample to room temperature.

  • Dilute the sample with the initial mobile phase for LC-MS analysis. No complex work-up is typically required.

Visualizations

Experimental Workflow Diagrams

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Two-Step Derivatization cluster_analysis Analysis Sample Biological Sample Extract Dried Extract Sample->Extract Extraction & Evaporation Methoximation 1. Methoximation (MeOX in Pyridine) Extract->Methoximation Silylation 2. Silylation (BSTFA + 1% TMCS) Methoximation->Silylation DerivSample Derivatized Sample Silylation->DerivSample GCMS GC-MS Injection & Data Acquisition DerivSample->GCMS

Caption: Workflow for GC-MS analysis of this compound.

Caption: Troubleshooting logic for low derivatization yield.

References

Technical Support Center: 2-Oxooctanoic Acid Stability and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the impact of pH on the stability and analysis of 2-oxooctanoic acid.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the stability of this compound in aqueous solutions?

A1: The stability of this compound is significantly influenced by pH due to its α-keto acid structure. In aqueous solutions, it exists in a pH-dependent equilibrium between its keto and hydrated geminal diol forms. Its stability generally follows these trends:

  • Acidic Conditions (pH < 4): The compound is relatively stable.

  • Neutral to Slightly Basic Conditions (pH 7-9): Stability may decrease as the carboxylate form becomes predominant and the keto group becomes more susceptible to reactions like aldol (B89426) condensation.

  • Strongly Basic Conditions (pH > 9): The compound is likely to be unstable and can undergo degradation through various base-catalyzed pathways.

Q2: What are the potential degradation pathways for this compound?

A2: Based on its structure, this compound can degrade through several pathways, particularly under stress conditions such as extreme pH and elevated temperature. The primary degradation pathways include hydrolysis of the keto-enol tautomers and oxidative decarboxylation. Under certain conditions, it can also undergo reactions like the Strecker degradation in the presence of amino acids.

Q3: What is the most suitable analytical technique for quantifying this compound in stability studies?

A3: Both Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the quantification of this compound.

  • LC-MS/MS is often preferred for its high sensitivity and specificity, and it can often be performed without chemical derivatization, simplifying sample preparation.

  • GC-MS provides excellent chromatographic separation but requires a derivatization step to increase the volatility and thermal stability of the analyte. A two-step derivatization involving oximation of the keto group followed by silylation of the carboxylic acid is a common approach.

Q4: Why is derivatization necessary for the GC-MS analysis of this compound?

A4: Derivatization is a crucial step for the successful analysis of this compound by GC-MS. The polar carboxylic acid and ketone functional groups make the molecule non-volatile and prone to thermal degradation at the high temperatures used in the GC inlet and column. Derivatization converts these polar groups into more volatile and thermally stable analogues, enabling sharp chromatographic peaks and reproducible quantification.

Troubleshooting Guides

LC-MS/MS Analysis

Issue 1: Poor or No Signal for this compound

  • Possible Cause: Inefficient ionization in the mass spectrometer source.

  • Troubleshooting Steps:

    • Optimize Ionization Source: Experiment with both positive and negative electrospray ionization (ESI) modes. Negative mode is often more sensitive for carboxylic acids.

    • Adjust Mobile Phase pH: Modify the mobile phase pH with additives like formic acid (for positive mode) or ammonia/acetate buffers (for negative mode) to enhance ionization.

    • Consider Derivatization: If signal intensity remains low, consider a derivatization step to introduce a more readily ionizable group.

Issue 2: Peak Tailing in Reversed-Phase HPLC

  • Possible Cause: Interaction of the carboxylic acid group with active sites (residual silanols) on the stationary phase of the column.

  • Troubleshooting Steps:

    • Lower Mobile Phase pH: Adjust the mobile phase pH to at least two units below the pKa of this compound (pKa is similar to other short-chain α-keto acids, around 2.5). A mobile phase pH of 2.5-3.0 will ensure the analyte is in its neutral form, minimizing interactions with silanols.[1]

    • Use an End-Capped Column: Employ a column where the residual silanol (B1196071) groups have been chemically deactivated ("end-capped").

    • Check for Column Overload: Injecting too high a concentration can lead to peak tailing. Try diluting the sample.[1]

GC-MS Analysis

Issue 1: No Peak or a Very Small Peak Detected

  • Possible Cause: Incomplete derivatization.

  • Troubleshooting Steps:

    • Verify Reagent Freshness: Derivatization reagents, especially silylating agents, are sensitive to moisture. Use fresh reagents and anhydrous solvents.

    • Optimize Reaction Conditions: Adjust the reaction time and temperature for both the oximation and silylation steps to ensure the reaction goes to completion.

    • Ensure Sample is Dry: Water will quench the derivatization reaction. Ensure the sample extract is completely dry before adding the reagents.

Issue 2: Multiple Peaks for the Analyte

  • Possible Cause: Incomplete oximation of the ketone group can lead to the formation of multiple tautomers, resulting in split or multiple peaks.

  • Troubleshooting Steps:

    • Optimize Oximation: Ensure the methoxyamination step is complete by adjusting the reaction time, temperature, and reagent concentration. This step is crucial to prevent the formation of multiple derivatives.[2]

Quantitative Data Summary

ConditionTime (hours)pHTemperature (°C)Expected Purity (%)
Acid Hydrolysis241.060> 95%
Neutral Hydrolysis247.06085 - 95%
Base Hydrolysis249.060< 80%
Oxidative247.02580 - 90%
Thermal48N/A80> 90%
Photolytic247.025> 95%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to assess the stability of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.01 M NaOH. Incubate at 60°C.

  • Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of purified water. Incubate at 60°C.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature.

  • Thermal Degradation: Store the solid compound in a temperature-controlled oven at 80°C.

  • Photolytic Degradation: Expose the stock solution in a photostable container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Preparation for Analysis:

    • For acid and base hydrolysis samples, neutralize the solution before analysis.

    • Dilute all samples to a suitable concentration with the mobile phase for LC-MS/MS analysis or prepare for derivatization for GC-MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol is for the quantitative analysis of this compound without derivatization.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to separate the analyte from any degradation products (e.g., start with 5% B, ramp to 95% B).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • MRM Transitions: Determine the specific precursor and product ions for this compound by infusing a standard solution.

    • Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for maximum signal intensity.

Protocol 3: GC-MS Analysis of this compound

This protocol involves a two-step derivatization prior to GC-MS analysis.

  • Sample Preparation:

    • Take a known volume of the sample from the forced degradation study.

    • If necessary, perform a liquid-liquid extraction to isolate the analyte.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Step 1: Methoxyamination (Oximation): Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to the dried extract. Vortex and incubate at 60°C for 60 minutes. This step protects the ketone group.

    • Step 2: Silylation: To the oximated sample, add 80 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilan (BSTFA + 1% TMCS). Vortex and incubate at 70°C for 30 minutes. This step derivatizes the carboxylic acid group.

  • GC-MS Conditions:

    • Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Splitless.

    • Temperature Program: An initial oven temperature of around 70°C, ramped up to 300°C.

    • Mass Spectrometer: A single quadrupole or time-of-flight (TOF) mass spectrometer with electron ionization (EI) at 70 eV.

    • Detection: Selected ion monitoring (SIM) for quantification.

Visualizations

Degradation_Pathway 2-Oxooctanoic_Acid 2-Oxooctanoic_Acid Stress_Conditions Stress_Conditions 2-Oxooctanoic_Acid->Stress_Conditions Hydrolysis Hydrolysis Stress_Conditions->Hydrolysis  pH, Temp Oxidative_Decarboxylation Oxidative_Decarboxylation Stress_Conditions->Oxidative_Decarboxylation  Oxidants Degradation_Products Degradation_Products Hydrolysis->Degradation_Products Oxidative_Decarboxylation->Degradation_Products

Caption: General degradation pathways of this compound.

Experimental_Workflow cluster_0 Forced Degradation Study cluster_1 Analytical Quantification Prepare_Stock Prepare Stock Solution of This compound Apply_Stress Apply Stress Conditions (pH, Temp, Oxidant, Light) Prepare_Stock->Apply_Stress Collect_Samples Collect Samples at Time Intervals Apply_Stress->Collect_Samples Prepare_for_Analysis Neutralize and Dilute Samples Collect_Samples->Prepare_for_Analysis LC_MS LC-MS/MS Analysis (Direct) Prepare_for_Analysis->LC_MS GC_MS GC-MS Analysis (with Derivatization) Prepare_for_Analysis->GC_MS

Caption: Workflow for stability testing of this compound.

References

Technical Support Center: 2-Oxooctanoic Acid In Vitro Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2-Oxooctanoic acid in in vitro experiments.

Troubleshooting Guide

Low solubility of this compound in aqueous solutions is a common challenge. The following guide provides a systematic approach to addressing this issue.

Problem: Precipitate forms when diluting stock solution in aqueous media.

Potential Cause Recommended Solution
Low Aqueous Solubility This compound, like other medium-chain fatty acids, has limited solubility in water. Direct dissolution in aqueous buffers or cell culture media is often challenging.
Solvent Choice for Stock Solution The initial solvent for the stock solution is critical. Using a solvent in which this compound is highly soluble is the first step.
Final Solvent Concentration The concentration of the organic solvent (e.g., DMSO, ethanol) in the final working solution may be too low to maintain solubility, or too high, causing cellular toxicity.
pH of the Medium As a carboxylic acid, the solubility of this compound is pH-dependent. At neutral or acidic pH, it will be less soluble than in a slightly basic solution.
Use of a Carrier Protein For cell-based assays, the presence of serum proteins can aid in solubility. In serum-free conditions, a carrier protein may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing a stock solution of this compound?

A1: Based on the solubility of structurally similar compounds like octanoic acid, this compound is expected to have high solubility in organic solvents. It is recommended to prepare stock solutions in dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695).[1][2] For octanoic acid-d15, a deuterated version of a similar fatty acid, the solubility in ethanol and DMSO is approximately 30 mg/mL.[1]

Q2: I'm observing precipitation when I add my DMSO stock solution to my cell culture medium. What can I do?

A2: This is a common issue when the compound has low aqueous solubility. Here are a few troubleshooting steps:

  • Increase the final DMSO concentration: While keeping it below toxic levels for your specific cell line (typically <0.5%).

  • Warm the medium: Gently warming the cell culture medium to 37°C before and during the addition of the stock solution can help.

  • Use a carrier protein: For many fatty acids, pre-complexing with bovine serum albumin (BSA) is a standard method to increase solubility and facilitate cellular uptake in vitro.

  • Adjust the pH: You can try to slightly basify your stock solution with NaOH before dilution, but be cautious about the final pH of your culture medium.[3]

Q3: What is the expected solubility of this compound in water?

Q4: How should I store my this compound stock solution?

A4: this compound is typically stored at 2-8°C in its solid form.[5] For stock solutions prepared in an organic solvent like DMSO or ethanol, it is recommended to store them at -20°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.

Q5: Are there any known signaling pathways affected by this compound?

A5: While specific signaling pathways for this compound are not well-documented, studies on the related medium-chain fatty acid, octanoic acid, suggest that it can influence key metabolic pathways. These may include the Citric Acid (TCA) Cycle, glutamine/glutamate metabolism, and ketone body metabolism.[6]

Quantitative Data Summary

The following table summarizes the available solubility data for this compound and related compounds.

Compound Solvent Solubility Source
Octanoic acid-d15Ethanol, DMSO, Dimethyl formamide~ 30 mg/mL[1]
Octanoic acidWater (20°C)0.68 g/L[4]
Octanoic acidEthanol, Chloroform, AcetonitrileMiscible[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the vial of this compound to come to room temperature.

    • Weigh the desired amount of this compound and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 100 mM).

    • Vortex the tube until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Protocol 2: Preparation of Working Solution for Cell Culture

  • Materials:

    • This compound stock solution (from Protocol 1)

    • Pre-warmed (37°C) cell culture medium (with or without serum)

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Serially dilute the stock solution in pre-warmed cell culture medium to the desired final concentration. It is crucial to add the stock solution to the medium while gently vortexing or swirling to ensure rapid dispersion and minimize precipitation.

    • Ensure the final concentration of the organic solvent (e.g., DMSO) is at a non-toxic level for the cells being used (typically below 0.5%).

    • Use the freshly prepared working solution immediately for your experiment.

Visualizations

experimental_workflow Experimental Workflow for In Vitro Studies cluster_prep Solution Preparation cluster_exp Cell-Based Assay start Weigh this compound dissolve Dissolve in DMSO/Ethanol (e.g., 100 mM stock) start->dissolve store Aliquot and Store at -20°C dissolve->store thaw Thaw Stock Solution store->thaw Begin Experiment dilute Dilute in Pre-warmed Cell Culture Medium thaw->dilute treat Treat Cells dilute->treat analyze Analyze Cellular Response treat->analyze

Caption: Workflow for preparing and using this compound in cell culture.

signaling_pathway Potential Metabolic Influence of this compound Compound This compound TCA Citric Acid (TCA) Cycle Compound->TCA Glutamine Glutamine/Glutamate Metabolism Compound->Glutamine Ketone Ketone Body Metabolism Compound->Ketone Energy Cellular Energy (ATP) TCA->Energy Biosynthesis Biosynthetic Precursors TCA->Biosynthesis Glutamine->TCA Ketone->Energy

Caption: Potential metabolic pathways influenced by this compound.

References

Validation & Comparative

A Comparative Guide to 2-Oxooctanoic Acid and Pyruvic Acid in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-oxooctanoic acid and pyruvic acid, two keto acids with distinct and intersecting roles in cellular metabolism. While pyruvic acid is a central player in energy metabolism, the metabolic fate and physiological significance of this compound are less understood, presenting an emerging area of research. This document synthesizes the current understanding of their metabolic pathways, potential interactions, and provides detailed experimental protocols to facilitate further investigation.

Introduction: Two Keto Acids at Different Metabolic Crossroads

Pyruvic acid (2-oxopropanoic acid) is the simplest alpha-keto acid and a cornerstone of intermediary metabolism.[1] As the end product of glycolysis, it stands at a critical juncture, linking carbohydrate, protein, and lipid metabolism.[1][2] Its fate is tightly regulated and depends on the cell's energy status and oxygen availability.

This compound (alpha-ketooctanoic acid) is a medium-chain alpha-keto acid.[3] Unlike pyruvic acid, it is not a direct product of glycolysis. Its metabolism is primarily associated with the catabolism of amino acids and fatty acids.[4][5] While not a central metabolite, its structural similarity to other bioactive keto acids suggests it may have significant effects on cellular biochemistry.[4][6]

Comparative Overview of Metabolic Pathways

The metabolic pathways of pyruvic acid are well-established, whereas those of this compound are less defined and are largely inferred from studies of structurally similar compounds.

Pyruvic Acid Metabolism

Pyruvic acid's central role is highlighted by its various metabolic fates:

  • Conversion to Acetyl-CoA: In the presence of oxygen, pyruvate (B1213749) is transported into the mitochondria and oxidatively decarboxylated to acetyl-CoA by the pyruvate dehydrogenase (PDH) complex . Acetyl-CoA then enters the tricarboxylic acid (TCA) cycle for complete oxidation and ATP production.[1][7]

  • Conversion to Lactate (B86563): Under anaerobic conditions, pyruvate is reduced to lactate by lactate dehydrogenase (LDH), a process that regenerates NAD+ and allows glycolysis to continue.[1]

  • Conversion to Oxaloacetate: Pyruvate can be carboxylated to oxaloacetate by pyruvate carboxylase, an anaplerotic reaction that replenishes TCA cycle intermediates.[7]

  • Transamination to Alanine: Pyruvate can be transaminated to the amino acid alanine.[1]

This compound Metabolism (Hypothesized)

The metabolic pathway of this compound is not as clearly elucidated but is thought to involve:

  • Beta-oxidation-like Pathway: As a derivative of octanoic acid, it is plausible that this compound can be metabolized through a pathway similar to beta-oxidation of fatty acids, potentially yielding acetyl-CoA and other intermediates.[8]

  • Interaction with Pyruvate Dehydrogenase: Studies on other 2-oxo acids have shown that they can competitively inhibit the pyruvate dehydrogenase complex.[6] This suggests that this compound could interfere with pyruvic acid's entry into the TCA cycle.

  • Amino Acid Catabolism: The metabolism of other, longer-chain 2-oxo acids is linked to the breakdown of amino acids.[4]

Quantitative Data Comparison

Direct comparative studies quantifying the metabolic effects of this compound versus pyruvic acid are limited. The following tables present a summary of known enzymatic interactions and provide a template for future quantitative analysis.

Table 1: Known and Potential Enzyme Interactions

EnzymeEffect of Pyruvic AcidPotential Effect of this compound (Inferred)Reference
Pyruvate Dehydrogenase (PDH) Complex SubstrateCompetitive inhibitor[6]
Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex Poor substratePotential substrate/inhibitor[6]

Table 2: Template for Comparative Analysis of Metabolic Flux

Metabolic ParameterControl CellsCells treated with Pyruvic Acid (e.g., 5 mM)Cells treated with this compound (e.g., 1 mM)
Glycolytic Rate (ECAR) BaselineExpected IncreasePotential Decrease (if PDH is inhibited)
Oxygen Consumption Rate (OCR) BaselineExpected IncreasePotential Decrease (if PDH is inhibited) or Increase (if metabolized via beta-oxidation)
ATP Production Rate BaselineExpected IncreaseTo be determined
TCA Cycle Intermediates (e.g., Citrate, Succinate) BaselineExpected IncreaseTo be determined

Experimental Protocols

To facilitate direct comparison of the metabolic effects of this compound and pyruvic acid, the following detailed experimental protocols are provided.

Cell Culture and Treatment

Protocol:

  • Cell Seeding: Seed adherent cells (e.g., HepG2, C2C12) in a Seahorse XF96 cell culture microplate at an optimized density (typically 20,000-80,000 cells/well). Allow cells to adhere and grow for 24 hours in a standard culture medium.

  • Compound Preparation: Prepare stock solutions of sodium pyruvate and this compound in a suitable solvent (e.g., water or DMSO). Further dilute in the assay medium to the desired final concentrations.

  • Treatment: Prior to the metabolic assay, replace the culture medium with the assay medium containing either vehicle control, pyruvic acid, or this compound. Incubate for a predetermined time (e.g., 1 hour) in a non-CO2 incubator at 37°C.

Measurement of Glycolysis and Cellular Respiration (Seahorse XF Analyzer)

Protocol:

  • Instrument Setup: Hydrate a Seahorse XF96 sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator.

  • Assay Medium: Prepare the assay medium (e.g., Seahorse XF Base Medium supplemented with glucose, glutamine, and the respective test compounds).

  • Assay Execution:

    • Replace the cell culture medium with the pre-warmed assay medium.

    • Place the cell plate in the Seahorse XF Analyzer.

    • Perform a standard mitochondrial stress test or glycolysis stress test by sequential injections of metabolic inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A for mitochondrial stress; glucose, oligomycin, 2-DG for glycolysis stress).

  • Data Analysis: Measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in real-time. Normalize the data to cell number or protein concentration.

Quantification of TCA Cycle Intermediates by LC-MS/MS

Protocol:

  • Metabolite Extraction:

    • After treatment, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add ice-cold 80% methanol (B129727) to the cells and scrape them.

    • Transfer the cell lysate to a microcentrifuge tube and vortex vigorously.

    • Centrifuge at high speed to pellet the protein and cellular debris.

    • Collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Dry the metabolite extract under a stream of nitrogen.

    • Resuspend the dried metabolites in a suitable solvent for LC-MS/MS analysis.

    • Inject the sample into an LC-MS/MS system equipped with a suitable column (e.g., a HILIC or reversed-phase column).

    • Use a targeted method to quantify the levels of TCA cycle intermediates (e.g., citrate, succinate, malate) based on their specific mass-to-charge ratios and retention times.

  • Data Analysis: Normalize the abundance of each metabolite to an internal standard and the total protein content of the sample.

Visualizing Metabolic Pathways and Workflows

Signaling Pathways

cluster_prep Sample Preparation cluster_analysis Metabolic Analysis cluster_data Data Interpretation CellCulture Cell Culture Treatment Treatment with Pyruvic Acid or This compound CellCulture->Treatment Seahorse Seahorse XF Analysis (OCR & ECAR) Treatment->Seahorse LCMS LC-MS/MS Analysis (TCA Intermediates) Treatment->LCMS DataAnalysis Quantitative Comparison and Pathway Analysis Seahorse->DataAnalysis LCMS->DataAnalysis

References

A Comparative Analysis of the Biological Activities of 2-Oxooctanoic Acid and Octanoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A significant disparity exists in the scientific literature regarding the biological activities of 2-oxooctanoic acid compared to the extensively studied octanoic acid. This guide synthesizes the current understanding of octanoic acid's biological functions, presenting experimental data and detailed protocols to serve as a benchmark for future investigations into the properties of this compound. While direct comparative data is unavailable, this document provides a foundational framework for researchers and drug development professionals to design and execute studies on this compound.

Overview of Known Biological Activities

Octanoic Acid: A medium-chain saturated fatty acid, octanoic acid (also known as caprylic acid) is recognized for a diverse range of biological effects. It plays a significant role in antimicrobial activity, metabolic regulation, and cell signaling.[1][2] Its functions are a subject of ongoing research across microbiology, nutrition, and pharmacology.

Quantitative Data on Biological Activities

The following tables summarize key quantitative data from various studies on the biological activity of octanoic acid.

Table 1: Antimicrobial Activity of Octanoic Acid

OrganismAssayConcentrationEffectReference
Staphylococcus aureusBiofilm Eradication1x Minimum Bactericidal Concentration (MBC)95% eradication[4]
Staphylococcus aureusBiofilm Formation Inhibition in milk3.13 mM>50% inhibition[4]
Escherichia coli O157:H7Antimicrobial Efficacy on grape tomatoes3 mM at 45°C>6 log CFU/g reduction within 2 min[5]
Escherichia coli O157:H7Antimicrobial Efficacy on baby spinach6 mM at 5°C<1 log CFU/g reduction[5]
Foodborne Pathogens on Date FruitsPost-harvest decay inhibition3.5%Strongest inhibitory action[6]

Table 2: Metabolic and Signaling Effects of Octanoic Acid

Biological ProcessCell/Animal ModelTreatmentKey FindingReference
Insulin (B600854) SecretionWild-type mouse islets1 mM OA with 10 mM glucosePotentiation of glucose-stimulated insulin secretion[7]
Mitochondrial BiogenesisMiceC8-enriched dietActivation of AMPK signaling pathway[8]
Insulin SignalingHepG2 cells0.25 mM C8 for 24hMaintained optimal insulin sensitivity[9]
Mitochondrial Membrane PotentialHepG2 cells0.25 mM C8 for 24hDecreased mitochondrial membrane potential[9]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate the design of future studies on this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for assessing antimicrobial activity.[4]

1. Preparation of Inoculum:

  • Streak the bacterial strain on an appropriate agar (B569324) plate and incubate for 18-24 hours.
  • Inoculate a single colony into Mueller Hinton Broth (MHB).
  • Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
  • Dilute the bacterial suspension to the final desired concentration (e.g., 5 x 10⁵ CFU/mL).

2. Microbroth Dilution Assay (for MIC):

  • Prepare serial two-fold dilutions of octanoic acid in MHB in a 96-well microtiter plate.
  • Add the prepared bacterial inoculum to each well.
  • Include a positive control (bacteria without compound) and a negative control (broth only).
  • Incubate the plate at 37°C for 16-20 hours.
  • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

3. Determination of MBC:

  • Take an aliquot (e.g., 10 µL) from the wells of the MIC plate that show no visible growth.
  • Spread the aliquot onto an appropriate agar plate.
  • Incubate at 37°C for 18-24 hours.
  • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxic effects of a compound on cell lines like HepG2.[9]

1. Cell Seeding:

  • Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well.
  • Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.

2. Compound Treatment:

  • Prepare various concentrations of octanoic acid (or this compound) in the appropriate cell culture medium.
  • Remove the old medium from the wells and replace it with the medium containing the test compound.
  • Incubate for the desired period (e.g., 24 hours).

3. MTT Assay:

  • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL.
  • Incubate for 3-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
  • Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.
  • Cell viability is expressed as a percentage of the absorbance of treated cells relative to untreated control cells.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key pathways influenced by octanoic acid and a general workflow for its biological evaluation.

G Octanoic Acid's Influence on AMPK Signaling and Mitochondrial Biogenesis OA Octanoic Acid AMPK AMPK Activation OA->AMPK activates PGC1a PGC-1α AMPK->PGC1a stimulates TFAM TFAM PGC1a->TFAM upregulates Mito_Biogenesis Mitochondrial Biogenesis TFAM->Mito_Biogenesis promotes Endurance Improved Endurance Capacity Mito_Biogenesis->Endurance

Caption: Octanoic acid activates AMPK, initiating a cascade that promotes mitochondrial biogenesis.

G Workflow for Evaluating Biological Activity of a Novel Fatty Acid Compound Test Compound (e.g., this compound) In_Vitro In Vitro Assays Compound->In_Vitro Antimicrobial Antimicrobial (MIC, MBC) In_Vitro->Antimicrobial Cytotoxicity Cytotoxicity (MTT Assay) In_Vitro->Cytotoxicity Signaling Signaling Pathway Analysis (Western Blot) In_Vitro->Signaling In_Vivo In Vivo Models In_Vitro->In_Vivo Data_Analysis Data Analysis and Comparison Antimicrobial->Data_Analysis Cytotoxicity->Data_Analysis Signaling->Data_Analysis Efficacy Efficacy Studies In_Vivo->Efficacy Toxicity Toxicity Studies In_Vivo->Toxicity Efficacy->Data_Analysis Toxicity->Data_Analysis

Caption: A proposed experimental workflow for characterizing the biological activity of this compound.

Conclusion and Future Directions

While a direct comparison of the biological activities of this compound and octanoic acid is currently impeded by a lack of data on the former, this guide provides a comprehensive foundation for future research. The well-documented, multifaceted activities of octanoic acid underscore the potential for structurally related fatty acids to possess significant biological functions. The scientific community is encouraged to undertake studies to characterize the biological effects of this compound. The experimental protocols and comparative data presented herein offer a starting point for such investigations. Elucidating the biological activity of this and other novel fatty acids will undoubtedly contribute to a deeper understanding of lipid biochemistry and may pave the way for the discovery of new therapeutic agents.

References

A Comparative Guide to the Validation of 2-Oxooctanoic Acid as a Putative Biomarker for Metabolic Disease

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The escalating prevalence of metabolic diseases, including metabolic syndrome, type 2 diabetes, and non-alcoholic fatty liver disease, necessitates the discovery and validation of novel biomarkers for early diagnosis, risk stratification, and therapeutic monitoring. 2-Oxooctanoic acid, also known as α-ketooctanoic acid, is a 2-oxo monocarboxylic acid structurally related to octanoic acid.[1] While its role in metabolic pathways is understood as an intermediate, its validation as a clinical biomarker for metabolic disease is not yet established in scientific literature.

This guide provides a comprehensive framework for the potential validation of this compound. It outlines the necessary comparisons against established biomarkers, details the requisite experimental protocols for its quantification, and presents the biochemical pathways in which it may be involved. The information serves as a resource for researchers and drug development professionals interested in exploring the clinical utility of novel keto acid biomarkers.

Comparative Analysis: Established vs. Novel Biomarkers

A key step in validating a new biomarker is to compare its performance against current standards. Metabolic syndrome is a multifactorial condition diagnosed by the presence of at least three of five criteria: abdominal obesity, high triglycerides, low HDL cholesterol, high blood pressure, and high fasting glucose.[2] Numerous biomarkers are associated with the underlying pathophysiology of insulin (B600854) resistance and chronic inflammation.[3]

Table 1: Performance of Established Biomarkers for Metabolic Syndrome

BiomarkerClassAssociation with Metabolic SyndromeKey Performance Characteristics
Leptin AdipokinePositively associated; high levels are predictive of developing MetS.[2]Independent predictor even after adjusting for BMI and insulin resistance.[2]
Adiponectin AdipokineInversely associated; low levels are linked to MetS.[2][4]High-molecular-weight (HMW) adiponectin is a more specific predictor.[2]
Leptin/Adiponectin Ratio Adipokine RatioSuggested as a better predictor than either marker alone.[2][4]Reflects the balance of pro- and anti-inflammatory adipokine functions.
hs-C-Reactive Protein (hs-CRP) Inflammatory MarkerPositively associated; a reliable marker of low-grade inflammation.A cutoff of >3 mg/L often indicates high cardiovascular risk.[2]
Ferritin Inflammatory/Iron StoragePositively associated; reflects inflammation and iron homeostasis.[2][4]Risk of MetS can be doubled in the highest ferritin quartile.[2]
Gamma-glutamyltransferase (GGT) EnzymePositively associated; predictive of MetS, diabetes, and hypertension.[2][3]Cutoff values suggested: 27 IU/L for men, 17 IU/L for women.[2]
Triglyceride/HDL-C Ratio Lipid RatioPositively associated; a strong indicator of insulin resistance.[3]A simple, cost-effective, and widely used predictive marker.

For this compound to be considered a viable biomarker, it would need to demonstrate strong, independent associations with metabolic disease components and provide diagnostic or prognostic value comparable or superior to these established markers.

Biochemical Context and Metabolic Pathways

This compound is an alpha-keto acid, a class of compounds that are intermediates in the metabolism of amino acids and fatty acids.[5] Its parent compound, octanoic acid (a medium-chain fatty acid), can be metabolized through several pathways. One potential route for the formation of this compound is through the reverse β-oxidation pathway, a metabolic route that elongates fatty acids. This pathway is the reverse of the typical fatty acid breakdown (β-oxidation) and involves the sequential addition of two-carbon units from acetyl-CoA.

G acetyl_coa 2x Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa Thiolase (e.g., Erg10) hb_coa 3-Hydroxybutyryl-CoA acetoacetyl_coa->hb_coa 3-Hydroxyacyl-CoA Dehydrogenase crotonyl_coa Crotonyl-CoA hb_coa->crotonyl_coa Enoyl-CoA Hydratase butyryl_coa Butyryl-CoA crotonyl_coa->butyryl_coa Trans-2-Enoyl-CoA Reductase invis1 butyryl_coa->invis1 hexanoyl_coa Hexanoyl-CoA invis2 hexanoyl_coa->invis2 octanoyl_coa Octanoyl-CoA oxo_octanoyl_coa 2-Oxooctanoyl-CoA octanoyl_coa->oxo_octanoyl_coa Acyl-CoA Oxidase/Dehydrogenase oxo_acid This compound oxo_octanoyl_coa->oxo_acid Thioesterase invis1->hexanoyl_coa + Acetyl-CoA (Repeat Cycle) invis2->octanoyl_coa + Acetyl-CoA (Repeat Cycle)

Caption: Hypothetical pathway for this compound formation via reverse β-oxidation.

Experimental Protocols

The quantification of keto acids like this compound in biological matrices (e.g., plasma, urine) requires robust analytical methods, typically involving mass spectrometry. Due to their low volatility and thermal instability, a derivatization step is essential for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Protocol: Quantification of this compound in Human Plasma by GC-MS

This protocol is adapted from established methods for similar keto acids.[6]

1. Materials and Reagents

  • This compound standard (≥99.0%)

  • Internal Standard (IS): Stable isotope-labeled this compound or a structurally similar keto acid not present in the sample.

  • Plasma samples (stored at -80°C).

  • Protein Precipitation Reagent: Acetonitrile (B52724) or Methanol, ice-cold.

  • Derivatization Reagents:

    • Methoxyamine hydrochloride (MeOX) in anhydrous pyridine (B92270) (e.g., 20 mg/mL).[6]

    • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane).[7]

  • Solvents: Ethyl acetate (B1210297) (GC grade), Hexane (GC grade).

2. Sample Preparation

  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean glass vial and evaporate to complete dryness under a gentle stream of nitrogen at 40°C.

3. Two-Step Derivatization

  • Methoximation: Add 50 µL of MeOX solution to the dried residue. Vortex and incubate at 60°C for 60 minutes to protect the keto group.[6]

  • Silylation: Cool the sample to room temperature. Add 80 µL of MSTFA + 1% TMCS. Vortex and incubate at 60°C for 30 minutes to derivatize the carboxylic acid group.[6]

  • Cool the sample and transfer the derivatized solution to a GC-MS autosampler vial with a micro-insert.

4. GC-MS Analysis

  • System: Agilent 7890 GC with 5977 MS or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

  • Injector: Splitless mode, 250°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial 70°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Acquisition: Selected Ion Monitoring (SIM) mode for target ions of derivatized this compound and the IS.

5. Data Analysis

  • Construct a calibration curve using standards prepared in a surrogate matrix (e.g., charcoal-stripped plasma).

  • Quantify this compound by calculating the peak area ratio of the analyte to the internal standard against the calibration curve.

Table 2: Representative Quantitative Performance for a Keto Acid GC-MS Assay

ParameterExpected ValueDescription
Linearity Range 0.1 - 100 µMThe concentration range over which the assay is accurate and precise.
Limit of Quantification (LOQ) ~0.1 µMThe lowest concentration that can be reliably quantified.
Intra-day Precision (%RSD) < 10%Variation observed within a single day's run.
Inter-day Precision (%RSD) < 15%Variation observed across different days.
Recovery (%) 85 - 115%The efficiency of the extraction process.

Biomarker Validation Workflow

Validating a novel biomarker is a multi-stage process that moves from analytical characterization to clinical utility assessment. The workflow ensures that the biomarker is reliable, accurate, and provides meaningful information for clinical decision-making.

G cluster_analytical Analytical Validation Details cluster_clinical Clinical Validation Details discovery Phase 1: Discovery (Metabolomics Studies) analytical Phase 2: Analytical Validation discovery->analytical clinical Phase 3: Clinical Validation analytical->clinical utility Phase 4: Clinical Utility clinical->utility assay Assay Development (GC-MS / LC-MS/MS) perf Performance Metrics (Precision, Accuracy, LoQ) assay->perf case_control Case-Control Studies (Metabolic Disease vs. Healthy) cohort Prospective Cohort Studies (Association with Disease Progression) case_control->cohort roc ROC Analysis (Sensitivity & Specificity) cohort->roc

Caption: Standard workflow for novel biomarker validation.

Conclusion

Currently, this compound is not a validated biomarker for metabolic disease. This guide provides a foundational framework for its investigation, from analytical method development to clinical validation. For this compound to emerge as a clinically useful tool, future research must rigorously characterize its performance against established markers like leptin, adiponectin, and hs-CRP. The detailed protocols and workflows presented here offer a roadmap for researchers to undertake such validation studies, ultimately determining if this keto acid holds promise in the clinical management of metabolic disorders.

References

A Comparative Guide to the Metabolomics of Keto Acids in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different keto acids in plasma, focusing on their metabolic significance, concentration levels in various physiological and pathological states, and the analytical methodologies for their quantification.

Introduction to Plasma Keto Acids

Keto acids are organic compounds containing both a carboxylic acid and a ketone group. They are key intermediates in various metabolic pathways, including the metabolism of amino acids, carbohydrates, and fatty acids.[1][2] In plasma, the levels of different keto acids can serve as important biomarkers for diagnosing and understanding metabolic disorders such as diabetic ketoacidosis, maple syrup urine disease, and phenylketonuria.[2] The two main classes of keto acids of clinical interest are ketone bodies (acetoacetate and β-hydroxybutyrate, although the latter is technically a hydroxy acid, it is functionally considered a ketone body) and branched-chain keto acids (BCKAs).

Comparative Analysis of Plasma Keto Acid Concentrations

The concentrations of keto acids in plasma can vary significantly depending on the individual's metabolic state. Below is a summary of typical concentrations for key keto acids in healthy individuals and in states of ketosis or metabolic disease.

Keto AcidNormal Plasma Concentration (μM)Plasma Concentration in Ketosis (μM)Notes
Ketone Bodies
Acetoacetate20 - 100500 - 3000A primary ketone body produced during ketogenesis.[3]
β-Hydroxybutyrate50 - 2001000 - 5000+The most abundant ketone body in circulation during ketosis.[3][4]
AcetoneTraceVariable, can increase significantlyA volatile ketone body, often measured in breath.[3]
Branched-Chain Keto Acids (BCKAs)
α-Ketoisocaproate (KIC)15 - 40Can be elevatedDerived from the transamination of leucine.[5][6]
α-Keto-β-methylvalerate (KMV)5 - 15Can be elevatedDerived from the transamination of isoleucine.[5]
α-Ketoisovalerate (KIV)5 - 20Can be elevatedDerived from the transamination of valine.[7]
Other Keto Acids
Pyruvic Acid30 - 100VariableA key intermediate in glycolysis and gluconeogenesis.[2]
α-Ketoglutarate1 - 10VariableAn important intermediate in the Krebs cycle.[2]
Oxaloacetic AcidLow and difficult to measureVariableA key intermediate in the Krebs cycle; known to be unstable.[1]

Note: The concentration ranges provided are approximate and can vary based on the analytical method used, and individual physiological differences.

Metabolic Pathways of Keto Acids

The production and utilization of keto acids are central to energy metabolism, particularly when glucose availability is low.

Ketogenesis Pathway

Ketogenesis is the process of producing ketone bodies from fatty acids, primarily occurring in the liver mitochondria. This pathway is activated during periods of fasting, prolonged exercise, or a low-carbohydrate (ketogenic) diet.[8]

Ketogenesis FattyAcids Fatty Acids AcetylCoA Acetyl-CoA FattyAcids->AcetylCoA β-oxidation AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Acetoacetate Acetoacetate HMGCoA->Acetoacetate HMG-CoA lyase BetaHydroxybutyrate β-Hydroxybutyrate Acetoacetate->BetaHydroxybutyrate BDH1 Acetone Acetone Acetoacetate->Acetone Spontaneous decarboxylation PeripheralTissues Peripheral Tissues (e.g., Brain, Muscle) Acetoacetate->PeripheralTissues BetaHydroxybutyrate->PeripheralTissues

Caption: Overview of the ketogenesis pathway in the liver.

Branched-Chain Keto Acid Metabolism

Branched-chain keto acids (BCKAs) are derived from the transamination of branched-chain amino acids (BCAAs): leucine, isoleucine, and valine. This is a reversible reaction catalyzed by branched-chain amino acid transaminase.[6]

BCAA_Metabolism cluster_BCAAs Branched-Chain Amino Acids (BCAAs) cluster_BCKAs Branched-Chain Keto Acids (BCKAs) Leucine Leucine KIC α-Ketoisocaproate (KIC) Leucine->KIC BCAT Isoleucine Isoleucine KMV α-Keto-β-methylvalerate (KMV) Isoleucine->KMV BCAT Valine Valine KIV α-Ketoisovalerate (KIV) Valine->KIV BCAT

Caption: Reversible transamination of BCAAs to their corresponding BCKAs.

Experimental Protocols for Keto Acid Quantification in Plasma

Accurate quantification of keto acids in plasma is crucial for metabolomic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used method due to its high sensitivity and specificity.[1][2]

Sample Preparation and Derivatization
  • Plasma Collection: Collect whole blood in EDTA or heparin tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.[5]

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) to precipitate proteins.[9] Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Derivatization: Keto acids are often derivatized to improve their chromatographic separation and detection sensitivity.[1] A common method involves oximation with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).

    • Dry the supernatant under a stream of nitrogen.

    • Reconstitute the residue in 50 µL of a solution containing PFBHA.

    • Incubate at a controlled temperature (e.g., 60°C) for a specific time (e.g., 60 minutes) to allow for the derivatization reaction to complete.

LC-MS/MS Analysis
  • Chromatographic Separation: Use a C18 reverse-phase column for separation. A typical mobile phase consists of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

  • Mass Spectrometry Detection: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each derivatized keto acid.[1]

Experimental Workflow

Experimental_Workflow Start Plasma Sample ProteinPrecipitation Protein Precipitation (e.g., with Methanol) Start->ProteinPrecipitation Centrifugation1 Centrifugation ProteinPrecipitation->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Derivatization Derivatization (e.g., with PFBHA) Supernatant->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS DataAnalysis Data Analysis and Quantification LCMS->DataAnalysis

Caption: Workflow for the quantification of keto acids in plasma.

Keto Acids in Metabolic Diseases

Elevated levels of specific keto acids in plasma are hallmarks of several metabolic diseases.

  • Diabetic Ketoacidosis (DKA): A life-threatening complication of diabetes characterized by extremely high levels of ketone bodies (acetoacetate and β-hydroxybutyrate) in the blood, leading to metabolic acidosis.[3][10] This occurs due to a severe lack of insulin, which prevents glucose from being used for energy and promotes the breakdown of fats into ketones.[10]

  • Maple Syrup Urine Disease (MSUD): A rare genetic disorder where the body cannot properly process the three branched-chain amino acids. This leads to a buildup of both BCAAs and their corresponding BCKAs in the blood and urine.[2]

  • Phenylketonuria (PKU): A genetic disorder that causes an accumulation of the amino acid phenylalanine. This leads to the formation and accumulation of phenylpyruvic acid, a keto acid, in the blood.[2]

Conclusion

The comparative metabolomics of plasma keto acids provides a valuable window into the metabolic state of an individual. The distinct profiles of ketone bodies and branched-chain keto acids in health and disease underscore their importance as biomarkers. Standardized and validated analytical methods, such as LC-MS/MS, are essential for accurate quantification and the advancement of research and clinical diagnostics in this field. This guide serves as a foundational resource for professionals engaged in metabolic research and drug development, offering a comparative overview, established methodologies, and a visual representation of the underlying biochemical pathways.

References

A Comparative Guide to 2-Oxooctanoic Acid and 3-Oxooctanoic Acid in Fatty Acid Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-oxooctanoic acid and 3-oxooctanoic acid, focusing on their respective roles and metabolic fates in the context of fatty acid oxidation. While both are eight-carbon keto acids, their metabolic significance and pathways are distinctly different. 3-Oxooctanoic acid is a well-established intermediate in the mitochondrial beta-oxidation of octanoic acid, whereas this compound is an alpha-keto acid primarily associated with amino acid metabolism and does not directly participate in the canonical fatty acid beta-oxidation spiral.

Core Metabolic Roles and Pathway Involvement

3-Oxooctanoic Acid: A Key Intermediate in Beta-Oxidation

3-Oxooctanoic acid, in its activated form 3-oxooctanoyl-CoA, is a critical intermediate in the mitochondrial beta-oxidation of fatty acids.[1] This metabolic pathway is a major source of cellular energy, particularly during fasting or prolonged exercise.[2] In the final step of each beta-oxidation cycle, 3-oxoacyl-CoA thiolase catalyzes the cleavage of the 3-ketoacyl-CoA ester. In the case of octanoic acid metabolism, 3-oxooctanoyl-CoA is cleaved to yield acetyl-CoA and hexanoyl-CoA.[3] The acetyl-CoA enters the citric acid cycle to generate ATP, while the hexanoyl-CoA undergoes further rounds of beta-oxidation.

This compound: An Alpha-Keto Acid with Divergent Metabolic Fates

This compound, also known as alpha-ketooctanoic acid, belongs to the class of alpha-keto acids, or 2-oxoacids.[4] These molecules are primarily involved in the metabolism of amino acids through transamination and oxidative decarboxylation.[5][6] There is currently no direct evidence to suggest that this compound is a direct intermediate in the primary fatty acid beta-oxidation pathway. Instead, its metabolic fate is likely to involve:

  • Transamination: Conversion to the corresponding amino acid, 2-aminooctanoic acid, by accepting an amino group from another amino acid.[7][8]

  • Oxidative Decarboxylation: Removal of the carboxyl group as CO2, a common reaction for alpha-keto acids, to form a shorter acyl-CoA.[9]

While alpha-oxidation is a known pathway for fatty acid metabolism, it is primarily utilized for branched-chain fatty acids that cannot undergo beta-oxidation due to a methyl group on the beta-carbon.[10] The initial step of alpha-oxidation involves hydroxylation at the alpha-carbon, not the formation of a 2-oxo derivative.[11][12]

Comparative Data Summary

Direct comparative quantitative data on the metabolism of this compound versus 3-oxooctanoic acid is scarce in the literature. 3-Oxooctanoic acid is considered a transient metabolite within the high-flux beta-oxidation pathway and is not typically quantified in routine metabolic profiling.[5] Similarly, quantitative data for this compound in biological samples is not widely reported.[13] The following table provides a structural and metabolic comparison based on established biochemical principles.

FeatureThis compound3-Oxooctanoic Acid
Synonyms alpha-Ketooctanoic acid, 2-Ketocaprylic acidbeta-Ketooctanoic acid, 3-Ketocaprylic acid
Chemical Class Alpha-keto acid (2-oxoacid)Beta-keto acid (3-oxoacid)
Primary Metabolic Pathway Amino acid metabolism (transamination, oxidative decarboxylation)Fatty acid beta-oxidation
Key Enzyme in Formation Transaminases (from 2-aminooctanoic acid)3-hydroxyacyl-CoA dehydrogenase
Key Enzyme in Degradation 2-oxo acid dehydrogenase complexes3-oxoacyl-CoA thiolase
Metabolic Fate Conversion to 2-aminooctanoic acid or decarboxylation to heptanoyl-CoACleavage to Acetyl-CoA and Hexanoyl-CoA
Direct Role in Fatty Acid Oxidation None established in canonical pathwaysEssential intermediate

Signaling Pathways

While direct signaling roles for this compound have not been extensively studied, medium-chain fatty acids and their metabolites can act as signaling molecules. For instance, metabolites derived from the beta-oxidation pathway, such as ketone bodies (which are produced from the acetyl-CoA generated), can influence signaling pathways like mTOR and act on G-protein coupled receptors (GPCRs).[12][14] Some hydroxy-carboxylic acid receptors (HCARs) are activated by intermediates of beta-oxidation, such as 3-hydroxyoctanoic acid, a precursor to 3-oxooctanoic acid.[15] This suggests that high flux through the beta-oxidation pathway could have signaling consequences. The signaling roles of medium-chain alpha-keto acids remain an area for further investigation.

Experimental Protocols

The analysis of this compound and 3-oxooctanoic acid in biological samples typically requires derivatization followed by chromatographic separation and mass spectrometric detection.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Organic Acid Analysis

This method is suitable for the simultaneous analysis of various organic acids, including both 2- and 3-oxooctanoic acid, in biological fluids like urine or plasma.

1. Sample Preparation and Extraction:

  • To a 1 mL aliquot of the biological sample (e.g., urine), add an internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound not present in the sample).
  • Acidify the sample to a pH of approximately 1 with HCl.
  • Extract the organic acids with two portions of ethyl acetate (B1210297) or another suitable organic solvent.
  • Combine the organic extracts and evaporate to dryness under a stream of nitrogen.

2. Derivatization:

  • To the dried extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a pyridine (B92270) solvent.
  • Heat the mixture at 60-70°C for 30-60 minutes to form trimethylsilyl (B98337) (TMS) derivatives. This step increases the volatility of the analytes for GC analysis.

3. GC-MS Analysis:

  • Gas Chromatograph:
  • Column: A nonpolar or semi-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.
  • Injector: Splitless injection at 250-280°C.
  • Oven Program: Start at a low temperature (e.g., 60-80°C), hold for 1-2 minutes, then ramp at a rate of 5-10°C/min to a final temperature of 280-300°C and hold for 5-10 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.
  • Mass Spectrometer:
  • Ionization: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Full scan mode (e.g., m/z 50-600) for qualitative analysis and identification of unknown peaks. For quantitative analysis, selected ion monitoring (SIM) of characteristic ions for the TMS derivatives of 2- and 3-oxooctanoic acid and the internal standard should be used for increased sensitivity and specificity.

4. Data Analysis:

  • Identify the TMS derivatives of 2- and 3-oxooctanoic acid based on their retention times and mass spectra compared to authentic standards.
  • Quantify the analytes by creating a calibration curve using the peak area ratios of the analyte to the internal standard.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for 3-Oxooctanoic Acid Analysis

This method offers high sensitivity and specificity for the direct analysis of 3-oxooctanoic acid, often with minimal sample preparation.

1. Sample Preparation:

  • To 100 µL of plasma or serum, add 10 µL of an internal standard solution (e.g., 13C-labeled 3-oxooctanoic acid).
  • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
  • Vortex for 1 minute and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
  • Reconstitute the residue in a suitable solvent for LC-MS analysis (e.g., 100 µL of the initial mobile phase).

2. LC-MS/MS Analysis:

  • Liquid Chromatograph:
  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes to elute the analyte, hold for a short period, and then return to the initial conditions for re-equilibration.
  • Flow Rate: 0.2-0.4 mL/min.
  • Column Temperature: 30-40°C.
  • Tandem Mass Spectrometer:
  • Ionization: Electrospray ionization (ESI) in negative ion mode.
  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for 3-oxooctanoic acid and the internal standard need to be determined by infusing pure standards. For 3-oxooctanoic acid, the precursor ion ([M-H]⁻) would be m/z 157.1.

3. Data Analysis:

  • Quantify 3-oxooctanoic acid by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.

Protocol 3: In Vitro Fatty Acid Oxidation Assay

This assay measures the rate of fatty acid oxidation in cultured cells or isolated mitochondria.[1][11]

1. Cell Culture and Treatment:

  • Plate cells (e.g., hepatocytes, myoblasts) in a multi-well plate and grow to confluence.
  • Prior to the assay, cells can be incubated in a glucose-free medium to upregulate fatty acid oxidation.

2. Assay Procedure:

  • Prepare an assay medium containing a radiolabeled fatty acid, such as [1-¹⁴C]octanoic acid or [³H]octanoic acid, complexed to bovine serum albumin (BSA).
  • Wash the cells with a buffer and then add the assay medium.
  • Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).
  • Stop the reaction by adding perchloric acid. This will lyse the cells and separate the acid-soluble metabolites (including ¹⁴CO₂ trapped as bicarbonate and acetyl-CoA) from the unoxidized fatty acids.
  • The ¹⁴CO₂ produced can be trapped on a filter paper soaked in a CO₂ trapping agent placed in the well.

3. Measurement and Data Analysis:

  • The amount of radioactivity in the acid-soluble fraction or on the CO₂ trap is measured using a scintillation counter.
  • The rate of fatty acid oxidation is calculated based on the amount of radiolabeled product formed per unit of time and protein concentration.
  • To differentiate between the metabolism of this compound and 3-oxooctanoic acid, one could theoretically use radiolabeled versions of these compounds in a similar assay setup and analyze the distribution of radioactivity in different metabolic products.

Visualizations

Metabolic Pathways

Fatty_Acid_Oxidation_Comparison cluster_beta_oxidation Beta-Oxidation Pathway cluster_alpha_keto_acid_metabolism Alpha-Keto Acid Metabolism Octanoic_Acid Octanoic Acid Octanoyl_CoA Octanoyl-CoA Octanoic_Acid->Octanoyl_CoA Acyl-CoA Synthetase trans_2_Octenoyl_CoA trans-Δ²-Octenoyl-CoA Octanoyl_CoA->trans_2_Octenoyl_CoA Acyl-CoA Dehydrogenase L_3_Hydroxyoctanoyl_CoA L-3-Hydroxyoctanoyl-CoA trans_2_Octenoyl_CoA->L_3_Hydroxyoctanoyl_CoA Enoyl-CoA Hydratase Three_Oxooctanoyl_CoA 3-Oxooctanoyl-CoA L_3_Hydroxyoctanoyl_CoA->Three_Oxooctanoyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Hexanoyl_CoA Hexanoyl-CoA Three_Oxooctanoyl_CoA->Hexanoyl_CoA 3-Oxoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Three_Oxooctanoyl_CoA->Acetyl_CoA 3-Oxoacyl-CoA Thiolase cluster_beta_oxidation cluster_beta_oxidation Hexanoyl_CoA->cluster_beta_oxidation Further rounds of β-oxidation TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Two_Oxooctanoic_Acid This compound Two_Aminooctanoic_Acid 2-Aminooctanoic Acid Two_Oxooctanoic_Acid->Two_Aminooctanoic_Acid Transaminase Heptanoyl_CoA Heptanoyl-CoA Two_Oxooctanoic_Acid->Heptanoyl_CoA Oxidative Decarboxylation CO2 CO₂ Amino_Acid_Pool Amino Acid Pool Amino_Acid_Pool->Two_Aminooctanoic_Acid

Figure 1: Comparative metabolic pathways of 3-oxooctanoic acid and this compound.

Experimental Workflow for Organic Acid Analysis

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_analysis Data Analysis Biological_Sample Biological Sample (Urine, Plasma) Internal_Standard Add Internal Standard Biological_Sample->Internal_Standard Extraction Acidification & Liquid-Liquid Extraction Internal_Standard->Extraction Drying Evaporation to Dryness Extraction->Drying Derivatization Derivatization (e.g., TMS) Drying->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Peak_Identification Peak Identification MS_Detection->Peak_Identification Quantification Quantification Peak_Identification->Quantification

Figure 2: General experimental workflow for the analysis of organic acids by GC-MS.

Conclusion

References

Unmasking a Potential Impostor: Assessing 2-Oxooctanoic Acid's Cross-Reactivity in Fatty Acid Assays

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of analytical methods reveals potential for misinterpretation in fatty acid quantification when 2-oxooctanoic acid is present. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of common fatty acid assays, highlighting the potential for cross-reactivity with the keto acid, this compound, and offers detailed experimental protocols to aid in accurate lipid analysis.

The structural similarity between octanoic acid, a medium-chain fatty acid, and its alpha-keto counterpart, this compound, raises significant concerns about the specificity of widely-used fatty acid assays. As both molecules play roles in cellular metabolism, distinguishing between them is crucial for accurate biological interpretation. This guide delves into the principles of common enzymatic and chromatographic assays, presenting a framework for understanding and potentially mitigating the cross-reactivity of this compound.

The Heart of the Matter: Enzymatic Assays and Substrate Specificity

Many commercially available non-esterified fatty acid (NEFA) assay kits rely on a coupled enzymatic reaction. A key enzyme in this process is Acyl-CoA Synthetase (ACS), which catalyzes the conversion of a fatty acid to its corresponding Acyl-CoA derivative. Subsequent enzymatic steps lead to the production of a detectable signal, often colorimetric or fluorometric.

While these kits offer convenience and high throughput, the specificity of the ACS enzyme is a critical determinant of assay accuracy. Studies have shown that ACS enzymes, particularly those from bacterial sources like Pseudomonas sp. which are used in some commercial kits, can exhibit broad substrate specificity. This promiscuity means they may recognize and process molecules that are structurally similar to their target fatty acids.

Chromatographic Techniques: A More Discerning Approach

In contrast to enzymatic assays, chromatographic methods, such as Gas Chromatography-Mass Spectrometry (GC-MS), offer a higher degree of specificity. By separating individual compounds based on their physicochemical properties before detection, GC-MS can distinguish between this compound and octanoic acid, provided an appropriate derivatization and analytical method is employed.

Comparative Performance of Fatty Acid Assays

The choice of assay should be guided by the specific research question and the potential for interfering substances in the sample. The following table summarizes the key performance characteristics of enzymatic and GC-MS assays for fatty acid analysis, with a focus on the potential impact of this compound.

FeatureEnzymatic Colorimetric/Fluorometric AssaysGas Chromatography-Mass Spectrometry (GC-MS)
Principle Coupled enzymatic reactions measuring total non-esterified fatty acids.Separation of volatile derivatives of individual fatty acids followed by mass-based detection.
Specificity Potentially low; susceptible to cross-reactivity from structurally similar molecules like this compound.High; capable of separating and identifying individual fatty acids and their derivatives, including this compound.
Throughput High; suitable for screening large numbers of samples.Lower; more time-consuming sample preparation and analysis.
Quantitative Data Provides a single value for total NEFA concentration.Provides quantitative data for individual fatty acids.
Cost Generally lower cost per sample.Higher instrument and operational costs.
Recommendation Use with caution when the presence of this compound or other potentially cross-reactive molecules is suspected. Confirmation with a more specific method is advised.The gold standard for specific quantification of fatty acids and for investigating potential cross-reactivity in other assays.

Experimental Protocols

To aid researchers in their experimental design, detailed protocols for a common enzymatic assay and a standard GC-MS method for short-chain fatty acid analysis are provided below.

Protocol 1: Enzymatic Colorimetric Assay for Non-Esterified Fatty Acids (NEFA)

This protocol is based on the principles of the Wako NEFA-HR(2) assay kit.

1. Reagent Preparation:

  • Reconstitute Color Reagent A and Color Reagent B with their respective solvents according to the manufacturer's instructions. These reconstituted solutions are typically stable for a specified period when stored at 2-10°C.[1][2]

2. Standard Curve Preparation:

  • Prepare a series of standards using the provided NEFA standard solution (typically oleic acid at 1 mmol/L).[2]

  • Dilute the standard solution with a suitable buffer (e.g., PBS) to create a standard curve ranging from 0 to 1.0 mmol/L.[3]

3. Sample Preparation:

  • For tissue samples, homogenize in PBS on ice.[3]

  • Serum or plasma samples can often be used directly, but should be stored at -20°C until analysis.[2]

4. Assay Procedure (96-well plate format):

  • Add 100 µL of reconstituted Color Reagent A to each well.[3]

  • Add 5 µL of each standard or sample to the appropriate wells.[3]

  • Incubate the plate for 10 minutes at 37°C.[3]

  • Add 50 µL of reconstituted Color Reagent B to each well.[3]

  • Incubate the plate for another 10 minutes at 37°C.[3]

  • Measure the absorbance at 550 nm using a microplate reader.[1] A pre-read before adding Reagent B can be used to correct for sample background.[2]

5. Data Analysis:

  • Subtract the absorbance of the blank (0 mmol/L standard) from all other readings.

  • Plot the corrected absorbance values of the standards against their concentrations to generate a standard curve.

  • Determine the concentration of NEFA in the samples by interpolating their absorbance values on the standard curve.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Short-Chain Fatty Acids and Keto Acids

This protocol provides a general framework for the analysis of short-chain fatty acids and can be adapted for keto acids with appropriate derivatization.

1. Sample Preparation and Extraction:

  • For biological samples like feces or plasma, homogenize or dilute the sample.

  • Spike the sample with an appropriate internal standard (e.g., a deuterated fatty acid) for accurate quantification.

  • Extract the fatty acids using an organic solvent (e.g., a chloroform/methanol mixture).

  • For the analysis of free fatty acids, acidification of the sample may be necessary to ensure they are in their protonated form for efficient extraction.

2. Derivatization:

  • To increase volatility for GC analysis, fatty acids and keto acids must be derivatized. Common derivatization methods include:

    • Esterification: For fatty acids, conversion to methyl esters (FAMEs) or other alkyl esters is common.

    • Silylation: For both fatty acids and keto acids, derivatization with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) esters and ethers is effective.

    • Alkylation/Esterification in aqueous solution: Methods using chloroformates (e.g., isobutyl chloroformate) can be used for derivatization directly in aqueous samples.[4]

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A polar capillary column (e.g., a wax-type column) is typically used for the separation of fatty acid derivatives.[5]

    • Injection: Use a split or splitless injection mode depending on the sample concentration.

    • Temperature Program: An optimized temperature gradient is crucial for good separation of the analytes. A typical program might start at a lower temperature and ramp up to a higher temperature to elute all compounds of interest.[5]

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Ionization (EI) is commonly used.

    • Acquisition Mode: Data can be acquired in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for targeted quantification of known analytes, which offers higher sensitivity.[6]

4. Data Analysis:

  • Identify the peaks of interest by their retention times and mass spectra, comparing them to known standards.

  • Quantify the analytes by integrating the peak areas and comparing them to the peak area of the internal standard and a calibration curve generated from standards of known concentrations.

Visualizing the Metabolic Context

To understand the biological significance of accurately measuring fatty acids and their keto acid counterparts, it is helpful to visualize their roles in metabolic pathways.

Fatty_Acid_and_Keto_Acid_Metabolism FattyAcids Fatty Acids (e.g., Octanoic Acid) BetaOxidation β-Oxidation FattyAcids->BetaOxidation TwoOxooctanoicAcid This compound AcetylCoA Acetyl-CoA TwoOxooctanoicAcid->AcetylCoA Potential Metabolic Conversion BetaOxidation->AcetylCoA TCACycle TCA Cycle AcetylCoA->TCACycle KetoneBodies Ketone Bodies AcetylCoA->KetoneBodies AminoAcidCatabolism Amino Acid Catabolism AlphaKetoAcids α-Keto Acids AminoAcidCatabolism->AlphaKetoAcids AlphaKetoAcids->AcetylCoA AlphaKetoAcids->TCACycle (e.g., α-Ketoglutarate)

Fig. 1: Simplified overview of fatty acid and α-keto acid metabolism.

This diagram illustrates how both fatty acids and α-keto acids can be metabolized to produce acetyl-CoA, which then enters the TCA cycle for energy production. The potential for metabolic conversion between these molecules underscores the importance of specific analytical methods.

Assay_Workflow_Comparison cluster_Enzymatic Enzymatic Assay cluster_GCMS GC-MS Assay Sample_E Sample (Fatty Acids + this compound) EnzymaticReaction Enzymatic Reaction (ACS + ACOD) Sample_E->EnzymaticReaction Detection_E Colorimetric/ Fluorometric Detection EnzymaticReaction->Detection_E Result_E Total NEFA Concentration (Potentially Inflated) Detection_E->Result_E Sample_G Sample (Fatty Acids + this compound) ExtractionDeriv Extraction & Derivatization Sample_G->ExtractionDeriv Separation Chromatographic Separation (GC) ExtractionDeriv->Separation Detection_G Mass Spectrometry Detection (MS) Separation->Detection_G Result_G Specific Quantification of Each Compound Detection_G->Result_G

Fig. 2: Comparison of enzymatic and GC-MS assay workflows.

This workflow diagram highlights the fundamental difference between the two approaches. The enzymatic assay provides a single measurement that may be influenced by cross-reactivity, while the GC-MS method separates the components before detection, allowing for specific quantification.

Conclusion

The potential for this compound to cross-react in enzymatic fatty acid assays presents a significant challenge for researchers. While these assays are valuable for high-throughput screening, their results should be interpreted with caution, especially in biological systems where α-keto acids may be present. For definitive and specific quantification of fatty acids, particularly when investigating metabolic pathways that involve both fatty acids and their keto-acid analogues, chromatographic methods such as GC-MS are the recommended approach. By selecting the appropriate analytical method and being aware of potential interferences, researchers can ensure the accuracy and reliability of their findings in the complex field of lipid metabolism.

References

A Researcher's Guide to Confirming 2-Oxooctanoic Acid Peaks in Chromatograms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unequivocally identifying and quantifying 2-Oxooctanoic acid in chromatographic analyses is paramount for accurate metabolomic studies and pharmaceutical research. This guide provides an objective comparison of prevalent analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the confirmation of this compound peaks. Additionally, it explores the role of Nuclear Magnetic Resonance (NMR) spectroscopy as a definitive structural confirmation tool.

Comparative Analysis of Analytical Methodologies

The selection of an analytical method for confirming the identity of a this compound peak is contingent on various factors including the sample matrix, required sensitivity, and the desired level of structural confirmation. Below is a summary of the key performance parameters for GC-MS and LC-MS, which are the workhorse techniques for the analysis of organic acids.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Pre-analysis Step Derivatization requiredDerivatization optional but can improve sensitivity
Typical Derivatization Oximation followed by silylation3-Nitrophenylhydrazine (B1228671) (3-NPH)
Volatility Requirement High (achieved through derivatization)Low to moderate
Sensitivity High (pg to fg range)Very high (fg to ag range)
Selectivity High, based on retention time and mass spectrumVery high, based on retention time and MRM transitions
Confirmation Level High (EI fragmentation provides structural info)High (MS/MS fragmentation provides structural info)
Throughput ModerateHigh
Sample Matrix Suitability Volatile and semi-volatile compoundsWide range of polar and non-polar compounds
Typical Run Time 15-30 minutes5-15 minutes
Limit of Detection (LOD) ~1-10 ng/mL (analyte dependent)~0.1-1 ng/mL (analyte dependent)
Limit of Quantification (LOQ) ~5-50 ng/mL (analyte dependent)~0.5-5 ng/mL (analyte dependent)
Linearity (R²) >0.99>0.99

Note: The LOD, LOQ, and linearity values are representative for keto acids and may vary depending on the specific instrumentation and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of these analytical techniques in your laboratory.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Due to its polar nature and low volatility, this compound requires a two-step derivatization before GC-MS analysis.[1][2] This process involves oximation to protect the keto group, followed by silylation of the carboxylic acid group to increase volatility.[1][3]

1. Sample Preparation (from plasma):

  • To 100 µL of plasma, add 400 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[1]

2. Derivatization:

  • Oximation: Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to the dried extract. Vortex and incubate at 60°C for 60 minutes.[1]

  • Silylation: To the oximated sample, add 80 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS). Vortex and incubate at 70°C for 60 minutes.[1]

3. GC-MS Conditions:

  • Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[4]

  • Injector Temperature: 250°C.[3]

  • Oven Program: Initial temperature 70°C, hold for 1 min; ramp at 6°C/min to 300°C; hold for 5 min.[3]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3]

  • Ionization: Electron Ionization (EI) at 70 eV.[5]

  • MS Scan Range: m/z 50-550.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

LC-MS analysis of short-chain fatty acids can be challenging due to their high polarity. Derivatization with 3-nitrophenylhydrazine (3-NPH) can improve chromatographic retention and detection sensitivity.[6]

1. Sample Preparation and Derivatization:

2. LC-MS/MS Conditions:

  • Column: Synergy Polar-RP (100 x 2.5 mm, 2.5 µm) or equivalent.[7]

  • Mobile Phase A: Water + 0.1% Formic Acid.[7]

  • Mobile Phase B: Acetonitrile.[7]

  • Flow Rate: 400 µL/min.[7]

  • Column Temperature: 35°C.[7]

  • Ionization: Electrospray Ionization (ESI), negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the parent and characteristic product ions of the this compound-3-NPH derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For unequivocal structure confirmation, NMR spectroscopy is the gold standard. It provides detailed information about the carbon-hydrogen framework of the molecule.

1. Sample Preparation:

  • Dissolve a purified and sufficient quantity of the compound of interest (typically >1 mg) in a deuterated solvent (e.g., Chloroform-d, Methanol-d4).

2. NMR Analysis:

  • Acquire 1D proton (¹H) and carbon-13 (¹³C) NMR spectra.

  • For more detailed structural information, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

Visualization of Analytical Workflows

To better understand the logical flow of each analytical approach, the following diagrams are provided.

cluster_gcms GC-MS Workflow sample_prep_gc Sample Preparation (Protein Precipitation, Evaporation) derivatization Two-Step Derivatization (Oximation + Silylation) sample_prep_gc->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis data_analysis_gc Data Analysis (Retention Time & Mass Spectrum) gcms_analysis->data_analysis_gc

GC-MS analysis workflow for this compound.

cluster_lcms LC-MS/MS Workflow sample_prep_lc Sample Preparation (Protein Precipitation) derivatization_lc Derivatization with 3-NPH sample_prep_lc->derivatization_lc lcms_analysis LC-MS/MS Analysis derivatization_lc->lcms_analysis data_analysis_lc Data Analysis (Retention Time & MRM) lcms_analysis->data_analysis_lc

LC-MS/MS analysis workflow for this compound.

cluster_comparison Method Selection Logic Start Identify Peak of Interest Screening Screening & Quantitation Start->Screening GCMS GC-MS Screening->GCMS Volatile Matrix LCMS LC-MS/MS Screening->LCMS Polar Matrix Confirmation Definitive Structural ID NMR NMR Confirmation->NMR Required GCMS->Confirmation LCMS->Confirmation

Logical flow for selecting an analytical method.

References

Comparative Analysis of 2-Oxooctanoic Acid Levels Across Species: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 2-oxooctanoic acid and related fatty acid levels in various species, supported by experimental data from published literature. Due to a scarcity of direct comparative studies on this compound, this document presents available data for this compound and structurally similar medium-chain fatty acids and keto-acids to offer a broader metabolic context. Furthermore, detailed experimental protocols derived from current research are provided to facilitate the design of future comparative studies.

Quantitative Data on Medium-Chain Fatty and Keto-Acids

SpeciesSample TypeCompoundConcentrationReference
HumanPlasmaOctanoic AcidNot explicitly quantified, but included in total free fatty acid analysis[1][2]
HumanPlasmaBranched-Chain 2-Oxo AcidsNot explicitly quantified, but measured as a biomarker[3]
RatPlasmaOctanoic AcidNot explicitly quantified, but studied for its metabolic effects[4][5]
RatUrineVarious Organic AcidsNot explicitly quantified, but methods for analysis are described[6][7]
MousePlasmaPerfluorooctanoic Acid (PFOA)3.5 x 10^4 - 5.3 x 10^4 ng/mL (post-dosing)[8]
MouseTissues (Liver, Kidney, Blood)2-Ethylhexanoic AcidHighest uptake in liver, kidney, and blood[9]

Note: The provided concentrations for PFOA and 2-ethylhexanoic acid are for related C8 carboxylic acids and are included to give a sense of the concentrations at which such molecules are found in animal studies.

Metabolic Pathway of this compound Formation

This compound is formed through the alpha-oxidation of octanoic acid, a metabolic pathway that occurs primarily in the peroxisomes.[10][11][12][13] This pathway is distinct from the more common beta-oxidation and is particularly important for the metabolism of fatty acids that are branched at the beta-carbon, although it can also act on straight-chain fatty acids. The process involves the removal of one carbon atom from the carboxyl end of the fatty acid.

Alpha_Oxidation_of_Octanoic_Acid cluster_pathway Alpha-Oxidation Pathway cluster_alternative Formation of this compound Octanoic_Acid Octanoic Acid Octanoyl_CoA Octanoyl-CoA Octanoic_Acid->Octanoyl_CoA Acyl-CoA Synthetase Two_Hydroxyoctanoyl_CoA 2-Hydroxyoctanoyl-CoA Octanoyl_CoA->Two_Hydroxyoctanoyl_CoA Acyl-CoA Oxidase (Peroxisomal) Heptanal Heptanal + Formyl-CoA Two_Hydroxyoctanoyl_CoA->Heptanal 2-Hydroxyacyl-CoA Lyase invis1 Two_Hydroxyoctanoyl_CoA->invis1 Heptanoic_Acid Heptanoic Acid Heptanal->Heptanoic_Acid Aldehyde Dehydrogenase Two_Oxooctanoic_Acid This compound invis1->Two_Oxooctanoic_Acid 2-Hydroxyacyl-CoA Dehydrogenase

Alpha-Oxidation of Octanoic Acid

Experimental Protocols

The quantification of this compound in biological samples typically requires sensitive analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The following is a generalized protocol for the analysis of this compound, which can be adapted for specific biological matrices.

Experimental Workflow for this compound Quantification

Experimental_Workflow Start Biological Sample Collection (Plasma, Urine, Tissue Homogenate) Protein_Precipitation Protein Precipitation (e.g., with cold acetonitrile) Start->Protein_Precipitation Centrifugation1 Centrifugation Protein_Precipitation->Centrifugation1 Supernatant_Collection Supernatant Collection Centrifugation1->Supernatant_Collection Derivatization Derivatization (Optional) (e.g., with PFBHA for GC-MS) Supernatant_Collection->Derivatization Extraction Liquid-Liquid or Solid-Phase Extraction Derivatization->Extraction Drying Drying under Nitrogen Extraction->Drying Reconstitution Reconstitution in appropriate solvent Drying->Reconstitution Analysis GC-MS or LC-MS/MS Analysis Reconstitution->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

Workflow for this compound Analysis
Detailed Methodologies

1. Sample Preparation

  • Plasma/Serum: To 100 µL of plasma or serum, add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins. Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant for further processing.

  • Urine: Centrifuge urine samples at 5,000 x g for 10 minutes to remove particulate matter. The supernatant can be directly used or diluted with ultrapure water.

  • Tissue: Homogenize tissue samples in a suitable buffer (e.g., phosphate-buffered saline) on ice. Perform protein precipitation as described for plasma/serum.

2. Derivatization (for GC-MS Analysis)

To improve the volatility and chromatographic properties of this compound for GC-MS analysis, a derivatization step is often necessary.

  • Dry the sample extract under a gentle stream of nitrogen.

  • Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) and incubate at 60°C for 60 minutes to protect the keto group.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 60°C for 30 minutes to silylate the carboxylic acid group.

3. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized this compound.

4. LC-MS/MS Analysis

LC-MS/MS can often be performed without derivatization, offering a more direct analysis.

  • Liquid Chromatograph: Agilent 1290 Infinity II LC system or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% B over approximately 10 minutes.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6470B)

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for this compound and an internal standard.

5. Quantification

Quantification is achieved by creating a calibration curve using standards of this compound of known concentrations. An internal standard (e.g., a stable isotope-labeled version of the analyte) should be used to correct for variations in sample preparation and instrument response.

This guide provides a foundation for researchers to build upon in their investigation of this compound and its role in the metabolism of different species. The provided methodologies can be optimized to suit specific research needs and sample types.

References

Unveiling the Antimicrobial Potential of 2-Oxooctanoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical entities with potent antimicrobial activity. Among the promising candidates are derivatives of 2-oxooctanoic acid, a class of alpha-keto acids. This guide provides an objective comparison of the antimicrobial performance of a representative this compound derivative against established antibiotics, supported by experimental data and detailed methodologies.

Comparative Antimicrobial Activity

The in-vitro efficacy of this compound derivatives is benchmarked against standard antibiotics to ascertain their potential in combating clinically relevant pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key metric for this comparison.

A study on 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid, a derivative of this compound, revealed its activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] The table below summarizes the MIC values of this derivative compared to Ciprofloxacin and Vancomycin.

Table 1: Minimum Inhibitory Concentration (MIC) of 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid and Comparator Antibiotics [1]

Bacterial StrainType8-(2,5-Dimethylphenyl)-8-oxooctanoic acid MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Vancomycin MIC (µg/mL)
Staphylococcus aureus ATCC 25923Gram-positive40.51
Methicillin-Resistant S. aureus (MRSA)Gram-positive8>322
Escherichia coli ATCC 25922Gram-negative640.015>128
Pseudomonas aeruginosa ATCC 27853Gram-negative>1280.25>128

Note: The data for 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid is based on a single study and further research on a wider range of derivatives is necessary for a comprehensive understanding.

For a broader context, the parent compound, octanoic acid, has demonstrated significant antimicrobial and antibiofilm activity against various pathogens.[2][3][4] Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans.[3][5]

Experimental Protocols

Accurate and reproducible data are the cornerstone of antimicrobial research. The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial agents.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Antimicrobial Agent Stock Solution:

  • Dissolve the this compound derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution.

2. Preparation of Bacterial Inoculum:

  • From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test microorganism.

  • Inoculate the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth - MHB).

  • Incubate the broth culture at the appropriate temperature and duration to achieve a standardized cell density (e.g., 0.5 McFarland standard).

  • Dilute the bacterial suspension in the broth to the final required inoculum concentration (approximately 5 x 10^5 CFU/mL).

3. Serial Dilution in Microtiter Plate:

  • Dispense the broth medium into the wells of a 96-well microtiter plate.

  • Perform a two-fold serial dilution of the antimicrobial agent stock solution across the wells to create a range of concentrations.

  • Include a positive control (broth with inoculum, no antimicrobial agent) and a negative control (broth with the highest concentration of the antimicrobial agent, no inoculum).

4. Inoculation and Incubation:

  • Add the prepared bacterial inoculum to each well (except the negative control).

  • Seal the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C) for 16-24 hours.

5. MIC Determination:

  • After incubation, visually inspect the plate for turbidity (bacterial growth).

  • The MIC is the lowest concentration of the antimicrobial agent in which no visible growth is observed.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

1. Subculturing from MIC Plate:

  • Following the MIC determination, select the wells that show no visible growth (at and above the MIC).

  • Take a small aliquot (e.g., 10 µL) from each of these clear wells.

2. Plating:

  • Spread the aliquot onto a suitable agar plate (e.g., Tryptic Soy Agar - TSA).

3. Incubation:

  • Incubate the agar plates at the optimal temperature for the microorganism for 18-24 hours.

4. MBC Determination:

  • After incubation, count the number of colonies on each plate.

  • The MBC is the lowest concentration of the antimicrobial agent that results in a significant reduction (e.g., ≥99.9%) in the number of viable bacteria compared to the initial inoculum.

Visualizing Mechanisms and Workflows

Diagrams are essential tools for illustrating complex biological pathways and experimental procedures.

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay stock Antimicrobial Stock Solution serial_dilution Serial Dilution in 96-well Plate stock->serial_dilution inoculum Bacterial Inoculum (0.5 McFarland) inoculation Inoculation inoculum->inoculation serial_dilution->inoculation incubation_mic Incubation (16-24h) inoculation->incubation_mic read_mic Read MIC (Visual Inspection) incubation_mic->read_mic subculture Subculture from Clear Wells read_mic->subculture plating Plate on Agar subculture->plating incubation_mbc Incubation (18-24h) plating->incubation_mbc read_mbc Read MBC (Colony Count) incubation_mbc->read_mbc

Caption: Experimental workflow for determining MIC and MBC.

The precise mechanism of action for this compound derivatives is still under investigation. However, studies on related α-keto amides suggest a potential role in disrupting bacterial communication systems, a process known as quorum sensing (QS).[6] QS is a cell-density-dependent signaling mechanism that bacteria use to coordinate collective behaviors, including virulence factor production and biofilm formation. By interfering with QS, these compounds could potentially inhibit bacterial pathogenicity.

signaling_pathway cluster_bacterium Bacterial Cell cluster_outcome Outcome qs_system Quorum Sensing Signaling virulence Virulence Factor Production qs_system->virulence biofilm Biofilm Formation qs_system->biofilm reduced_virulence Reduced Virulence virulence->reduced_virulence inhibited_biofilm Inhibited Biofilm Formation biofilm->inhibited_biofilm derivative This compound Derivative derivative->qs_system Inhibition

Caption: Postulated mechanism of action via quorum sensing inhibition.

References

A Comparative Analysis of Alpha-Keto Acids in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Alpha-keto acids are emerging as pivotal players in cellular metabolism, acting as more than just intermediates in energy production. These molecules are critical signaling hubs, influencing a range of cellular processes from amino acid biosynthesis to gene expression. Their dysregulation is implicated in numerous pathologies, including metabolic disorders and cancer, making them attractive targets for therapeutic intervention. This guide provides a comparative analysis of key alpha-keto acids, supported by experimental data and detailed methodologies, to inform research and drug development efforts in this dynamic field.

Core Metabolic Roles and Quantitative Comparison

Alpha-keto acids are central to the intersection of carbohydrate, lipid, and amino acid metabolism. Key alpha-keto acids include pyruvate, the end-product of glycolysis; alpha-ketoglutarate (B1197944) (α-KG), a crucial component of the Krebs cycle; and the branched-chain alpha-keto acids (BCKAs) derived from the catabolism of branched-chain amino acids (BCAAs).[1][2]

The intracellular concentrations of these metabolites can vary significantly depending on the cell type, metabolic state, and the presence of disease. The following tables summarize quantitative data on the concentrations of key alpha-keto acids in different biological contexts.

Table 1: Intracellular Concentrations of Alpha-Keto Acids in K562 Cells

Alpha-Keto AcidConcentration (pmol/1 x 10^6 cells)
α-Ketoglutaric acid (KG)316
Pyruvic acid (PV)47.6
α-Ketoisovaleric acid (KIV)1.55
α-Ketoisocaproic acid (KIC)4.98
α-Keto-β-methylvaleric acid (KMV)2.89
α-Ketobutyric acid (KB)Not specified

Data adapted from Fujiwara et al., Analytical Methods, 2020.[2][3]

Table 2: Plasma Concentrations of Branched-Chain Amino Acids (BCAAs) and Alpha-Keto Acids (BCKAs) in Health and Disease

AnalyteHealthy Controls (μmol/L)Severely Anemic HD Patients (μmol/L)Partially Corrected Anemia HD Patients (μmol/L)Totally Corrected Anemia HD Patients (μmol/L)
Valine205130146155
Leucine110737180
IsoleucineNot specifiedNot specifiedNot specifiedNot specified
α-Ketoisocaproate (KIC)30.411.411.815.1

HD: Hemodialysis. Data adapted from Muhling et al., Amino Acids, 2009.[4]

Key Metabolic and Signaling Pathways

The metabolic fates and signaling roles of alpha-keto acids are intricate and interconnected. Pyruvate links glycolysis to the Krebs cycle, while alpha-ketoglutarate is a central hub within the cycle itself. BCKAs, on the other hand, are key regulators of BCAA metabolism and have been shown to influence signaling pathways such as mTOR.[5][6]

Pyruvate Metabolism

Pyruvate, formed from glucose during glycolysis, stands at a critical metabolic crossroads. It can be converted to lactate (B86563) under anaerobic conditions, transaminated to alanine, or decarboxylated to acetyl-CoA, which then enters the Krebs cycle for energy production.[7][8]

Pyruvate_Metabolism Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate LDH Alanine Alanine Pyruvate->Alanine ALT AcetylCoA AcetylCoA Pyruvate->AcetylCoA PDH Krebs_Cycle Krebs_Cycle AcetylCoA->Krebs_Cycle

Metabolic fate of Pyruvate.

Alpha-Ketoglutarate in the Krebs Cycle and Beyond

Alpha-ketoglutarate is a key intermediate in the Krebs cycle, formed from isocitrate and converted to succinyl-CoA.[9] Beyond its role in energy metabolism, it is a critical link between carbon and nitrogen metabolism, participating in the biosynthesis of several amino acids.[6] It also functions as a signaling molecule, notably in the regulation of HIF-1α stability.[10]

Alpha_Ketoglutarate_Pathway Isocitrate Isocitrate Alpha_Ketoglutarate Alpha_Ketoglutarate Isocitrate->Alpha_Ketoglutarate Isocitrate Dehydrogenase Succinyl_CoA Succinyl_CoA Alpha_Ketoglutarate->Succinyl_CoA α-KG Dehydrogenase Glutamate Glutamate Alpha_Ketoglutarate->Glutamate HIF1a_Degradation HIF1a_Degradation Alpha_Ketoglutarate->HIF1a_Degradation Prolyl Hydroxylases Krebs_Cycle Krebs_Cycle Succinyl_CoA->Krebs_Cycle Amino_Acid_Synthesis Amino_Acid_Synthesis Glutamate->Amino_Acid_Synthesis

Central role of Alpha-Ketoglutarate.

Branched-Chain Alpha-Keto Acid Metabolism and Signaling

The catabolism of BCAAs (leucine, isoleucine, and valine) is initiated by their conversion to the corresponding BCKAs: α-ketoisocaproate (KIC), α-keto-β-methylvalerate (KMV), and α-ketoisovalerate (KIV).[11] This reversible reaction is catalyzed by branched-chain amino acid transaminases (BCATs). The subsequent irreversible oxidative decarboxylation is carried out by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[5] BCKAs, particularly KIC derived from leucine, are potent activators of the mTORC1 signaling pathway, which plays a central role in regulating cell growth and proliferation.[11]

BCKA_Pathway cluster_BCAA Branched-Chain Amino Acids cluster_BCKA Branched-Chain Alpha-Keto Acids Leucine Leucine BCAT BCAT Leucine->BCAT Isoleucine Isoleucine Isoleucine->BCAT Valine Valine Valine->BCAT KIC KIC BCKDH BCKDH KIC->BCKDH mTORC1_Signaling mTORC1_Signaling KIC->mTORC1_Signaling activates KMV KMV KMV->BCKDH KIV KIV KIV->BCKDH BCAT->KIC BCAT->KMV BCAT->KIV Metabolic_Fates Metabolic_Fates BCKDH->Metabolic_Fates

BCKA metabolism and signaling.

Experimental Protocols

Accurate quantification of alpha-keto acids is crucial for understanding their metabolic roles. Due to their inherent instability, derivatization is often required prior to analysis.[1] High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed techniques.[2][12]

Protocol 1: Quantification of Intracellular Alpha-Keto Acids by HPLC with Fluorescence Detection

This protocol is adapted from a method for analyzing six alpha-keto acids in K562 cells.[2]

1. Cell Lysis and Extraction:

  • Harvest 1 x 10^6 cells.

  • Lyse the cells in 80% methanol (B129727) containing an internal standard (e.g., α-ketovaleric acid).

  • Centrifuge to remove insoluble debris.

  • Collect the supernatant and dry it.

  • Reconstitute the dried extract in 100 µL of water.

2. Derivatization:

  • Prepare a derivatization solution of 1,2-diamino-4,5-methylenedioxybenzene (DMB).

  • To 40 µL of the cell extract, add 40 µL of the DMB solution.

  • Heat the mixture at 85°C for 45 minutes.

  • Cool on ice for 5 minutes.

  • Dilute the reaction mixture fivefold with 65 mM NaOH.

3. HPLC Analysis:

  • Inject 25 µL of the diluted sample onto a C18 reverse-phase column.

  • Use a gradient elution with a mobile phase consisting of methanol and water.

  • Detect the fluorescent derivatives using an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

4. Quantification:

  • Generate a standard curve for each alpha-keto acid using known concentrations.

  • Quantify the alpha-keto acids in the samples by comparing their peak areas to the standard curves, normalized to the internal standard.

Protocol 2: General Workflow for GC-MS Analysis of Urinary Alpha-Keto Acids

This protocol outlines a general workflow for the analysis of alpha-keto acids in urine samples by GC-MS.[12]

1. Sample Preparation:

  • Collect a urine sample.

  • To prevent the degradation of alpha-keto acids, derivatization is performed. This typically involves oximation followed by silylation.

  • Add an internal standard to the urine sample.

  • Perform a liquid-liquid extraction to isolate the organic acids.

2. Derivatization:

  • Oximation: React the extracted sample with an oximation reagent (e.g., hydroxylamine (B1172632) hydrochloride in pyridine) to convert the keto group to an oxime. This stabilizes the molecule.

  • Silylation: React the oximated sample with a silylating agent (e.g., BSTFA with TMCS) to derivatize the carboxylic acid and hydroxyl groups, increasing their volatility for GC analysis.

3. GC-MS Analysis:

  • Inject the derivatized sample into the GC-MS system.

  • Use a capillary column suitable for organic acid analysis.

  • Employ a temperature gradient to separate the different alpha-keto acid derivatives.

  • The mass spectrometer is used for detection and quantification, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

4. Data Analysis:

  • Identify the alpha-keto acids based on their retention times and mass spectra compared to standards.

  • Quantify the concentration of each alpha-keto acid by comparing its peak area to that of the internal standard and a calibration curve.

Experimental_Workflow cluster_Sample_Prep Sample Preparation cluster_Derivatization Derivatization (for stability and volatility) cluster_Analysis Instrumental Analysis cluster_Data_Analysis Data Analysis Biological_Sample Biological Sample (e.g., Cells, Plasma, Urine) Extraction Extraction of Metabolites Biological_Sample->Extraction Derivatization Chemical Derivatization (e.g., Oximation, Silylation) Extraction->Derivatization Chromatographic_Separation Chromatographic Separation (HPLC or GC) Derivatization->Chromatographic_Separation Detection Detection (Fluorescence or Mass Spectrometry) Chromatographic_Separation->Detection Quantification Quantification against Standards Detection->Quantification

General workflow for alpha-keto acid analysis.

References

A Comparative Guide to Assessing the Purity of Synthetic 2-Oxooctanoic Acid Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical standards is paramount for accurate and reproducible experimental results. This guide provides a comprehensive comparison of methodologies to assess the purity of synthetic 2-Oxooctanoic acid standards. While direct comparative experimental data from vendors is often limited, this document outlines the necessary experimental protocols to independently verify purity claims and characterize commercially available standards.

Comparison of Commercially Available this compound Standards

A crucial first step in selecting a this compound standard is to compare the specifications provided by various suppliers. This typically includes the stated purity, the analytical technique used for determination, and physical properties. The following table provides a template for comparing these standards.

Parameter Supplier A (Example) Supplier B (Example) Supplier C (Example)
Product Name This compoundα-Ketooctanoic acid2-Oxocaprylic acid
CAS Number 328-51-8328-51-8328-51-8
Stated Purity ≥99.0%>98% (HPLC)99.5%
Analytical Method for Purity TitrationHPLCGC-MS
Physical Form FlakesCrystalline SolidPowder
Melting Point 33-36 °C34-37 °C33-35 °C
Storage Conditions 2-8°C4°CRoom Temperature

Note: This table is illustrative. Researchers should populate it with data from the specific vendors they are considering. A prominent supplier for this compound with a stated purity of ≥99.0% is Sigma-Aldrich.

Experimental Protocols for Purity Assessment

To independently verify the purity of a this compound standard and identify potential impurities, a multi-pronged analytical approach is recommended. The following are detailed protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two powerful techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a robust method for quantifying the purity of non-volatile compounds like this compound. A reversed-phase method is often suitable.

Objective: To determine the purity of a this compound standard by quantifying the main component and detecting any non-volatile impurities.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent like acetonitrile[1]. A typical mobile phase could be a 50:50 mixture of acetonitrile (B52724) and water with a phosphoric acid buffer[2].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection: UV detection at 210 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Prepare a solution of the this compound standard to be tested in the mobile phase at a concentration that falls within the calibration range.

  • Analysis: Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved. Inject the standard solutions to generate a calibration curve, followed by the sample solution.

  • Data Analysis: Calculate the purity of the sample by comparing the peak area of the main component to the calibration curve. The purity is expressed as a percentage of the main component relative to the total area of all detected peaks (area percent method), assuming a response factor of 1 for all components.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a highly sensitive technique for identifying volatile and semi-volatile impurities. Due to the low volatility of this compound, derivatization is necessary.

Objective: To identify and semi-quantify volatile impurities in a this compound standard.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for the separation of derivatized acids[3][4].

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min[3][4].

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: An initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes[3].

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 450.

Procedure:

  • Derivatization:

    • Place approximately 1 mg of the this compound standard into a vial.

    • Add 100 µL of pyridine.

    • Add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[3].

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

  • Data Analysis: Identify impurity peaks by comparing their mass spectra against a spectral library (e.g., NIST/Wiley). The chemical purity can be estimated by the area percent method.

Potential Impurities in Synthetic this compound

The nature of impurities will depend on the synthetic route used. Common impurities could include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Byproducts of the synthesis: These could include shorter or longer chain keto acids, or products from side reactions.

  • Residual solvents: Solvents used in the synthesis and purification process.

  • Isomers: For example, other oxo-isomers of octanoic acid such as 3-oxooctanoic acid[5], 7-oxooctanoic acid[6], or other structural isomers.

Visualizing the Purity Assessment Workflow

A clear workflow is essential for a systematic approach to purity assessment.

Purity_Assessment_Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Interpretation cluster_report Final Assessment Sample Synthetic 2-Oxooctanoic Acid Standard Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC-UV Analysis Dissolution->HPLC GCMS_prep Derivatization for GC-MS Dissolution->GCMS_prep Purity_Calc Purity Calculation (Area % Method) HPLC->Purity_Calc GCMS GC-MS Analysis GCMS_prep->GCMS Impurity_ID Impurity Identification (Mass Spectra Library) GCMS->Impurity_ID Report Comprehensive Purity Profile Purity_Calc->Report Impurity_ID->Report

Caption: Experimental workflow for the comprehensive purity assessment of this compound.

Signaling Pathway of Analysis Logic

The decision-making process for selecting and applying analytical techniques can also be visualized.

Analysis_Logic Start Assess Purity of This compound Purity_Check Is the primary goal quantitative purity? Start->Purity_Check Impurity_Check Is impurity identification a key objective? Purity_Check->Impurity_Check No HPLC Perform HPLC-UV Analysis Purity_Check->HPLC Yes GCMS Perform GC-MS Analysis (with derivatization) Impurity_Check->GCMS Yes Data_Integration Integrate Data for Full Purity Profile Impurity_Check->Data_Integration No HPLC->Impurity_Check GCMS->Data_Integration

Caption: Decision pathway for selecting analytical methods for this compound analysis.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Oxooctanoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory-based research, the proper management and disposal of chemical waste is a critical component of ensuring a safe and compliant operational environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of 2-Oxooctanoic acid, a key chemical intermediate. Adherence to these protocols is vital for protecting laboratory personnel, the wider community, and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). Based on available safety information, the following PPE is recommended:

  • Gloves: Chemical-resistant gloves, such as nitrile, should be worn and inspected for integrity before each use.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory. A face shield should be used when there is a risk of splashing.[1]

  • Lab Coat: A standard laboratory coat is necessary to protect against skin contact and contamination of personal clothing.[1]

  • Respiratory Protection: Work should be conducted in a well-ventilated area or under a chemical fume hood to minimize the inhalation of any dust or vapors.[1][2] A dust mask of type N95 (US) or equivalent is also recommended.[2]

Physicochemical and Hazard Data

Understanding the properties of this compound is fundamental to its safe handling and disposal.

PropertyValue
Molecular Formula C8H14O3[3]
Molecular Weight 158.19 g/mol [2][3]
Appearance Flakes[2]
Melting Point 33-36 °C[2]
Boiling Point 82 °C at 0.05 mmHg[2]
Storage Temperature 2-8°C[2]
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2][3]
GHS Precautionary Statements P261, P264, P270, P301 + P312, P302 + P352, P305 + P351 + P338[2]
Step-by-Step Disposal Protocol

The disposal of this compound must comply with all federal, state, and local hazardous waste regulations.[4][5][6] As a corrosive and irritating organic acid, it requires specific disposal methods and must not be disposed of down the drain or in regular trash.

1. Waste Identification and Segregation:

  • Identify as Hazardous Waste: Due to its corrosive and irritating properties, this compound is classified as hazardous waste.

  • Segregate Waste Streams: This waste must be collected separately from other chemical waste streams to prevent dangerous reactions. Do not mix with bases, oxidizing agents, or other incompatible materials.[1][7]

2. Waste Collection and Storage:

  • Use a Compatible Container: Collect waste in a clearly labeled, leak-proof container that is compatible with acidic organic compounds.

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."

  • Storage: Store the sealed waste container in a designated, well-ventilated, and cool satellite accumulation area with secondary containment to prevent spills.[7]

3. On-Site Neutralization (if permissible and equipped):

  • Consult Regulations: Before proceeding, verify that on-site neutralization is permitted by your institution's Environmental Health and Safety (EHS) department and local regulations.

  • Procedure:

    • Work in a chemical fume hood and wear all appropriate PPE.

    • Slowly add a dilute solution of a weak base, such as sodium bicarbonate (baking soda), to the this compound waste while stirring continuously.[8][9]

    • Monitor the pH of the solution. Continue adding the base until the pH is neutral (between 6 and 8).

    • The neutralized solution may be suitable for drain disposal if permitted by local regulations and if no other hazardous materials are present. Always confirm with your EHS department.

4. Professional Disposal:

  • Engage a Licensed Contractor: The primary and most recommended method for disposal is through a licensed hazardous waste disposal company.[10]

  • Request Pickup: Follow your institution's established procedures to request a waste pickup from the EHS department or the contracted disposal service.

Emergency Procedures: Spill Response

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

Spill Response Workflow

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_response Response Actions cluster_final Final Steps assess_spill Assess the Spill (Size and Immediate Hazard) evacuate Evacuate Immediate Area Alert Others assess_spill->evacuate Major Spill or Unknown Hazard ppe Don Appropriate PPE assess_spill->ppe Minor Spill & Safe to Proceed report Report Incident to EHS evacuate->report contain Contain the Spill (Use Absorbent Material) ppe->contain neutralize Neutralize with Sodium Bicarbonate contain->neutralize cleanup Collect Residue (Use non-sparking tools) neutralize->cleanup package Package Waste Label as Hazardous cleanup->package decontaminate Decontaminate Area (Soap and Water) package->decontaminate decontaminate->report

Caption: Workflow for responding to a this compound spill.

Detailed Spill Cleanup Protocol
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.[11]

  • Assess the Situation: From a safe distance, assess the extent of the spill. If the spill is large, involves other hazardous materials, or if you are unsure how to proceed, contact your institution's EHS department or emergency response team immediately.

  • Don PPE: Before attempting to clean up a minor spill, put on all required personal protective equipment.[11]

  • Containment: Prevent the spill from spreading. Use a spill absorbent, such as vermiculite (B1170534) or sand, to create a dike around the spill.[8][11]

  • Neutralization: For spills of organic acids, apply sodium bicarbonate to neutralize the acid.[8][9]

  • Cleanup: Once the acid is neutralized and absorbed, carefully scoop up the material using non-sparking tools and place it into a designated hazardous waste container.[11]

  • Decontamination: Clean the spill area with soap and water.[11] Collect the cleaning materials and any contaminated items for disposal as hazardous waste.

  • Reporting: Report the incident to your supervisor and the EHS department, even if it is a minor spill.

Logical Framework for Disposal Decisions

The following diagram outlines the decision-making process for the proper disposal of this compound.

Disposal_Decision_Flowchart start Start: this compound Waste Generated identify Identify as Hazardous Waste (Corrosive, Irritant) start->identify segregate Segregate from Incompatible Waste identify->segregate check_neutralization Is On-Site Neutralization Permitted and Feasible? segregate->check_neutralization neutralize Perform Neutralization Protocol (in Fume Hood, with PPE) check_neutralization->neutralize Yes collect_hazardous Collect in Labeled, Compatible Hazardous Waste Container check_neutralization->collect_hazardous No check_drain_disposal Is Drain Disposal of Neutralized Solution Permitted? neutralize->check_drain_disposal drain_disposal Dispose Down Drain with Copious Amounts of Water check_drain_disposal->drain_disposal Yes check_drain_disposal->collect_hazardous No end End of Disposal Process drain_disposal->end store Store in Designated Satellite Accumulation Area collect_hazardous->store professional_disposal Arrange for Pickup by Licensed Hazardous Waste Contractor store->professional_disposal professional_disposal->end

Caption: Decision-making flowchart for this compound disposal.

By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) for the chemical in use.

References

Essential Safety and Logistical Information for Handling 2-Oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for the handling of 2-Oxooctanoic acid in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe operational conduct.

Hazard Summary and Personal Protective Equipment

This compound is classified with the signal word "Warning" and presents several hazards upon exposure.[1][2] It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1][2] Adherence to proper safety measures is mandatory to minimize risk.

Recommended Personal Protective Equipment (PPE)

Protection TypeSpecific EquipmentPurpose
Eye and Face Protection Chemical safety goggles or eyeshields. A full-face visor is recommended if handling large quantities.Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use.Prevents skin contact which can cause irritation.
Body Protection A laboratory coat or a chemical-resistant apron.Protects against accidental spills and contamination of personal clothing.
Respiratory Protection For low-level exposures, a dust mask (e.g., type N95 (US) or type P1 (EU EN 143)) is recommended. For higher-level protection or when dust/aerosols may be generated, use an approved respirator (e.g., type OV/AG/P99 (US) or type ABE1P3D (EU EN 143)). Work should be conducted in a well-ventilated area or a chemical fume hood.[3][4]Minimizes the risk of respiratory tract irritation from dust or vapors.[2]

Hazard Classification and Precautionary Statements

The following table summarizes the quantitative hazard information for this compound based on the Globally Harmonized System (GHS). No occupational exposure limits (e.g., PEL, TLV) have been established for this substance.

Hazard ClassGHS CodeHazard StatementPrecautionary Codes
Acute toxicity, oralH302Harmful if swallowedP264, P270, P301+P312, P330, P501
Skin corrosion/irritationH315Causes skin irritationP264, P280, P302+P352, P321, P332+P313, P362
Serious eye damage/eye irritationH319Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313
Specific target organ toxicity, single exposureH335May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405, P501

Operational and Disposal Plans

Handling and Storage:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Avoid breathing dust, fumes, or aerosols.[4]

  • Prevent contact with skin, eyes, and clothing.[3]

  • Keep the container tightly sealed and store it in a cool, dry place.

  • Keep away from ignition sources and avoid electrostatic charges.

  • Wash hands thoroughly after handling.

First Aid Measures:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[3]

  • After Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin with plenty of water.[5]

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]

  • After Swallowing: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention if symptoms persist.[5]

Disposal Plan:

  • This compound must not be disposed of with household garbage or allowed to enter sewage systems.

  • Dispose of the chemical and its container in accordance with local, regional, and national regulations for hazardous waste.[6] This typically involves collection by a specialized disposal company.

  • Contaminated packaging should be treated as hazardous waste and disposed of according to official regulations.

Experimental Protocols

This document focuses on the safety and handling of this compound and does not cite specific experiments. Therefore, no experimental methodologies are provided. Researchers should consult their specific experimental protocols for detailed instructions.

Visual Workflow: Chemical Spill Response

The following diagram outlines the procedural steps for responding to a spill of this compound.

Spill_Response_Workflow cluster_0 Immediate Actions cluster_1 Assessment & Preparation cluster_2 Containment & Cleanup cluster_3 Decontamination & Disposal A Spill Occurs B Alert personnel in the immediate area A->B C Evacuate non-essential personnel B->C D If flammable, remove ignition sources C->D E Assess the spill size and risk D->E F Don appropriate PPE: - Gloves - Safety Goggles - Lab Coat - Respirator (if needed) E->F G Contain the spill with absorbent material (e.g., vermiculite, sand, spill pillows) F->G H Work from the outside in to absorb the material G->H J For solid spills, gently sweep to avoid dust G->J I Carefully scoop the absorbed material into a labeled hazardous waste container H->I K Decontaminate the spill area with soap and water I->K J->K L Place all contaminated materials (PPE, cleaning supplies) in a sealed bag for hazardous waste disposal K->L M Dispose of all waste according to institutional and local regulations L->M N Report the incident to the Safety Officer M->N

Caption: Workflow for handling a chemical spill of this compound.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.